molecular formula C21H25NO3 B162905 6-(Fmoc-amino)-1-hexanol CAS No. 127903-20-2

6-(Fmoc-amino)-1-hexanol

カタログ番号: B162905
CAS番号: 127903-20-2
分子量: 339.4 g/mol
InChIキー: VGXOJZUTHIGHPT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Fmoc-amino)-1-hexanol is a useful research compound. Its molecular formula is C21H25NO3 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

9H-fluoren-9-ylmethyl N-(6-hydroxyhexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c23-14-8-2-1-7-13-22-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20,23H,1-2,7-8,13-15H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXOJZUTHIGHPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371396
Record name 6-(Fmoc-amino)-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127903-20-2
Record name 6-(Fmoc-amino)-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-(Fmoc-amino)-1-hexanol: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and core applications of 6-(Fmoc-amino)-1-hexanol. A versatile bifunctional molecule, it serves as a crucial building block and linker in peptide synthesis, drug development, and bioconjugation.

Core Chemical and Physical Properties

This compound is a white to off-white solid compound at room temperature.[1][2] Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group on a six-carbon aliphatic chain, terminating in a primary hydroxyl group. This configuration makes it an invaluable tool for the selective protection of amines and for introducing a flexible spacer arm in molecular constructs.[1][3]

Table 1: Summary of Quantitative Data for this compound

PropertyValueReference(s)
IUPAC Name 9H-fluoren-9-ylmethyl N-(6-hydroxyhexyl)carbamate[4]
CAS Number 127903-20-2[1][3]
Molecular Formula C₂₁H₂₅NO₃[1][4]
Molecular Weight 339.43 g/mol [1][3]
Appearance White to off-white powder/solid[1][2]
Melting Point 119 - 137 °C[1][2]
Boiling Point 539.2 °C at 760 mmHg
Density 1.151 g/cm³
Purity ≥95% - ≥98%[3][5]
Storage Temperature 0 - 8 °C[1][2]

Core Applications in Research and Development

The unique structure of this compound underpins its utility across several scientific domains:

  • Peptide Synthesis: The compound is widely used as a building block in solid-phase peptide synthesis (SPPS).[1] The Fmoc group provides robust, base-labile protection for the primary amine, allowing for sequential and controlled elongation of peptide chains.[1][6] Its use streamlines the synthesis process, helps reduce side reactions, and can enhance the overall yield of the desired peptide.[1]

  • Linker and Spacer Technology: It functions as a reagent for introducing a spacer arm into molecules.[3] The six-carbon chain provides a flexible and hydrophilic spacer that can reduce steric hindrance between conjugated biomolecules, thereby helping to preserve their biological activity.[7]

  • Drug Development and Delivery: In medicinal chemistry, it is used in the design of drug candidates.[1] The hydrophobic hexanol chain can be leveraged to improve the solubility and stability of therapeutic agents, which is a critical factor for bioavailability.[1]

  • Bioconjugation and Biomaterials: The molecule is valuable for bioconjugation, where it facilitates the attachment of biomolecules to surfaces or other molecules.[1][7] This is essential for creating functional diagnostic and therapeutic agents. Its derivatives can also be used to modify polymers, improving their properties for applications in material science.[1]

Key Experimental Protocols and Workflows

The utility of this compound is defined by the chemical reactions it enables, primarily the cleavage of the Fmoc group and its subsequent use in coupling reactions.

The removal of the Fmoc protecting group is a fundamental step in SPPS.[6] This reaction proceeds via a base-induced β-elimination mechanism.[8][9] A weak base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorene ring, leading to the release of dibenzofulvene and the free amine.[9][10] The excess amine in the cleavage solution acts as a scavenger for the dibenzofulvene byproduct.[9]

Methodology:

  • Reagent Preparation: Prepare a 20-50% solution of piperidine in a polar aprotic solvent, most commonly N,N-dimethylformamide (DMF).[9][10]

  • Reaction: Treat the Fmoc-protected substrate (e.g., bound to a solid-phase resin) with the piperidine/DMF solution.

  • Incubation: Allow the reaction to proceed for 10-20 minutes at room temperature.[9][10]

  • Washing: Thoroughly wash the substrate with DMF to remove the cleaved Fmoc-piperidine adduct and excess reagents, yielding the deprotected amine ready for the next reaction step.[11]

G cluster_workflow Fmoc Deprotection Workflow start Fmoc-Protected Amine (on solid support) reagent Add 20% Piperidine in DMF start->reagent Step 1 reaction Incubate 10-20 min at Room Temperature reagent->reaction Step 2 wash Wash with DMF reaction->wash Step 3 end Free Amine (ready for coupling) wash->end Step 4 byproduct Fmoc-Piperidine Adduct (washed away) wash->byproduct

Fmoc Deprotection Workflow Diagram

Fmoc-based SPPS is the dominant method for creating synthetic peptides.[6][12] It involves a cyclical process of deprotection, washing, coupling, and further washing to sequentially add amino acids to a growing chain immobilized on a solid resin support.[11][13]

Methodology (Single Coupling Cycle):

  • Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide) with the first amino acid already attached and its N-terminal Fmoc group intact. Swell the resin in DMF.[11][13]

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid using the protocol described in section 3.1.

  • Activation and Coupling: Activate the carboxyl group of the next incoming Fmoc-protected amino acid (such as the related 6-(Fmoc-amino)hexanoic acid) using a coupling agent (e.g., HBTU, HATU, or DIC).[13] Add the activated amino acid solution to the resin to form a new peptide bond. Allow the reaction to proceed for at least 4 hours.[11]

  • Washing: Wash the resin extensively with DMF to remove unreacted reagents and byproducts.[11] The cycle can now be repeated to add the next amino acid in the sequence.

G cluster_spps Fmoc-SPPS Cycle deprotection 1. Deprotection (Fmoc Removal with Piperidine/DMF) wash1 2. Washing (Remove byproduct) deprotection->wash1 coupling 3. Coupling (Add next Fmoc-AA + Activator) wash1->coupling wash2 4. Washing (Remove excess reagents) coupling->wash2 peptide Elongated Peptide Chain coupling->peptide Forms new peptide bond wash2->deprotection Repeat for next amino acid

Generalized Fm_oc Solid-Phase Peptide Synthesis Cycle

The structure of this compound contains two distinct functional groups: a protected primary amine and a primary hydroxyl group. After deprotection of the amine, the resulting 6-amino-1-hexanol serves as a versatile bifunctional linker, enabling conjugation through either its amine or hydroxyl terminus.[7]

  • Amine Terminus: The primary amine is nucleophilic and can readily react with activated esters (e.g., NHS esters) to form stable amide bonds.[14] It can also react with isothiocyanates to form thiourea linkages or participate in reductive amination.[14]

  • Hydroxyl Terminus: The primary hydroxyl group can be activated or reacted with activated carboxylic acids to form ester bonds, or converted to other functional groups for further conjugation.

G cluster_linker Bifunctional Reactivity of 6-Amino-1-Hexanol core H₂N-(CH₂)₆-OH (6-Amino-1-Hexanol Core) amine_react Reaction with NHS Ester core->amine_react Amine Terminus hydroxyl_react Reaction with Activated Carboxylic Acid core->hydroxyl_react Hydroxyl Terminus amide Stable Amide Bond (-NH-CO-) amine_react->amide ester Ester Bond (-O-CO-) hydroxyl_react->ester

Role of 6-Amino-1-Hexanol as a Bifunctional Linker

Safety and Handling

While a specific safety data sheet for this compound is not detailed in the provided results, data for the closely related compound, 6-(Fmoc-amino)hexanoic acid, indicates that it may cause skin, eye, and respiratory irritation.[15][16] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid breathing dust. Use in a well-ventilated area or under a fume hood.[15][17] Wash hands thoroughly after handling.[17]

  • Storage: Store in a tightly closed container in a cool, dry place, typically between 0-8 °C.[1][2]

References

A Technical Guide to 6-(Fmoc-amino)-1-hexanol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 6-(Fmoc-amino)-1-hexanol is a bifunctional organic compound widely utilized in solid-phase peptide synthesis (SPPS), drug development, and the creation of biomaterials.[1] Its structure incorporates a terminal hydroxyl group and an amino group protected by the fluorenylmethyloxycarbonyl (Fmoc) moiety. This configuration makes it an invaluable linker or spacer arm, allowing for the strategic introduction of a six-carbon chain into molecules.[2] The Fmoc group provides stable protection for the amine under various reaction conditions but can be readily removed under mild basic conditions, a critical feature for multi-step syntheses.[1] This guide details the structure, physicochemical properties, a standard synthesis protocol, and key applications of this compound.

Chemical Structure and Properties

This compound consists of a hexanol backbone where the amino group at the 6-position is protected as an Fmoc-carbamate. The other end of the chain terminates with a primary hydroxyl group, which can be used for further chemical modifications.[1] The official IUPAC name for the compound is (9H-fluoren-9-yl)methyl N-(6-hydroxyhexyl)carbamate.[3]

The presence of the bulky, aromatic Fmoc group and the aliphatic hexyl chain gives the molecule a hydrophobic character, while the terminal hydroxyl and the carbamate linkage provide sites for hydrogen bonding.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below. Data is compiled from various chemical suppliers and databases, with purity levels typically greater than or equal to 98%.[2][4]

PropertyValueSource(s)
CAS Number 127903-20-2[2][3][4]
Molecular Formula C₂₁H₂₅NO₃[3][4][5]
Molecular Weight 339.43 g/mol [2][4][5]
Appearance White solid / Powder[5][6]
Melting Point 119 °C[6]
Purity ≥95% - ≥98%[2][4][5]
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCO[3][4]
InChI Key VGXOJZUTHIGHPT-UHFFFAOYSA-N[3][4]
Storage Temperature 2-8°C[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective N-protection of its precursor, 6-amino-1-hexanol. The reaction involves the formation of a carbamate linkage between the primary amine of 6-amino-1-hexanol and an Fmoc-donating reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). The use of Fmoc-OSu is common due to its stability and ease of handling.

The reaction is performed in the presence of a mild base to deprotonate the amino group, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Fmoc reagent.

Synthesis Workflow Diagram

The logical workflow for the synthesis is illustrated below, starting from the raw materials to the final purified product.

Synthesis_Workflow Reagents Starting Materials: - 6-Amino-1-hexanol - Fmoc-OSu - Sodium Bicarbonate - Dioxane/Water Reaction Reaction Mixture (Stir at RT) Reagents->Reaction 1. Combine & Mix Workup Aqueous Workup & Extraction Reaction->Workup 2. Reaction Completion Crude Crude Product Workup->Crude 3. Isolate Organic Phase Purification Column Chromatography Crude->Purification 4. Dissolve & Load Final Pure this compound Purification->Final 5. Elute & Collect

Caption: Synthesis workflow for this compound.

Experimental Protocol

This section provides a representative experimental procedure for the synthesis of this compound from 6-amino-1-hexanol and Fmoc-OSu.

Materials:

  • 6-amino-1-hexanol (1.0 eq)

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq)

  • Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)

Procedure:

  • Dissolution of Amine: In a round-bottom flask, dissolve 6-amino-1-hexanol (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of 1,4-dioxane and water. Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Fmoc Reagent: In a separate beaker, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane. Add this solution dropwise to the stirring amine solution over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with 1 M HCl, deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexane) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Applications in Research and Development

This compound is a versatile reagent primarily used in:

  • Peptide Synthesis: It serves as a linker or spacer to attach molecules to a solid support or to introduce a flexible, hydrophilic spacer within a peptide sequence.[1]

  • Drug Development: The molecule is used to create derivatives of drug candidates to improve properties such as solubility, stability, and bioavailability.[1] The hexanol chain can enhance hydrophobic interactions, while the Fmoc group allows for further conjugation after deprotection.[1]

  • Biomaterials and Drug Delivery: Its structure is suitable for developing drug delivery systems where the hydroxyl group can be functionalized to attach to surfaces or other molecules.[1]

Conclusion

This compound is a fundamental building block for chemical and biological research. Its well-defined structure, featuring orthogonal protecting groups, allows for precise and controlled chemical modifications. The reliable synthesis protocol and stable nature of the compound make it a preferred choice for professionals in peptide chemistry, medicinal chemistry, and materials science.[1][6]

References

6-(Fmoc-amino)-1-hexanol: A Versatile Linker in Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Fmoc-amino)-1-hexanol is a bifunctional organic compound that has become an indispensable tool in various areas of scientific research, particularly in the fields of peptide synthesis, drug development, and bioconjugation. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group connected by a six-carbon aliphatic chain, provides researchers with a versatile building block for the synthesis of complex molecules. The Fmoc group offers a base-labile protecting strategy, allowing for the selective deprotection of the amine under mild conditions, while the hydroxyl group can be activated for coupling to a variety of substrates. The hexanol chain acts as a flexible spacer, which can be crucial for maintaining the biological activity of conjugated molecules. This guide provides a comprehensive overview of the applications of this compound, detailed experimental protocols, and relevant quantitative data to assist researchers in its effective utilization.

Core Applications in Research

The primary application of this compound is in solid-phase peptide synthesis (SPPS) , where it serves as a versatile linker or spacer molecule.[1][2] Its incorporation into a synthetic strategy allows for the introduction of a defined-length spacer arm, which can be beneficial for several reasons:

  • Improving Solubility and Bioavailability: The hydrophobic hexanol chain can enhance the solubility and stability of therapeutic agents.[3]

  • Reducing Steric Hindrance: The spacer can distance a conjugated molecule (e.g., a fluorescent dye, a drug) from a peptide or protein, minimizing interference with its biological activity.

  • Facilitating Bioconjugation: It provides a handle for the attachment of various biomolecules to surfaces or other molecules, which is critical for the development of diagnostics and targeted drug delivery systems.[4]

  • Synthesis of Complex Constructs: It is instrumental in the synthesis of more complex molecules such as peptide-oligonucleotide conjugates.

Beyond peptide synthesis, this compound is also employed in the development of drug delivery systems and biomaterials.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning synthetic strategies and ensuring the quality of the starting material.

PropertyValueSource(s)
Molecular Formula C₂₁H₂₅NO₃[3][5]
Molecular Weight 339.43 g/mol [3][5]
Appearance White to off-white powder[3][]
Melting Point 134-137 °C[3]
Purity ≥98% (HPLC)[1][3]
Solubility Soluble in polar organic solventsGeneral Knowledge
Storage Conditions 0-8 °C[3]

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound.

Protocol 1: Immobilization of this compound onto a Solid Support for SPPS

This protocol describes the initial step of covalently attaching this compound to a resin, making it ready for subsequent peptide chain elongation. Wang resin is a common choice for this purpose.

Materials:

  • Wang resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.

  • Activation of this compound: In a separate flask, dissolve 3 equivalents of this compound and 3 equivalents of DIC in DMF. Add 0.1 equivalents of DMAP to catalyze the reaction. Stir the solution for 20-30 minutes at room temperature.

  • Coupling to Resin: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture for 4-12 hours at room temperature.

  • Washing: After the coupling reaction, drain the solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).

  • Capping of Unreacted Sites: To block any unreacted hydroxyl groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 30 minutes.

  • Final Washing and Drying: Wash the resin as in step 4 and dry it under vacuum.

  • Determination of Loading: The loading of the linker on the resin can be determined by treating a small, weighed amount of the dried resin with 20% piperidine in DMF to cleave the Fmoc group. The concentration of the resulting dibenzofulvene-piperidine adduct is then measured spectrophotometrically at ~301 nm.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using the Linker

Once the linker is attached to the resin, peptide synthesis can proceed using standard Fmoc-SPPS protocols.

Materials:

  • Fmoc-linker-resin from Protocol 1

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Fmoc Deprotection: Treat the Fmoc-linker-resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HBTU/DIPEA in DMF) for a few minutes.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test like the Kaiser test. If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 1-3 for each amino acid in the desired peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 1.

  • Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) for 2-3 hours to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: Synthesis of a Peptide-Oligonucleotide Conjugate (POC)

This compound can be used to introduce a spacer between a peptide and an oligonucleotide. This protocol outlines a general strategy.

Materials:

  • Amine-modified oligonucleotide

  • Peptide with a C-terminal carboxylic acid

  • This compound

  • Coupling reagents (e.g., HBTU, EDC/NHS)

  • Solvents (DMF, DMSO)

  • Purification system (e.g., HPLC)

Procedure:

  • Synthesis of the Linker-Peptide: Synthesize the desired peptide on a solid support as described in Protocol 2, but instead of cleaving it, couple this compound to the N-terminus of the peptide. Then cleave the peptide-linker construct from the resin.

  • Activation of the Peptide-Linker: Activate the C-terminal carboxylic acid of the peptide-linker construct using a suitable coupling reagent like HBTU or by converting it to an NHS-ester.

  • Conjugation to Oligonucleotide: React the activated peptide-linker with the amine-modified oligonucleotide in a suitable buffer (e.g., phosphate buffer, pH 7-8).

  • Purification of the POC: Purify the resulting peptide-oligonucleotide conjugate using HPLC to separate it from unreacted starting materials.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the key experimental workflows involving this compound.

sp_ps_workflow cluster_resin_prep Resin Preparation cluster_linker_attachment Linker Attachment cluster_spps_cycle SPPS Cycle cluster_final_steps Final Steps Resin Solid Support (e.g., Wang Resin) SwollenResin Swollen Resin Resin->SwollenResin DMF LinkedResin Fmoc-Linker-Resin SwollenResin->LinkedResin Coupling Fmoc_Hexanol This compound Activated_Hexanol Activated Linker Fmoc_Hexanol->Activated_Hexanol DIC/DMAP Activated_Hexanol->LinkedResin Deprotection Fmoc Deprotection (Piperidine/DMF) LinkedResin->Deprotection Coupling Amino Acid Coupling (e.g., HBTU) Deprotection->Coupling Washing Washing (DMF) Coupling->Washing Washing->Deprotection Repeat for each amino acid PeptideResin Peptide-Resin Washing->PeptideResin Cleavage Cleavage (TFA) PeptideResin->Cleavage CrudePeptide Crude Peptide Cleavage->CrudePeptide Purification Purification (HPLC) CrudePeptide->Purification PurePeptide Pure Peptide Purification->PurePeptide

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound as a linker.

poc_synthesis_workflow cluster_peptide_synthesis Peptide-Linker Synthesis cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification Peptide_SPPS Synthesize Peptide via SPPS Couple_Linker Couple this compound Peptide_SPPS->Couple_Linker Cleave_Peptide_Linker Cleave Peptide-Linker from Resin Couple_Linker->Cleave_Peptide_Linker Peptide_Linker Peptide-Linker Cleave_Peptide_Linker->Peptide_Linker Activate_Peptide Activate C-terminus (e.g., NHS ester) Peptide_Linker->Activate_Peptide Activated_Peptide Activated Peptide-Linker Activate_Peptide->Activated_Peptide Amine_Oligo Amine-Modified Oligonucleotide Conjugation Conjugation Reaction Amine_Oligo->Conjugation Activated_Peptide->Conjugation Crude_POC Crude POC Conjugation->Crude_POC Purify_POC Purification (HPLC) Crude_POC->Purify_POC Pure_POC Pure Peptide-Oligonucleotide Conjugate Purify_POC->Pure_POC

Caption: Workflow for the synthesis of a Peptide-Oligonucleotide Conjugate (POC).

Conclusion

This compound is a highly valuable and versatile reagent in modern chemical and biological research. Its utility as a linker in solid-phase peptide synthesis is well-established, enabling the creation of custom peptides with tailored properties. Furthermore, its role in the construction of complex biomolecules, such as peptide-oligonucleotide conjugates, highlights its importance in the development of novel therapeutics and diagnostic tools. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively incorporate this compound into their research endeavors, paving the way for new discoveries and innovations.

References

Technical Guide: 6-(Fmoc-amino)-1-hexanol in Synthetic Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(Fmoc-amino)-1-hexanol, a versatile bifunctional molecule widely employed in synthetic chemistry. We delve into its fundamental properties, synthesis, and critical applications in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of advanced drug delivery systems. Detailed experimental protocols for its use and the subsequent deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group are provided, alongside structured data and graphical representations of key workflows to facilitate understanding and practical implementation in a research and development setting.

Introduction

This compound is a chemical compound featuring a terminal hydroxyl group and an amine group protected by a fluorenylmethyloxycarbonyl (Fmoc) moiety, connected by a six-carbon aliphatic chain. This unique structure renders it an invaluable tool in various biochemical and pharmaceutical applications. The Fmoc group provides a base-labile protecting group for the primary amine, allowing for selective deprotection under mild conditions, a cornerstone of modern peptide synthesis. The terminal hydroxyl group and the hexyl spacer arm offer further functionalities for conjugation and modification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 127903-20-2[1][2][3]
Molecular Weight 339.43 g/mol [1][2][3][4]
Molecular Formula C₂₁H₂₅NO₃[1][2][3]
Appearance White to off-white powder[1]
Melting Point 134-137 °C[1]
Purity ≥98% (HPLC)[1][2]
Storage Conditions 0-8 °C[1]
Synonyms 9-Fluorenylmethyl N-(6-hydroxyhexyl)carbamate, 6-Fmoc-Acp-ol[1][4]

Synthesis and Purification

The synthesis of this compound typically involves the reaction of 6-amino-1-hexanol with Fmoc-chloride or Fmoc-succinimidyl ester (Fmoc-OSU) in the presence of a base.

Experimental Protocol: Synthesis of this compound
  • Dissolution: Dissolve 6-amino-1-hexanol in a suitable solvent system, such as a mixture of dioxane and water.

  • Basification: Add a base, for instance, sodium bicarbonate, to the solution to deprotonate the amino group of 6-amino-1-hexanol.

  • Fmocylation: Slowly add a solution of Fmoc-chloride or Fmoc-OSU in dioxane to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Applications in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a linker or spacer to attach the first amino acid to the solid support.

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Solid Support (e.g., Wang Resin) Linker_Coupling Couple this compound (Linker) Resin->Linker_Coupling Wash1 Wash (DMF) Linker_Coupling->Wash1 Wash Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) AA_Coupling Couple Fmoc-Amino Acid (e.g., with HBTU/DIEA) Fmoc_Deprotection1->AA_Coupling AA_Coupling->Wash1 Wash Wash1->Fmoc_Deprotection1 Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine in DMF) Wash1->Fmoc_Deprotection2 Repeat Repeat Cycle (Coupling & Deprotection) Fmoc_Deprotection2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Fmoc Deprotection

The cleavage of the Fmoc group is a critical step in SPPS, exposing the amine for the subsequent amino acid coupling.

  • Resin Swelling: Swell the peptide-resin in an appropriate solvent, typically N,N-dimethylformamide (DMF).

  • Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Treatment: Treat the swelled resin with the piperidine solution. The reaction is usually complete within 10-20 minutes at room temperature.[5][6][7]

  • Washing: Thoroughly wash the resin with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.[8] The completion of the deprotection can be monitored using a colorimetric test such as the Kaiser test.

Role as a Linker in Bioconjugation

This compound and its deprotected form, 6-amino-1-hexanol, are extensively used as bifunctional linkers or spacers in bioconjugation. The six-carbon chain provides a flexible and hydrophilic spacer arm, which can reduce steric hindrance between conjugated molecules.[2]

Bioconjugation Strategies

Bioconjugation_Strategies cluster_amine Amine-Reactive Chemistry cluster_hydroxyl Hydroxyl-Reactive Chemistry Amine 6-Amino-1-hexanol (Deprotected Linker) NHS NHS Ester Amine->NHS Isothiocyanate Isothiocyanate Amine->Isothiocyanate Reductive Reductive Amination (with Aldehyde/Ketone) Amine->Reductive Amide Stable Amide Bond NHS->Amide Reacts to form Thiourea Stable Thiourea Bond Isothiocyanate->Thiourea Reacts to form SecondaryAmine Stable Secondary Amine Reductive->SecondaryAmine Reacts to form Hydroxyl 6-Amino-1-hexanol (Terminal -OH) Activation Activation (e.g., with p-nitrophenyl chloroformate) Hydroxyl->Activation Esterification Esterification Hydroxyl->Esterification Etherification Etherification Hydroxyl->Etherification ActivatedEster Activated Ester Activation->ActivatedEster Forms EsterLinkage Ester Linkage Esterification->EsterLinkage Forms EtherLinkage Ether Linkage Etherification->EtherLinkage Forms

Caption: Common bioconjugation strategies involving 6-amino-1-hexanol.

Applications in Drug Delivery

The properties of this compound and related structures are being explored for applications in drug delivery systems. The Fmoc moiety can participate in the formation of self-assembling hydrogels, which can serve as depots for the sustained release of therapeutic agents.[9] For instance, Fmoc-amino acid-based hydrogels have been investigated for the delivery of drugs to perform neuroprotection.[9] The hydrophobic hexanol chain can also enhance the solubility and stability of certain drug candidates.[1]

Conclusion

This compound is a cornerstone molecule in the toolkit of synthetic chemists and drug development professionals. Its well-defined structure, featuring a base-labile protecting group and a functionalizable hydroxyl group on a flexible spacer, enables a wide array of applications, from the routine construction of peptides to the sophisticated design of bioconjugates and drug delivery vehicles. The experimental protocols and workflows detailed in this guide provide a practical framework for the effective utilization of this versatile compound in research and development endeavors.

References

An In-depth Technical Guide to the Safe Handling of 6-(Fmoc-amino)-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling protocols for 6-(Fmoc-amino)-1-hexanol, a key reagent in peptide synthesis and various applications in drug development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Compound Identification and Properties

This section summarizes the key physical and chemical properties of this compound.

Identifier Value
Chemical Name (9H-fluoren-9-yl)methyl (6-hydroxyhexyl)carbamate
CAS Number 127903-20-2
Molecular Formula C21H25NO3
Molecular Weight 339.43 g/mol [1]
Physical Property Value
Appearance White to off-white solid/powder[2][3]
Melting Point 119 °C[2]
Boiling Point 539.2°C at 760 mmHg
Density 1.151 g/cm³
Solubility Soluble in 1% acetic acid and DMF.[4]
Storage Temperature 2-8°C[2]

Hazard Identification and Safety Precautions

Hazard Statement Code Description
Skin IrritationH315Causes skin irritation.[4][5][6]
Eye IrritationH319Causes serious eye irritation.[4][5][6]
Respiratory IrritationH335May cause respiratory irritation.[4][5][6]
Precautionary Statement Code Description
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[7]
ResponseP302+P352IF ON SKIN: Wash with plenty of soap and water.[7][8]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7][8]
StorageP403+P233Store in a well-ventilated place. Keep container tightly closed.[7]
DisposalP501Dispose of contents/container to an approved waste disposal plant.[7]

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

All personnel must be equipped with the following PPE before handling the compound:

Protection Type Specification Standard Compliance
Eye and Face Protection Chemical safety goggles or eyeglasses with side shields. A face shield is recommended for handling larger quantities.OSHA 29 CFR 1910.133 or European Standard EN166.[9]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing is required.Consult glove manufacturer's compatibility charts for specific breakthrough times.
Respiratory Protection Use a NIOSH or European Standard EN 149 approved respirator if dust is generated or when working in a poorly ventilated area. A type N95 (US) dust mask is recommended.OSHA 29 CFR 1910.134 or European Standard EN 149.[10]
Engineering Controls
  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[10]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is worn correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize dust inhalation. Use appropriate tools (e.g., spatulas) to handle the solid material. Avoid creating dust.

  • Dissolution : When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[10] Clean all equipment and the work area to remove any residual contamination.

Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] The recommended storage temperature is between 2-8°C.

  • Keep away from incompatible substances such as strong oxidizing agents and acids.[9][10]

  • Protect from moisture.[9][10]

First Aid and Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately.

Exposure Route First-Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][8]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][9]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[5][9]

In the event of a spill, evacuate the area and prevent further spread of the material. Use absorbent materials to contain the spill and dispose of it as hazardous waste.

Disposal Considerations

All waste containing this compound, including contaminated materials, must be treated as hazardous waste.

  • Waste Collection : Collect all waste in a designated, properly labeled, and sealed container.

  • Disposal Method : Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[11]

  • Regulatory Compliance : Adhere to all federal, state, and local regulations for hazardous waste disposal.[11]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key safety workflows and logical relationships for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Wear Full PPE Area Ensure Ventilated Area (Fume Hood) Prep->Area Weigh Weighing and Transfer Area->Weigh Dissolve Dissolution Weigh->Dissolve Wash Wash Hands and Skin Dissolve->Wash Clean Clean Work Area Wash->Clean Store Store Properly Clean->Store Dispose Dispose as Hazardous Waste

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact Exposure Accidental Exposure FreshAir Move to Fresh Air Exposure->FreshAir WashSkin Wash with Soap & Water Exposure->WashSkin RinseEyes Rinse with Water (15 min) Exposure->RinseEyes Breathe Assist Breathing FreshAir->Breathe Medical1 Seek Medical Attention Breathe->Medical1 RemoveClothes Remove Contaminated Clothing WashSkin->RemoveClothes Medical2 Seek Medical Attention (if irritation persists) RemoveClothes->Medical2 RemoveLenses Remove Contact Lenses RinseEyes->RemoveLenses Medical3 Seek Immediate Medical Attention RemoveLenses->Medical3

Caption: First aid procedures for accidental exposure.

References

The Pivotal Role of the Fmoc Protecting Group in 6-(Fmoc-amino)-1-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group plays a crucial role in synthetic organic chemistry, particularly in the assembly of complex molecules like peptides and modified biopolymers. In the context of 6-(Fmoc-amino)-1-hexanol, the Fmoc group provides a temporary shield for the primary amine, enabling chemists to selectively perform reactions at the hydroxyl terminus. This technical guide delves into the core function of the Fmoc group in this compound, providing detailed experimental protocols for its introduction and removal, quantitative data, and visual workflows to illuminate the underlying chemical principles.

Core Function of the Fmoc Group

The primary role of the Fmoc group in this compound is to serve as a base-labile protecting group for the amino functionality. This protection is essential for preventing the nucleophilic amine from participating in undesired side reactions during synthetic steps targeting the hydroxyl group. The bulky, aromatic fluorenyl system of the Fmoc group effectively masks the reactivity of the amine.

A key advantage of the Fmoc group is its orthogonality to acid-labile protecting groups commonly used in complex syntheses. This means that the Fmoc group can be selectively removed under mild basic conditions, typically with a secondary amine like piperidine, without affecting acid-sensitive moieties elsewhere in the molecule. This selective deprotection is a cornerstone of modern solid-phase peptide synthesis (SPPS) and other sophisticated synthetic strategies.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₂₁H₂₅NO₃[2][3]
Molecular Weight339.43 g/mol [2][3]
AppearanceWhite to off-white powder[3]
Melting Point119-137 °C[3][4]
Purity≥95% (HPLC)[5]
Storage Temperature2-8°C[4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the subsequent deprotection of the Fmoc group are outlined below.

Synthesis of this compound

This protocol describes the protection of the amino group of 6-amino-1-hexanol using 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).

Materials:

  • 6-amino-1-hexanol

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • In a round-bottom flask, dissolve 6-amino-1-hexanol (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

  • Slowly add the Fmoc-OSu solution to the stirred solution of 6-amino-1-hexanol over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

  • Dilute the remaining aqueous solution with water and extract the crude product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Quantitative Data:

ParameterValue
Typical Yield 85-95%
Purity (by HPLC) >98%
Deprotection of this compound

This protocol outlines the removal of the Fmoc protecting group from this compound in a solution-phase reaction.

Materials:

  • This compound

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (cold)

Procedure:

  • Dissolve this compound (1.0 equivalent) in N,N-dimethylformamide (DMF).

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of the dibenzofulvene-piperidine adduct.

  • Upon completion, precipitate the deprotected product, 6-amino-1-hexanol, by adding the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove the dibenzofulvene-piperidine adduct and residual DMF.

  • Dry the product under vacuum.

Quantitative Data:

ParameterValue
Typical Yield >95%
Purity (by NMR) >97%

Visualizing the Chemistry: Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations involving the Fmoc protecting group.

Fmoc_Protection cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 6-amino-1-hexanol 6-Amino-1-hexanol Fmoc_protected This compound 6-amino-1-hexanol->Fmoc_protected + Fmoc_OSu Fmoc-OSu Fmoc_OSu->Fmoc_protected Base NaHCO₃ Base->Fmoc_protected Solvent Dioxane/Water Solvent->Fmoc_protected

Caption: Fmoc protection of 6-amino-1-hexanol.

Fmoc_Deprotection cluster_reactant Reactant cluster_conditions Reaction Conditions cluster_products Products Fmoc_protected This compound Deprotected 6-Amino-1-hexanol Fmoc_protected->Deprotected Byproduct Dibenzofulvene-piperidine adduct Fmoc_protected->Byproduct Base 20% Piperidine in DMF Base->Deprotected

Caption: Base-mediated deprotection of the Fmoc group.

References

The Versatile Role of 6-(Fmoc-amino)-1-hexanol in Biotechnological Advancement: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Fmoc-amino)-1-hexanol is a bifunctional molecule that has emerged as a critical building block and linker in a variety of biotechnological applications. Its unique structure, featuring a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on a terminal amine and a reactive hydroxyl group at the other end of a hexyl spacer, provides chemists and biochemists with a versatile tool for chemical synthesis and bioconjugation. This technical guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data where available, and visual workflows to facilitate its effective use in research and development.

Core Applications in Biotechnology

The utility of this compound spans several key areas of biotechnology, primarily leveraging its properties as a protected amino-alcohol and a flexible spacer.

Solid-Phase Peptide Synthesis (SPPS)

In the realm of peptide synthesis, this compound serves as a valuable building block to introduce a spacer arm or a functional handle within a peptide sequence. The Fmoc group provides orthogonal protection to the amine, allowing for its selective deprotection and subsequent elongation of the peptide chain under standard Fmoc-based SPPS conditions. The terminal hydroxyl group can be used for further modifications post-synthesis.

While specific yield and purity data for peptides incorporating this compound are not extensively reported in publicly available literature, the efficiency of its incorporation is expected to be comparable to other Fmoc-protected amino acids under optimized coupling conditions. The purity of commercially available this compound is typically high, often exceeding 98% as determined by HPLC, which is a critical factor for successful peptide synthesis.

Table 1: General Specifications of this compound for SPPS

ParameterTypical ValueAnalysis Method
Purity≥98%HPLC
Molecular Weight339.43 g/mol Mass Spectrometry
AppearanceWhite to off-white powderVisual Inspection
SolubilitySoluble in DMF, DMSO-
Bioconjugation and Linker Chemistry

The bifunctional nature of this compound makes it an ideal linker molecule for bioconjugation.[1] After deprotection of the Fmoc group to reveal the primary amine, this molecule can be conjugated to biomolecules, surfaces, or nanoparticles. The hexyl chain provides a flexible spacer that can reduce steric hindrance between the conjugated entities.[1]

The primary amine can be reacted with various electrophiles, such as N-hydroxysuccinimide (NHS) esters and isothiocyanates, to form stable amide or thiourea bonds, respectively.[1] The hydroxyl group can also be activated or reacted with other functional groups, enabling a wide array of coupling chemistries.[1]

Table 2: Common Bioconjugation Reactions Involving the Amino Group of Deprotected 6-amino-1-hexanol

Reactive Group on TargetLinkage FormedTypical Reaction pH
N-Hydroxysuccinimide (NHS) esterAmide7.2 - 8.5
IsothiocyanateThiourea9.0 - 9.5
Aldehyde/Ketone (with reducing agent)Secondary Amine6.5 - 7.5
Drug Delivery Systems

This compound and its derivatives are utilized in the development of drug delivery systems. Its role as a linker is crucial for attaching therapeutic agents to targeting moieties or carrier molecules. The hydrophobic hexyl chain can also influence the solubility and stability of drug formulations. While specific quantitative data on drug loading and release kinetics for systems employing this exact linker are sparse in general literature, the principles of linker chemistry in drug-linker conjugates are well-established. The choice of cleavage strategy for the linker (e.g., enzymatic or pH-sensitive cleavage) dictates the drug release profile.

Biomaterial Surface Modification

The functional groups of this compound allow for the covalent modification of biomaterial surfaces to enhance their biocompatibility, reduce non-specific protein adsorption, or introduce specific functionalities for cell attachment or targeted delivery. The deprotected amino group can be used to immobilize the molecule onto surfaces containing carboxylic acid groups through amide bond formation. Subsequent reactions can then be performed on the exposed hydroxyl group. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and contact angle measurements are used to characterize the modified surfaces and quantify the extent of modification.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis

This protocol outlines the manual procedure for coupling this compound to a resin-bound peptide chain.

Materials:

  • Fmoc-protected peptide-resin

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminal amino acid. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Coupling:

    • Dissolve this compound (3 equivalents relative to the resin loading) and HBTU/HATU (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.

  • Washing: Wash the resin with DMF (5-7 times) and DCM (3 times) to remove excess reagents.

  • Confirmation of Coupling: Perform a Kaiser test or other qualitative ninhydrin-based test to confirm the completion of the coupling reaction (absence of free primary amines).

  • Chain Elongation: For further peptide synthesis, repeat the deprotection and coupling steps with the next desired Fmoc-amino acid.

dot

SPPS_Workflow cluster_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_coupling Coupling of this compound cluster_next Next Cycle Resin Fmoc-Peptide-Resin Swell Swell in DMF Resin->Swell Deprotect Treat with 20% Piperidine/DMF Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Activate Activate this compound with HBTU/HATU and DIPEA Wash1->Activate Couple Couple to Resin Activate->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Couple Positive (Incomplete) NextAA Continue with next Fmoc-Amino Acid Kaiser->NextAA Negative Cleave Cleave and Purify Kaiser->Cleave Final Residue NextAA->Deprotect Bioconjugation_Workflow cluster_surface_prep Surface Preparation cluster_conjugation Conjugation cluster_post_conjugation Post-Conjugation Start Surface with this compound Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF, Buffer) Deprotect->Wash1 PrepProtein Prepare Protein Solution in Conjugation Buffer Wash1->PrepProtein Mix Add NHS Ester to Protein and apply to surface PrepProtein->Mix PrepNHS Dissolve NHS Ester in DMSO/DMF PrepNHS->Mix Incubate Incubate 1-2 hours at RT Mix->Incubate Quench Quench with Tris Buffer Incubate->Quench Wash2 Wash with PBS-T Quench->Wash2 Characterize Characterize Surface Wash2->Characterize

References

6-(Fmoc-amino)-1-hexanol: A Versatile Linker for Advanced Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Fmoc-amino)-1-hexanol is a bifunctional linker that has emerged as a critical tool in the field of bioconjugation, offering a versatile platform for the synthesis of complex biomolecular conjugates. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc)-protected amine and a terminal hydroxyl group, allows for orthogonal derivatization, making it an invaluable component in the construction of antibody-drug conjugates (ADCs), targeted drug delivery systems, and functionalized biomaterials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of this compound as a linker. It includes a summary of quantitative data, detailed experimental protocols for its use in bioconjugation, and visual representations of relevant workflows and the broader context of targeted drug delivery.

Introduction

The targeted delivery of therapeutic agents and the development of sophisticated diagnostic tools increasingly rely on the precise assembly of biomolecular components. Bioconjugation, the chemical linking of two or more molecules, at least one of which is a biomolecule, is fundamental to these advancements. The choice of a linker molecule is paramount to the success of bioconjugation, as it influences the stability, solubility, and biological activity of the final conjugate.[1]

This compound has gained prominence as a highly adaptable linker due to its distinct chemical features. The molecule consists of a six-carbon aliphatic chain that provides a flexible spacer, separating the conjugated entities and minimizing steric hindrance.[2] One terminus of the linker is a primary alcohol (hydroxyl group), which can be activated for reaction with various functional groups. The other end features a primary amine protected by a fluorenylmethoxycarbonyl (Fmoc) group.[3] The Fmoc group is a base-labile protecting group, stable to acidic conditions, which allows for selective deprotection and subsequent conjugation, a cornerstone of solid-phase peptide synthesis (SPPS) and orthogonal chemical strategies.[4] This dual functionality enables a stepwise and controlled approach to the synthesis of complex bioconjugates.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in bioconjugation protocols.

PropertyValueReference
Synonyms 9-Fluorenylmethyl N-(6-hydroxyhexyl)carbamate, 6-Fmoc-Acp-ol[5]
CAS Number 127903-20-2[5]
Molecular Formula C21H25NO3[5]
Molecular Weight 339.43 g/mol [5]
Appearance White to off-white powder[3]
Purity ≥98% (HPLC)[6]
Solubility Soluble in organic solvents such as DMF and DCM[4]
Storage Temperature 2-8°C

Core Applications in Bioconjugation

The versatility of this compound allows for its use in a wide array of bioconjugation applications, primarily driven by its bifunctional nature.

  • Solid-Phase Peptide Synthesis (SPPS): The Fmoc-protected amine is central to the stepwise synthesis of peptides on a solid support. The linker can be attached to a resin, and after Fmoc deprotection, amino acids can be sequentially added to build a peptide chain.[7]

  • Drug Development and Delivery: The linker is instrumental in creating drug candidates with improved characteristics. Its hydrophobic hexyl chain can enhance the solubility and stability of therapeutic agents.[3] It is frequently employed in the synthesis of antibody-drug conjugates (ADCs) and other targeted delivery systems, connecting a cytotoxic drug to a targeting moiety like an antibody or peptide.[8]

  • Surface Modification and Biomaterials: this compound can be used to functionalize surfaces, such as nanoparticles or microplates, to enable the immobilization of biomolecules for diagnostic and research applications.[2]

Quantitative Data on Bioconjugation Performance

The efficiency of bioconjugation reactions is critical for producing high-quality conjugates with well-defined stoichiometry. While specific yields for reactions involving this compound can vary depending on the substrate and reaction conditions, the following table provides typical yields for common amine-reactive conjugation chemistries that can be employed after the deprotection of the Fmoc group.

Linker ChemistryTypical YieldKey AdvantagesKey Disadvantages
NHS Ester 70-95%High efficiency, very stable amide bondSusceptible to hydrolysis
Isothiocyanate 60-90%High specificity for amines, forms a stable thiourea linkageRequires alkaline pH
Reductive Amination 50-85%Forms a stable, uncharged linkageCan require longer reaction times

Data is based on general principles of bioconjugation and may require optimization for specific applications.[9]

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in a typical bioconjugation workflow, from the activation of the linker to the purification and characterization of the final conjugate.

Activation of the Hydroxyl Group of this compound

This protocol describes the activation of the terminal hydroxyl group to create a reactive intermediate for subsequent conjugation to an amine-containing biomolecule.

Materials:

  • This compound

  • Bis(4-nitrophenyl)carbonate

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • n-hexane and Ethyl acetate (EtOAc) for mobile phase

Procedure:

  • Under a nitrogen atmosphere, dissolve 10 mmol of this compound in 50 mL of anhydrous DCM in an ice-cold bath.[2]

  • Add 10 mmol of bis(4-nitrophenyl)carbonate and 10 mmol of triethylamine to the solution.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 5 hours.[2]

  • Concentrate the reaction mixture in vacuo to remove the solvent.[2]

  • Purify the resulting residue by column chromatography on silica gel using a mobile phase of n-hexane:EtOAc (1:2) to yield the activated 6-N-(4-Nitrophenoxycarbonyl)amino-1-hexanol.[2]

Fmoc Deprotection

This protocol details the removal of the Fmoc protecting group to expose the primary amine for conjugation.

Materials:

  • Fmoc-functionalized molecule (e.g., on a solid support or in solution)

  • 20% Piperidine in Dimethylformamide (DMF)

  • DMF

Procedure:

  • Treat the Fmoc-protected substrate with a solution of 20% piperidine in DMF.[4]

  • Agitate the mixture for 15-30 minutes at room temperature.[10]

  • If the substrate is on a solid support, filter and wash the support extensively with DMF to remove the cleaved Fmoc group and piperidine.[11] For solution-phase deprotection, purification will be required in subsequent steps.

Conjugation to a Protein

This protocol describes the conjugation of the deprotected amino-hexanol linker (now 6-amino-1-hexanol) to a protein with available carboxyl groups.

Materials:

  • Protein to be conjugated

  • 6-amino-1-hexanol

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer (0.1 M MES, pH 6.0)

  • Coupling Buffer (PBS, pH 7.4)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.[2]

  • Activate the protein's carboxyl groups by adding EDC and NHS to a final concentration of 2 mM and 5 mM, respectively. Incubate for 15 minutes at room temperature.[2]

  • Immediately add a solution of 100 mM 6-amino-1-hexanol in Coupling Buffer to the activated protein solution.[2]

  • Incubate for 2 hours at room temperature with gentle mixing.[2]

  • Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[1]

  • Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.[1]

Characterization of the Bioconjugate

Methods:

  • UV-Vis Spectroscopy: To determine the concentration of the protein and, if a chromophoric molecule is conjugated, the degree of labeling.[1]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and verify the successful conjugation.

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and separate it from unconjugated starting materials.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for bioconjugation and the broader context of targeted drug delivery where such conjugates are employed.

experimental_workflow cluster_activation Linker Activation cluster_conjugation Bioconjugation cluster_deprotection_purification Final Steps start This compound activate Activate Hydroxyl Group (e.g., with Bis(4-nitrophenyl)carbonate) start->activate activated_linker Activated Fmoc-Linker activate->activated_linker conjugate Conjugate to Biomolecule activated_linker->conjugate biomolecule Biomolecule (e.g., Protein) biomolecule->conjugate fmoc_conjugate Fmoc-Linker-Biomolecule conjugate->fmoc_conjugate deprotect Fmoc Deprotection (20% Piperidine/DMF) fmoc_conjugate->deprotect purify Purification (e.g., HPLC, SEC) deprotect->purify final_conjugate Final Bioconjugate purify->final_conjugate

A typical experimental workflow for bioconjugation using this compound.

targeted_drug_delivery cluster_conjugate Bioconjugate cluster_process Cellular Interaction cluster_effect Therapeutic Effect Conjugate Targeting Ligand Linker (e.g., from this compound) Cytotoxic Drug Binding Binding to Target Receptor Conjugate:linker->Binding Internalization Internalization (Endocytosis) Binding->Internalization Release Drug Release (e.g., Lysosomal Cleavage) Internalization->Release Apoptosis Apoptosis Release->Apoptosis

Conceptual diagram of targeted drug delivery using a bioconjugate.

Conclusion

This compound stands out as a linker of choice for researchers and drug development professionals due to its inherent versatility and the precise control it offers in the synthesis of complex bioconjugates. The orthogonal protection strategy afforded by the Fmoc group, combined with the reactivity of the hydroxyl terminus, enables the construction of well-defined molecules with enhanced properties.[3] The ability to introduce a flexible spacer arm is crucial for maintaining the biological function of the conjugated molecules.[2] As the demand for sophisticated biotherapeutics and diagnostic agents continues to grow, the strategic application of linkers like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicine and biotechnology.

References

An In-Depth Technical Guide to 6-(Fmoc-amino)-1-hexanol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(Fmoc-amino)-1-hexanol is a bifunctional chemical compound extensively utilized in the fields of peptide synthesis, drug development, and biomaterials.[1] Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group on a terminal amine and a primary alcohol on the other end of a six-carbon aliphatic chain. This unique architecture makes it an invaluable tool for researchers, serving as a versatile linker or spacer arm in the synthesis of complex molecules.[2][3] The Fmoc group provides a base-labile protecting group for the amine, allowing for selective deprotection under mild conditions, a cornerstone of solid-phase peptide synthesis (SPPS).[1] The terminal hydroxyl group offers a reactive site for further chemical modifications, enabling the attachment of various moieties such as peptides, drugs, or imaging agents.[2] This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes its key quantitative data.

PropertyValueReference(s)
Molecular Formula C₂₁H₂₅NO₃[1][2][4]
Molecular Weight 339.43 g/mol [1][2][4]
Appearance White to off-white powder[1]
Melting Point 134-137 °C[1]
Purity ≥98% (HPLC)[1][3]
CAS Number 127903-20-2[1][2][4]
Solubility Soluble in organic solvents like DMF and DCM
Storage Temperature 2-8°C[1]

Core Applications in Research and Drug Development

The utility of this compound spans several areas of chemical and biomedical research, primarily driven by its bifunctional nature.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be incorporated as a linker to modify the C-terminus of a peptide or to introduce a spacer arm within a peptide sequence. The Fmoc-protected amine allows for its integration into the standard Fmoc-SPPS workflow. The terminal hydroxyl group can be functionalized prior to or after peptide synthesis to conjugate other molecules.

Drug Conjugation and Linker Chemistry

This molecule is frequently employed as a linker in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. The hexanol chain provides a flexible spacer that can improve the solubility and reduce steric hindrance of the conjugated payload, while the terminal functional groups allow for covalent attachment to both the targeting moiety (e.g., an antibody) and the therapeutic agent.

Surface Modification and Biomaterials

The hydroxyl group of this compound can be used to immobilize molecules onto solid supports, such as beads or sensor surfaces. This is particularly useful in the development of diagnostic assays and affinity chromatography materials. The Fmoc-protected amine can then be deprotected to allow for the stepwise synthesis of peptides or other ligands directly on the surface.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Protocol 1: Incorporation of this compound onto a Solid Support (e.g., Wang Resin)

This protocol describes the esterification of the hydroxyl group of this compound to a hydroxymethyl-functionalized resin, such as Wang resin.

Materials:

  • Wang resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.

  • Activation of this compound: In a separate flask, dissolve 3 equivalents of this compound and 3 equivalents of DIC in a minimal amount of DMF.

  • Coupling Reaction: Add the activated this compound solution and 0.1 equivalents of DMAP to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.

  • Capping: To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride and pyridine in DMF and react for 1 hour.

  • Washing: Wash the resin sequentially with DMF, DCM, and MeOH.

  • Drying: Dry the resin under vacuum.

  • Fmoc Deprotection (Optional): To expose the amine for subsequent peptide synthesis, treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

Protocol 2: Fmoc Deprotection and Coupling of the Next Amino Acid

This protocol outlines the standard steps for removing the Fmoc group and adding the subsequent amino acid in an SPPS workflow.

Materials:

  • Resin-bound this compound (from Protocol 1)

  • Piperidine solution (20% in DMF)

  • Fmoc-protected amino acid

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

  • DCM

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation: In a separate tube, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of the coupling reagent (e.g., HBTU) in DMF. Add 6 equivalents of DIPEA to the solution.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat steps 1-5 for each subsequent amino acid in the desired sequence.

Protocol 3: Cleavage from the Resin

This protocol describes the final step of cleaving the synthesized molecule from the solid support. The specific cleavage cocktail depends on the resin and the protecting groups on the amino acid side chains.

Materials:

  • Peptide-resin conjugate

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). Add the cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated product. Decant the ether and wash the pellet with cold ether.

  • Drying: Dry the purified product under vacuum.

Visualizing the Workflow and Chemical Transformations

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

sps_workflow start Start: Resin swell 1. Resin Swelling start->swell couple_linker 2. Couple this compound swell->couple_linker deprotect_fmoc 3. Fmoc Deprotection couple_linker->deprotect_fmoc couple_aa 4. Couple Next Fmoc-AA deprotect_fmoc->couple_aa repeat Repeat Steps 3 & 4 couple_aa->repeat repeat->deprotect_fmoc Continue Synthesis cleave 5. Cleavage from Resin repeat->cleave Final Amino Acid Added purify 6. Purification cleave->purify end Final Product purify->end

Figure 1: General workflow for solid-phase synthesis using this compound as a linker.

fmoc_deprotection_coupling cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling resin_fmoc Resin-Linker-NH-Fmoc piperidine 20% Piperidine in DMF resin_fmoc->piperidine resin_nh2 Resin-Linker-NH2 piperidine->resin_nh2 Removes Fmoc fmoc_aa Fmoc-AA-OH activated_aa Activated Fmoc-AA resin_nh2->activated_aa coupling_reagents Coupling Reagents (e.g., HBTU, DIPEA) fmoc_aa->coupling_reagents coupling_reagents->activated_aa Activates Carboxyl Group resin_peptide Resin-Linker-Peptide-NH-Fmoc activated_aa->resin_peptide Forms Peptide Bond

Figure 2: Chemical logic of Fmoc deprotection and subsequent amino acid coupling.

Conclusion

This compound is a highly valuable and versatile reagent in modern chemical and pharmaceutical research. Its well-defined structure, featuring orthogonal protecting groups, allows for its seamless integration into established synthetic methodologies like solid-phase peptide synthesis. The ability to function as a flexible linker has significant implications for the design of novel therapeutics, diagnostics, and biomaterials. The protocols and information provided in this guide serve as a foundational resource for researchers aiming to leverage the unique properties of this compound in their work. As the demand for precisely engineered biomolecules and conjugates continues to grow, the importance of such well-characterized building blocks will undoubtedly increase.

References

Methodological & Application

Application Note: Solid-Phase Synthesis of C-Terminally Modified Peptides using a 6-(Fmoc-amino)-1-hexanol Linker

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of peptides with a C-terminal amino-hexanol modification. This is achieved by utilizing 6-(Fmoc-amino)-1-hexanol as a linker, which is first immobilized on a 2-chlorotrityl chloride (2-CTC) resin. The standard Fmoc/tBu orthogonal protection strategy is then employed for peptide chain elongation.[1][2] This method is valuable for researchers aiming to synthesize peptides with C-terminal modifications for applications in drug development, diagnostics, and biomaterial science. The terminal hydroxyl group of the linker on the cleaved peptide provides a handle for further conjugation or modification.

The general principle of SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support.[3][4][5][6] This methodology simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing.[3][5]

Overall Experimental Workflow

The synthesis process is divided into three main phases:

  • Linker Immobilization: Covalent attachment of the this compound linker to the 2-chlorotrityl chloride resin.

  • Peptide Chain Elongation: Iterative cycles of Fmoc-deprotection and amino acid coupling to assemble the desired peptide sequence.

  • Cleavage and Deprotection: Release of the final peptide from the resin support with simultaneous removal of all side-chain protecting groups.

SPPS_Workflow_with_Hexanol_Linker cluster_prep Phase 1: Resin & Linker Preparation cluster_synthesis Phase 2: Peptide Chain Elongation (Iterative Cycle) cluster_cleavage Phase 3: Final Cleavage Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Load_Linker Load this compound Linker (Linker + DIPEA in DCM) Swell->Load_Linker Cap Cap Unreacted Sites (DCM/MeOH/DIPEA) Load_Linker->Cap Deprotection Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Final_Wash Final Wash (DCM) & Dry Wash2->Final_Wash After final coupling Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Final_Product Purified C-Terminally Modified Peptide Precipitation->Final_Product

Figure 1. Workflow for SPPS using this compound on 2-chlorotrityl resin.

Experimental Protocols

Phase 1: Immobilization of this compound Linker

This protocol describes the attachment of the hydroxyl group of the linker to the 2-chlorotrityl chloride resin. It is critical to use anhydrous solvents and reagents to prevent inactivation of the resin.[7][8]

Methodology:

  • Place 2-chlorotrityl chloride resin (1.0 eq) in a reaction vessel.

  • Swell the resin in anhydrous Dichloromethane (DCM) (10 mL/g resin) for 30-60 minutes with gentle agitation.[1][9]

  • Drain the DCM.

  • In a separate flask, dissolve this compound (1.5-2.0 eq) and N,N-Diisopropylethylamine (DIPEA) (4.0 eq) in anhydrous DCM.[9]

  • Add the solution to the swollen resin and agitate the mixture for 2-4 hours at room temperature.

  • To cap any unreacted chlorotrityl groups, drain the reaction mixture and add a solution of DCM/Methanol (MeOH)/DIPEA (17:2:1, v/v/v). Agitate for 30 minutes.[1][9]

  • Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Dry the resin in vacuo. The loading can be estimated by weight gain or quantified spectrophotometrically by cleaving the Fmoc group from a small sample.

ParameterValue/ReagentEquivalents (relative to resin)Purpose
Resin2-Chlorotrityl Chloride1.0Solid support
LinkerThis compound1.5 - 2.0Forms the C-terminal modification
BaseDIPEA4.0Activates the linker attachment
SolventAnhydrous DCM-Reaction medium
Reaction Time2 - 4 hours-For linker immobilization
Capping SolutionDCM/MeOH/DIPEA (17:2:1)-Deactivates remaining reactive sites
Capping Time30 minutes-To ensure complete capping

Table 1. Reagents and conditions for linker immobilization.

Phase 2: Peptide Chain Elongation

This phase involves the iterative addition of Fmoc-protected amino acids. Each cycle consists of two main steps: Nα-Fmoc group deprotection and coupling of the next amino acid.[4][10]

Methodology:

A. Fmoc Deprotection:

  • Swell the linker-loaded resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Drain the DMF and add a solution of 20% piperidine in DMF (v/v).[11]

  • Agitate for 5-10 minutes, drain, and add a fresh 20% piperidine/DMF solution.

  • Agitate for another 10-15 minutes to ensure complete removal of the Fmoc group.[10]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

B. Amino Acid Coupling:

  • In a separate vessel, dissolve the next Fmoc-amino acid (3-4 eq), an activator such as HBTU/HATU (2.9 eq), and a base such as DIPEA or Collidine (6 eq) in DMF.

  • Pre-activate the mixture by allowing it to stand for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction for 1-2 hours at room temperature.[10]

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat the deprotection and coupling cycle for each amino acid in the sequence.

ParameterValue/ReagentEquivalents (relative to resin)Purpose
Deprotection
Reagent20% Piperidine in DMF-Removes Fmoc protecting group
Time15 - 25 minutes (total)-Deprotection reaction
Coupling
Amino AcidFmoc-AA-OH3.0 - 4.0Building block for the peptide chain
ActivatorHBTU / HATU2.9Activates carboxyl group for amide bond formation
BaseDIPEA / Collidine6.0Maintains basic pH for coupling
SolventDMF-Reaction medium
Time1 - 2 hours-For amide bond formation

Table 2. Reagents and conditions for a single peptide elongation cycle.

Phase 3: Cleavage and Final Deprotection

The final step involves cleaving the peptide from the resin support and simultaneously removing the acid-labile side-chain protecting groups. The bond between the trityl linker and the peptide is highly acid-sensitive.

Methodology:

  • After the final coupling and washing steps, wash the peptide-resin with DCM (3x) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water (v/v/v).[1] TIS acts as a scavenger to trap reactive cations generated during cleavage.

  • Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

  • Agitate the mixture gently at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin twice with fresh TFA, combining the filtrates.

  • Concentrate the TFA solution under reduced pressure.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet in vacuo. The product can then be purified by reverse-phase HPLC.

ParameterReagentComposition (v/v)Purpose
Cleavage CocktailTFA / TIS / H₂O95% / 2.5% / 2.5%Cleaves peptide from resin and removes side-chain protecting groups
Reaction Time2 - 3 hours-To ensure complete cleavage
Precipitation SolventCold Diethyl Ether-To precipitate the crude peptide product

Table 3. Reagents and conditions for final cleavage and deprotection.

References

Application Notes: Fmoc Deprotection of 6-(Fmoc-amino)-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for primary and secondary amines, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its popularity stems from its stability under acidic conditions and its lability to mild basic conditions, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[2][3] 6-(Fmoc-amino)-1-hexanol is a bifunctional linker molecule commonly used in peptide synthesis, drug development, and for the modification of surfaces and biomolecules.[4] The Fmoc group protects the terminal amine, while the hydroxyl group remains available for further functionalization or to enhance solubility.

The deprotection of the Fmoc group is a critical step to liberate the free amine for subsequent coupling reactions.[1] This process is typically achieved through a base-catalyzed β-elimination reaction.[3] The most common reagent for this purpose is a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][5] The secondary amine acts as a base to abstract the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by excess amine to form a stable adduct.[3]

While standard conditions are effective, optimization may be necessary depending on the scale of the reaction and the desired purity. This document provides detailed protocols and quantitative data for the efficient deprotection of this compound.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below.

PropertyValue
Molecular Formula C₂₁H₂₅NO₃[4][6]
Molecular Weight 339.43 g/mol [4][6]
CAS Number 127903-20-2[4]
Appearance White to off-white powder[4]
Melting Point 134-137 °C[4]
Purity ≥98.0%[4]
Storage Temperature 2-8°C

Fmoc Deprotection Conditions

The selection of the base, solvent, concentration, and reaction time is crucial for achieving complete deprotection while minimizing potential side reactions. The following table summarizes common conditions for Fmoc removal.

ReagentSolventConcentration (% v/v)Typical TimeTemperatureYield/PurityKey Considerations
PiperidineDMF or NMP20-50%2 x 10 min or 1 x 20 min[5][7]Room Temp.High (>95%)Standard, highly effective method. Piperidine also acts as a scavenger for the DBF byproduct.[1][3][8]
Piperazine (PZ)9:1 DMF/Ethanol10% (w/v)Similar to PiperidineRoom Temp.HighA viable alternative to piperidine with potentially lower toxicity.[9]
4-Methylpiperidine (4-MP)DMF20%Similar to PiperidineRoom Temp.HighAnother effective alternative to piperidine.[9]
1,8-Diazabicycloundec-7-ene (DBU)DMF2% DBU / 2% Piperidine2 x 10-15 minRoom Temp.Very HighA stronger, non-nucleophilic base used when deprotection with piperidine is slow or incomplete.[10]
MorpholineDMF50%1-2 hoursRoom Temp.Moderate to HighSlower than piperidine, which can be advantageous for sensitive substrates to reduce side reactions.[5]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of this compound

This protocol describes a standard procedure for the solution-phase deprotection of this compound using piperidine in DMF.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Diethyl ether, cold

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of DMF in a round-bottom flask.

  • Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.

  • Deprotection Reaction: Add the 20% piperidine/DMF solution to the flask (approximately 10 mL per gram of substrate). Stir the mixture at room temperature.

  • Reaction Time: Allow the reaction to proceed for 20-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the DMF and piperidine.

    • Re-dissolve the residue in DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation:

    • Filter off the drying agent.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 6-amino-1-hexanol product.

  • Purification (if necessary): The crude product can be further purified by silica gel column chromatography if required.

Protocol 2: Monitoring Deprotection via UV-Vis Spectroscopy

The progress of the Fmoc deprotection can be conveniently monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic maximum absorbance at approximately 301 nm.[7]

Procedure:

  • Sample Collection: Periodically, take a small aliquot from the reaction mixture.

  • Dilution: Dilute the aliquot in a known volume of a suitable solvent (e.g., DMF or ethanol).

  • Measurement: Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.

  • Analysis: The absorbance will increase as the reaction proceeds and will plateau upon completion, indicating that the Fmoc group has been fully removed.

Potential Side Reactions

While the Fmoc deprotection of this compound is generally a clean reaction, some potential side reactions, more common in peptide synthesis, are worth noting:

  • Incomplete Deprotection: Insufficient reaction time or weak base concentration can lead to incomplete removal of the Fmoc group.[9] This can be mitigated by using standard protocols, such as a two-step deprotection (e.g., 3 minutes followed by 15 minutes with fresh reagent).[7]

  • Guanidinylation: If uronium/aminium-based coupling reagents are used in a subsequent step without proper washing, they can react with the newly deprotected amine to form a guanidine moiety, which irreversibly terminates chain extension.[11] This is more relevant in the context of SPPS.

  • Reaction with Hydroxyl Group: Under strongly basic conditions or with certain reagents, the primary alcohol could potentially react. However, the mild basic conditions used for standard Fmoc deprotection (e.g., 20% piperidine) are highly selective for the Fmoc group and are unlikely to affect the hydroxyl group.[1][2]

Visualizations

Fmoc Deprotection Mechanism

Fmoc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Fmoc_NH_R Fmoc-NH-Linker-OH Carbanion Carbanion Intermediate Fmoc_NH_R->Carbanion Proton Abstraction Piperidine Piperidine (Base) Adduct DBF-Piperidine Adduct DBF Dibenzofulvene (DBF) Free_Amine H2N-Linker-OH Carbanion->Free_Amine β-Elimination DBF->Adduct Scavenging

Caption: Mechanism of Fmoc deprotection via a base-catalyzed β-elimination.

Experimental Workflow for Fmoc Deprotection

Deprotection_Workflow Start Start: this compound Dissolve 1. Dissolve in DMF Start->Dissolve Add_Reagent 2. Add Deprotection Reagent (e.g., 20% Piperidine/DMF) Dissolve->Add_Reagent React 3. React at Room Temperature (Monitor by TLC/UV-Vis) Add_Reagent->React Workup 4. Aqueous Work-up (Extraction) React->Workup Reaction Complete Dry 5. Dry Organic Layer (e.g., Na2SO4) Workup->Dry Evaporate 6. Evaporate Solvent Dry->Evaporate Purify 7. Purify (Optional) (Column Chromatography) Evaporate->Purify End End: 6-Amino-1-hexanol Evaporate->End Sufficiently Pure Purify->End Purity Met

Caption: General workflow for solution-phase Fmoc deprotection.

References

Application Notes and Protocols for the Incorporation of 6-(Fmoc-amino)-1-hexanol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Fmoc-amino)-1-hexanol is a valuable bifunctional linker used in Solid-Phase Peptide Synthesis (SPPS) to introduce a flexible, six-carbon aliphatic spacer into peptide sequences. The primary amine allows for the continuation of peptide chain elongation, while the terminal hydroxyl group can be utilized for subsequent modifications, such as the attachment of reporter molecules, cytotoxic drugs, or for cyclization. This document provides detailed protocols for the efficient coupling of this compound to a solid support and the subsequent steps in peptide synthesis.

Key Considerations

The coupling of this compound to a resin with a free carboxylic acid is analogous to a standard peptide bond formation. The primary alcohol of the hexanol moiety does not typically interfere with the coupling reaction under standard SPPS conditions. However, to ensure high coupling efficiency, the use of potent activation reagents is recommended. Monitoring the completion of the coupling reaction is crucial, as with any step in SPPS.

Data Presentation: Coupling Parameters

While specific literature data on the coupling efficiency of this compound is limited, high coupling efficiencies are expected with optimized protocols. The following table summarizes typical parameters for the coupling steps. Efficiency should be monitored and can be qualitatively assessed using the Kaiser test.

StepReagent Equivalents (relative to resin loading)Typical Reaction TimeExpected Efficiency (Qualitative)Monitoring Method
Coupling of this compound to Carboxyl-Terminated Resin
This compound2 - 4 eq2 - 4 hoursHigh (Negative Kaiser Test)Kaiser Test
HBTU/HATU1.9 - 3.8 eq
DIPEA4 - 8 eq
Fmoc-Deprotection
20% Piperidine in DMFN/A2 x 10 minutesCompleteUV Spectroscopy (optional)
Coupling of subsequent Fmoc-Amino Acid
Fmoc-Amino Acid2 - 4 eq1 - 2 hoursHigh (Negative Kaiser Test)Kaiser Test
HBTU/HATU1.9 - 3.8 eq
DIPEA4 - 8 eq

Experimental Protocols

Protocol 1: Coupling of this compound to a Carboxyl-Terminated Resin (e.g., Wang Resin)

This protocol describes the manual coupling of this compound to a resin bearing free carboxylic acid groups.

Materials:

  • Wang resin (or other suitable carboxyl-terminated resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Wang resin (1 eq) in DMF for 1-2 hours in the synthesis vessel.

  • Reagent Preparation: In a separate vial, dissolve this compound (3 eq) and DMAP (0.1 eq) in DMF.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the solution of this compound and DMAP to the resin. Add DIC (3 eq) to the vessel.

  • Reaction Incubation: Shake the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Perform a Kaiser test on a small sample of the resin beads to check for the presence of free carboxylic acid groups (a negative test indicates complete capping).

  • Washing: After the reaction, drain the solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times).

  • Drying: Dry the resin under vacuum.

Protocol 2: Fmoc-Deprotection

This protocol describes the removal of the Fmoc protecting group from the resin-bound 6-amino-1-hexanol.

Materials:

  • Resin from Protocol 1

  • 20% (v/v) Piperidine in DMF

  • DMF, peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the 20% piperidine solution to the resin. Shake for 10 minutes.

  • Second Deprotection: Drain the piperidine solution and add a fresh aliquot of 20% piperidine in DMF. Shake for another 10 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 3: Coupling of the Next Fmoc-Amino Acid

This protocol details the coupling of a standard Fmoc-amino acid to the deprotected amino group of the 6-amino-1-hexanol linker.

Materials:

  • Deprotected resin from Protocol 2

  • Fmoc-protected amino acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF, peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Reagent Preparation (Activation): In a separate vial, dissolve the Fmoc-amino acid (3 eq) and HBTU/HATU (2.9 eq) in DMF. Add DIPEA (6 eq) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

  • Reaction Incubation: Shake the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times). The resin is now ready for the next deprotection and coupling cycle.

Protocol 4: Qualitative Monitoring of Coupling Efficiency (Kaiser Test)

The Kaiser test is a colorimetric assay used to detect free primary amines on the resin.

Materials:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine

  • Small glass test tube

  • Heating block or water bath (100-120°C)

Procedure:

  • Take a small sample of resin beads (5-10 mg) and place them in the test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C.

  • Heat the test tube at 100-120°C for 5 minutes.

  • Interpretation:

    • Blue or purple beads: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow or colorless beads: Indicates the absence of free primary amines (complete coupling).

Visualizations

SPPS_Workflow_6_Fmoc_amino_1_hexanol Resin Carboxyl-Terminated Resin (e.g., Wang) Swell_Resin Swell Resin in DMF Resin->Swell_Resin Couple_Linker Couple This compound (DIC, DMAP) Swell_Resin->Couple_Linker Wash_1 Wash (DMF, DCM, MeOH) Couple_Linker->Wash_1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_1->Fmoc_Deprotection Wash_2 Wash (DMF) Fmoc_Deprotection->Wash_2 Couple_AA Couple Next Fmoc-Amino Acid (HBTU/HATU, DIPEA) Wash_2->Couple_AA Wash_3 Wash (DMF) Couple_AA->Wash_3 Repeat_Cycle Repeat Cycle: Deprotection, Coupling, Wash Wash_3->Repeat_Cycle Final_Peptide Final Peptide with Linker on Resin Repeat_Cycle->Final_Peptide

Caption: Workflow for incorporating this compound in SPPS.

This diagram illustrates the key steps for the successful incorporation of the this compound linker into a peptide sequence using manual solid-phase peptide synthesis. The cyclical nature of the subsequent amino acid additions is also depicted.

Application Notes and Protocols for the Synthesis of Peptide-Drug Conjugates with 6-(Fmoc-amino)-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-drug conjugates (PDCs) represent a promising therapeutic modality, combining the high specificity of peptides for their targets with the potent cytotoxic effects of small molecule drugs.[1] The linker component of a PDC is critical, influencing the conjugate's stability, solubility, and the mechanism of drug release.[2] This document provides detailed application notes and protocols for the synthesis of PDCs utilizing 6-(Fmoc-amino)-1-hexanol as a versatile linker. This linker provides a flexible and hydrophilic spacer, terminating in a hydroxyl group that can be esterified with a drug, leading to a cleavable ester linkage for intracellular drug release.[3]

The use of this compound allows for the initial attachment to a solid support via its hydroxyl group, followed by standard Fmoc-based solid-phase peptide synthesis (SPPS) to build the desired peptide sequence. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus of the linker is then removed to allow for peptide chain elongation.[4] Subsequently, a drug molecule containing a carboxylic acid can be conjugated to the hydroxyl group of the linker, which is revealed after the peptide chain is synthesized. This strategy offers a straightforward approach to producing PDCs with a defined drug-to-peptide ratio.

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis of a peptide-drug conjugate using this compound. These values are representative and may vary depending on the specific peptide sequence, drug molecule, and reaction conditions.

Table 1: Resin Loading and Peptide Synthesis Efficiency

StepParameterTypical Value
Resin Loading Initial Loading of this compound on 2-CTC Resin0.4 - 0.8 mmol/g
Capping Efficiency of Unreacted Sites>99%
Peptide Elongation Average Fmoc Deprotection Yield per Cycle>99%
Average Amino Acid Coupling Yield per Cycle>99%
Drug Conjugation On-Resin Drug Coupling Yield70 - 90%
Cleavage & Purification Crude PDC Yield60 - 80%
Final Purified PDC Yield20 - 40%
Purity of Final PDC (by RP-HPLC)>95%

Table 2: Representative Reaction Conditions and Times

StepReagents and SolventsReaction TimeTemperature
Resin Swelling Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)30 - 60 minRoom Temperature
Linker Loading This compound, DIPEA, DCM1 - 2 hoursRoom Temperature
Fmoc Deprotection 20% Piperidine in DMF2 x 10 minRoom Temperature
Amino Acid Coupling Fmoc-Amino Acid, HBTU, DIPEA, DMF1 - 2 hoursRoom Temperature
Drug Conjugation Carboxylic Acid Drug, DIC, DMAP, DMF/DCM12 - 24 hoursRoom Temperature
Cleavage from Resin 95% TFA, 2.5% TIS, 2.5% H₂O2 - 3 hoursRoom Temperature

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the attachment of the this compound linker to a 2-chlorotrityl chloride resin. 2-CTC resin is chosen for its acid lability, allowing for mild cleavage conditions that preserve the ester linkage to the drug.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.5 mmol/g)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1 g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Linker Solution Preparation: In a separate flask, dissolve this compound (1.5 equivalents relative to resin loading) in anhydrous DCM (5 mL).

  • Loading Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin, followed by DIPEA (3.0 equivalents). Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add MeOH (1 mL) to the reaction mixture and agitate for an additional 30 minutes.

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination (Optional): The loading of the linker can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the fulvene-piperidine adduct at ~301 nm.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) on the Linker-Loaded Resin

This protocol outlines the standard steps for elongating the peptide chain using Fmoc chemistry.

Materials:

  • This compound-loaded 2-CTC resin

  • Fmoc-protected amino acids

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the linker-loaded resin in DMF (10 mL/g) for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 10 minutes. Drain and repeat the piperidine treatment for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove residual piperidine.

  • Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the mixture for 1-2 hours at room temperature. d. Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

Protocol 3: On-Resin Drug Conjugation

This protocol describes the esterification of a carboxylic acid-containing drug to the hydroxyl group of the linker on the solid support.

Materials:

  • Peptide-linker-resin

  • Carboxylic acid-containing drug

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • DMF, anhydrous

  • DCM, anhydrous

Procedure:

  • Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in Protocol 2, steps 2 and 3.

  • Resin Preparation: Wash the deprotected peptide-resin with anhydrous DCM (3 x 10 mL) and then with anhydrous DMF (3 x 10 mL).

  • Drug Activation and Coupling: a. In a separate flask, dissolve the carboxylic acid-containing drug (3-5 equivalents relative to the initial resin loading) and DMAP (0.5 equivalents) in a minimal amount of anhydrous DMF. b. Add DIC (3-5 equivalents) to the drug solution and allow it to pre-activate for 10-15 minutes. c. Add the activated drug solution to the peptide-resin. d. Agitate the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Drying: Dry the PDC-resin under vacuum.

Protocol 4: Cleavage and Purification of the Peptide-Drug Conjugate

This protocol details the final cleavage of the PDC from the solid support and subsequent purification.

Materials:

  • PDC-resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Cleavage: Place the dried PDC-resin in a reaction vessel and add the cleavage cocktail (10 mL/g of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude PDC.

  • Isolation: Centrifuge the suspension to pellet the crude PDC. Decant the ether and wash the pellet with cold diethyl ether (2-3 times).

  • Drying: Dry the crude PDC pellet under vacuum.

  • Purification: Purify the crude PDC by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

  • Characterization and Lyophilization: Analyze the pure fractions by LC-MS to confirm the identity and purity of the PDC. Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Mandatory Visualizations

experimental_workflow cluster_resin_prep Resin Preparation and Linker Loading cluster_spps Solid-Phase Peptide Synthesis cluster_conjugation Drug Conjugation cluster_final Cleavage and Purification resin 2-CTC Resin swell_resin Swell Resin in DCM resin->swell_resin load_linker Load this compound swell_resin->load_linker cap_resin Cap Unreacted Sites load_linker->cap_resin loaded_resin Linker-Loaded Resin cap_resin->loaded_resin fmoc_deprotection Fmoc Deprotection loaded_resin->fmoc_deprotection aa_coupling Amino Acid Coupling fmoc_deprotection->aa_coupling aa_coupling->fmoc_deprotection Repeat for each amino acid peptide_resin Peptide-Linker-Resin aa_coupling->peptide_resin final_fmoc_deprotection Final Fmoc Deprotection peptide_resin->final_fmoc_deprotection drug_conjugation On-Resin Drug Conjugation final_fmoc_deprotection->drug_conjugation pdc_resin PDC-Resin drug_conjugation->pdc_resin cleavage Cleavage from Resin pdc_resin->cleavage precipitation Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification final_pdc Purified Peptide-Drug Conjugate purification->final_pdc

Caption: Experimental workflow for the synthesis of a peptide-drug conjugate.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome / Lysosome pdc Peptide-Drug Conjugate (PDC) receptor Target Receptor pdc->receptor 1. Binding pdc_internalized Internalized PDC receptor->pdc_internalized 2. Receptor-Mediated Endocytosis drug_release Drug Release pdc_internalized->drug_release 3. Ester Linker Cleavage esterase Esterases esterase->drug_release drug Free Drug drug_release->drug target Intracellular Target (e.g., DNA, Tubulin) drug->target 4. Target Engagement apoptosis Apoptosis target->apoptosis 5. Cytotoxicity

Caption: Cellular uptake and payload release mechanism for a PDC.

References

Application Notes and Protocols for Surface Functionalization of Biosensors with 6-(Fmoc-amino)-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of biosensor surfaces is a critical determinant of sensor performance, directly impacting sensitivity, specificity, and stability. 6-(Fmoc-amino)-1-hexanol is a bifunctional linker molecule widely employed in the fabrication of biosensors. Its hexanol terminus provides a hydroxyl group for covalent attachment to oxide-based surfaces (e.g., silicon dioxide, glass) or for further chemical modification, while the amine group, temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, serves as a versatile anchor for the immobilization of biorecognition molecules such as peptides, antibodies, or nucleic acids.

The Fmoc protecting group offers the advantage of being stable to a variety of reaction conditions while being readily removable under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][2] This allows for a controlled and stepwise functionalization process. The six-carbon spacer arm provided by the hexanol backbone helps to distance the immobilized bioreceptor from the sensor surface, minimizing steric hindrance and promoting optimal orientation for target binding.

These application notes provide detailed protocols for the surface functionalization of silicon dioxide/glass and gold-based biosensors using this compound, along with methods for surface characterization and quantitative analysis.

Principles of Surface Functionalization

The functionalization process using this compound typically involves a multi-step approach:

  • Substrate Cleaning and Activation: The biosensor substrate is rigorously cleaned to remove organic and inorganic contaminants and to generate a high density of surface functional groups (e.g., hydroxyl groups on silica/glass).

  • Silanization (for SiO₂/Glass Surfaces): An aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), is used to introduce primary amine groups onto the hydroxylated surface. These amines then serve as reactive sites for the attachment of this compound.

  • Immobilization of this compound: The linker molecule is covalently attached to the activated or silanized surface.

  • Fmoc Deprotection: The Fmoc group is removed to expose the primary amine, which is then available for the conjugation of biomolecules.

  • Biomolecule Immobilization: The biorecognition element (e.g., peptide, antibody, aptamer) is covalently coupled to the deprotected amine terminus of the linker.

  • Surface Passivation (Backfilling): Any remaining unreacted sites on the biosensor surface are blocked to prevent non-specific adsorption of molecules from the sample matrix.

Data Presentation

The following tables summarize representative quantitative data for each major step of the surface functionalization process. It is important to note that specific values can vary depending on the substrate, cleaning method, and reaction conditions. Where direct data for this compound is not available in the literature, values for similar short-chain amine-terminated linkers on corresponding surfaces are provided as a reference.

Table 1: Representative Contact Angle Measurements at Each Functionalization Step

Functionalization StepSurface TypeTypical Water Contact Angle (°)Reference/Rationale
Bare Clean SubstrateSilicon Dioxide/Glass< 10°Highly hydrophilic due to surface hydroxyl groups.
Aminosilanization (APTES)Silicon Dioxide/Glass50° - 70°Increased hydrophobicity from the alkyl chains of the silane.
This compound ImmobilizationSilicon Dioxide/Glass70° - 85°The hydrophobic Fmoc group significantly increases the contact angle.
Fmoc DeprotectionSilicon Dioxide/Glass40° - 60°Removal of the hydrophobic Fmoc group exposes the more hydrophilic amine.
Biomolecule ImmobilizationSilicon Dioxide/GlassVaries (typically 50° - 75°)Dependent on the hydrophobicity of the immobilized biomolecule.
Bare Clean SubstrateGold~70°Moderately hydrophobic.
Thiolated Linker SAM FormationGoldVariesDependent on the terminal group of the thiol linker.
This compound ImmobilizationGold (via thiolated linker)75° - 90°The hydrophobic Fmoc group increases the contact angle.
Fmoc DeprotectionGold (via thiolated linker)45° - 65°Exposure of the more hydrophilic amine group.
Biomolecule ImmobilizationGold (via thiolated linker)Varies (typically 55° - 80°)Dependent on the hydrophobicity of the immobilized biomolecule.

Table 2: Representative Surface Characterization Data

ParameterTechniqueExpected Value/ObservationReference/Rationale
Layer Thickness (Aminosilane)Ellipsometry0.5 - 2.0 nmFormation of a thin silane layer.
Layer Thickness (this compound)Ellipsometry1.5 - 3.0 nmAddition of the linker molecule increases the layer thickness.
Surface Coverage (Fmoc)UV-Vis Spectroscopy1 - 10 µmol/m²Quantified by measuring the absorbance of the dibenzofulvene-piperidine adduct after deprotection.[3]
Elemental Composition (N 1s)XPSPeak at ~400 eVIndicates the presence of amine groups after silanization and deprotection.
Elemental Composition (F 1s)XPSNot applicableUsed with fluorine-containing derivatizing agents to quantify surface functional groups.

Table 3: Representative Biosensor Performance Data (Hypothetical Example)

ParameterBefore FunctionalizationAfter Functionalization and Biomolecule ImmobilizationReference/Rationale
Limit of Detection (LOD)N/AAnalyte-dependent (e.g., pM to nM range)Functionalization enables specific analyte detection.
SensitivityN/AAnalyte-dependentA well-functionalized surface leads to higher sensitivity.
Non-specific BindingHighLowEffective passivation minimizes non-specific interactions.

Experimental Protocols

Protocol 1: Functionalization of Silicon Dioxide/Glass Biosensor Surfaces

Materials:

  • Silicon dioxide or glass substrates

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Anhydrous toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS)

  • Biomolecule for immobilization (e.g., peptide with a terminal carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the substrates in Piranha solution for 30-60 minutes at room temperature. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates copiously with DI water.

    • Dry the substrates under a stream of nitrogen gas.

  • Aminosilanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned, dry substrates in the APTES solution for 1-2 hours at room temperature with gentle agitation.

    • Rinse the substrates with anhydrous toluene to remove excess silane.

    • Cure the substrates in an oven at 110°C for 30 minutes.

    • Sonicate the substrates in toluene for 5 minutes to remove any loosely bound silane.

    • Rinse with ethanol and DI water, then dry with nitrogen.

  • Immobilization of this compound:

    • Dissolve this compound (5 eq.), DIC (5 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

    • Immerse the aminosilanized substrates in the solution and react for 4-6 hours at room temperature.

    • Rinse the substrates thoroughly with DCM, followed by ethanol and DI water.

    • Dry with nitrogen.

  • Fmoc Deprotection:

    • Immerse the functionalized substrates in a 20% piperidine in DMF solution for 20-30 minutes at room temperature.

    • Rinse the substrates thoroughly with DMF, followed by ethanol and DI water.

    • Dry with nitrogen.

  • Biomolecule Immobilization (Example: Peptide Coupling):

    • Prepare a solution of the peptide (e.g., 1 mg/mL) in PBS.

    • Activate the carboxylic acid groups of the peptide by adding EDC (10 eq.) and NHS (10 eq.) and incubating for 30 minutes at room temperature.

    • Immerse the deprotected substrates in the activated peptide solution and incubate for 2-4 hours at room temperature or overnight at 4°C.

    • Rinse the substrates with PBS and DI water.

  • Surface Passivation:

    • Immerse the substrates in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature to block any remaining active sites.

    • Rinse with PBS and DI water.

    • Dry with nitrogen and store in a desiccator.

Protocol 2: Functionalization of Gold Biosensor Surfaces

Materials:

  • Gold-coated substrates

  • Ethanol, absolute

  • Thiolated linker with a terminal carboxylic acid (e.g., 11-mercaptoundecanoic acid, MUA)

  • This compound

  • DCM, anhydrous

  • DIC

  • DMAP

  • 20% (v/v) Piperidine in DMF

  • PBS

  • Biomolecule for immobilization (e.g., peptide with a terminal carboxylic acid)

  • EDC

  • NHS

  • Blocking agent (e.g., 6-mercapto-1-hexanol, MCH)

  • DI water

Procedure:

  • Substrate Cleaning:

    • Clean the gold substrates by sonicating in ethanol for 15 minutes.

    • Rinse with DI water and dry under a stream of nitrogen.

    • Alternatively, use a plasma cleaner for more rigorous cleaning.

  • Formation of Carboxylic Acid-Terminated SAM:

    • Prepare a 1 mM solution of MUA in absolute ethanol.

    • Immerse the clean, dry gold substrates in the MUA solution for 18-24 hours at room temperature to form a self-assembled monolayer (SAM).

    • Rinse the substrates thoroughly with ethanol to remove non-covalently bound thiols.

    • Dry with nitrogen.

  • Activation of Carboxylic Acid Groups:

    • Immerse the MUA-functionalized substrates in a solution of EDC (0.4 M) and NHS (0.1 M) in DI water for 30 minutes at room temperature.

    • Rinse with DI water and dry with nitrogen.

  • Immobilization of this compound:

    • Immediately immerse the activated substrates in a solution of this compound (10 mM) in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours at room temperature.

    • Rinse with DI water and dry with nitrogen.

  • Fmoc Deprotection:

    • Immerse the functionalized substrates in a 20% piperidine in DMF solution for 20-30 minutes at room temperature.

    • Rinse the substrates thoroughly with DMF, followed by ethanol and DI water.

    • Dry with nitrogen.

  • Biomolecule Immobilization (Example: Peptide Coupling):

    • Follow the same procedure as in Protocol 1, Step 5.

  • Surface Passivation (Backfilling):

    • Immerse the substrates in a 1 mM solution of MCH in ethanol for 1 hour at room temperature.

    • Rinse with ethanol and DI water.

    • Dry with nitrogen and store in a desiccator.

Mandatory Visualization

Experimental_Workflow_SiO2 cluster_prep Surface Preparation cluster_func Functionalization cluster_final Finalization Clean_SiO2 Clean SiO₂ Substrate Hydroxylate Hydroxylate Surface Clean_SiO2->Hydroxylate Piranha Etch Silanize Aminosilanization (APTES) Hydroxylate->Silanize Immobilize_Linker Immobilize this compound Silanize->Immobilize_Linker DIC/DMAP Deprotect Fmoc Deprotection Immobilize_Linker->Deprotect Piperidine/DMF Immobilize_Bio Immobilize Bioreceptor Deprotect->Immobilize_Bio EDC/NHS Passivate Surface Passivation Immobilize_Bio->Passivate Blocking Agent Ready Biosensor Ready for Analysis Passivate->Ready

Caption: Workflow for functionalizing SiO₂ surfaces.

Experimental_Workflow_Gold cluster_prep Surface Preparation cluster_func Functionalization cluster_final Finalization Clean_Au Clean Gold Substrate SAM_Formation Form MUA SAM Clean_Au->SAM_Formation Ethanol Soak Activate_COOH Activate COOH (EDC/NHS) SAM_Formation->Activate_COOH Immobilize_Linker Immobilize this compound Activate_COOH->Immobilize_Linker Deprotect Fmoc Deprotection Immobilize_Linker->Deprotect Piperidine/DMF Immobilize_Bio Immobilize Bioreceptor Deprotect->Immobilize_Bio EDC/NHS Passivate Surface Passivation (MCH) Immobilize_Bio->Passivate Ready Biosensor Ready for Analysis Passivate->Ready

Caption: Workflow for functionalizing gold surfaces.

Generic_Signaling_Pathway Analyte Target Analyte Binding_Event Binding Event Analyte->Binding_Event Bioreceptor Immobilized Bioreceptor Linker 6-(amino)-1-hexanol Linker Bioreceptor->Linker Covalent Bond Bioreceptor->Binding_Event Surface Biosensor Surface Linker->Surface Covalent Bond Signal_Transduction Signal Transduction Binding_Event->Signal_Transduction Measurable_Signal Measurable Signal (e.g., Optical, Electrical) Signal_Transduction->Measurable_Signal

Caption: Generic biosensor signaling pathway.

References

Application Notes and Protocols for Incorporating 6-(Fmoc-amino)-1-hexanol as a Spacer Arm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Fmoc-amino)-1-hexanol is a bifunctional linker widely employed in chemical synthesis, particularly in the fields of peptide chemistry, drug delivery, and the development of complex biomaterials.[1][2] Its structure features a fluorenylmethoxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group, separated by a flexible six-carbon aliphatic chain. This arrangement allows for the sequential and controlled conjugation of different molecular entities.

The Fmoc protecting group provides a stable yet readily cleavable handle for the primary amine, making it highly compatible with standard solid-phase peptide synthesis (SPPS) chemistries.[3] The terminal hydroxyl group offers a versatile point of attachment for various molecules, including carboxylic acids, through esterification reactions.[4] The hexyl spacer arm itself provides spatial separation between conjugated molecules, which can be crucial for maintaining their individual biological activities by reducing steric hindrance. Furthermore, the hydrophobic nature of the hexanol chain can enhance the solubility and stability of therapeutic agents.[1][2]

These characteristics make this compound a valuable tool for researchers and drug development professionals aiming to construct well-defined molecular architectures with tailored properties. Its applications range from the synthesis of modified peptides and fluorescently labeled probes to the creation of more complex constructs like Proteolysis Targeting Chimeras (PROTACs).[1]

Key Applications

  • Solid-Phase Peptide Synthesis (SPPS): Incorporation of non-peptide moieties and spacers into peptide sequences.[1][2]

  • Drug Delivery: As a linker to attach drugs to targeting ligands or to improve the pharmacokinetic properties of therapeutic agents.[1][2]

  • PROTACs: Synthesis of heterobifunctional molecules that recruit E3 ligases to a target protein for degradation.[1][5]

  • Bioconjugation: Linking biomolecules to surfaces or other molecules for diagnostic and research applications.

  • Fluorescent Labeling: Introduction of a spacer between a peptide and a fluorescent dye to minimize interference with biological activity.[6][7]

Data Presentation

PropertyValueReference
Molecular Formula C₂₁H₂₅NO₃--INVALID-LINK--
Molecular Weight 339.43 g/mol --INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Melting Point 119-137 °C--INVALID-LINK--
Purity (Typical) ≥98% (HPLC)--INVALID-LINK--
Solubility Soluble in DMF, DCM, and other organic solventsGeneral Knowledge
Reaction TypeReactantsCoupling Reagents/ConditionsTypical YieldPurityNotes
Esterification (Solution Phase) This compound, Carboxylic AcidDCC/DMAP or EDC/DMAP in DCM or DMF70-90%>95%Standard esterification conditions. The use of carbodiimide activators with a catalyst like DMAP is common. Reaction progress can be monitored by TLC or LC-MS.
Mitsunobu Reaction This compound, Acidic Nucleophile (e.g., Carboxylic Acid)DEAD or DIAD, PPh₃ in THF or Dioxane60-85%>90%Proceeds with inversion of configuration if a chiral secondary alcohol is used. The nucleophile should have a pKa < 15.[8]
Attachment to Solid Support (Wang Resin) This compound, Wang ResinMSNT, Melm in DCM50-70% loadingN/AThis method is effective for attaching alcohols to hydroxyl-functionalized resins and can minimize side reactions like dipeptide formation.[9]
Fmoc Deprotection (on solid support) Fmoc-protected amine on resin20% Piperidine in DMF>99%N/AA standard and highly efficient step in Fmoc-based SPPS.[3] Completion can be monitored by UV absorbance of the fulvene-piperidine adduct.[3]
Coupling to a Resin-Bound Carboxylic Acid This compound, Carboxylic acid-functionalized resin (e.g., Merrifield)Activation of resin-bound acid (e.g., with DIC/HOBt), then addition of the alcoholVariableN/AThe efficiency of this coupling can vary depending on the resin and the steric hindrance of the carboxylic acid.

Experimental Protocols

Protocol 1: Esterification of this compound with a Carboxylic Acid in Solution

This protocol describes a general procedure for coupling this compound to a molecule containing a carboxylic acid using a carbodiimide activator.

Materials:

  • This compound

  • Carboxylic acid of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 0.5 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and this compound (1.2 eq) in anhydrous DCM or DMF.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC (1.2 eq) or EDC (1.2 eq) to the reaction mixture portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Dilute the filtrate with DCM and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ester.

Protocol 2: Incorporation of this compound onto a Solid Support (Wang Resin)

This protocol outlines the attachment of this compound to a hydroxymethyl-functionalized resin, such as Wang resin, which is a common starting point for solid-phase synthesis.

Materials:

  • Wang resin

  • This compound

  • 2,4,6-Mesitylenesulfonyl-3-nitro-1,2,4-triazole (MSNT)

  • 1-Methylimidazole (MeIm)

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Methanol

  • Piperidine

Procedure:

  • Swell the Wang resin in anhydrous DCM in a reaction vessel for 1-2 hours.

  • Drain the DCM.

  • In a separate flask, dissolve this compound (3.0 eq relative to resin loading) and MSNT (3.0 eq) in anhydrous DCM.

  • Add MeIm (2.7 eq) to the solution and stir for 5 minutes.

  • Add the activated solution to the swollen resin and shake the reaction vessel for 2-4 hours at room temperature.

  • Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Dry the resin under vacuum.

  • To determine the loading efficiency, a small sample of the resin can be treated with 20% piperidine in DMF to cleave the Fmoc group, and the absorbance of the resulting fulvene-piperidine adduct can be measured at ~301 nm.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Cycle Following Spacer Incorporation

This protocol describes the steps to continue peptide synthesis after this compound has been attached to the solid support and its Fmoc group has been removed.

Materials:

  • Peptide synthesis resin with a free amine (from deprotected 6-amino-1-hexanol)

  • Fmoc-protected amino acid

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Fmoc Deprotection:

    • Wash the resin with DMF (3x).

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 eq) in DMF.

    • Add the base (e.g., DIPEA, 6 eq) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 1-3 for each subsequent amino acid in the peptide sequence.

Visualizations

G cluster_solution Solution Phase Esterification mol1 Carboxylic Acid (R-COOH) reagents DCC/DMAP or EDC/DMAP mol1->reagents mol2 This compound mol2->reagents product Fmoc-Spacer-Ester (Fmoc-NH-(CH₂)₆-O-CO-R) reagents->product

Diagram 1: Solution phase esterification workflow.

G start Start: Solid Support (e.g., Wang Resin) swell 1. Swell Resin in DCM start->swell activate 2. Activate this compound (MSNT/MeIm) swell->activate couple_spacer 3. Couple Spacer to Resin activate->couple_spacer wash1 4. Wash Resin couple_spacer->wash1 deprotect 5. Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect wash2 6. Wash Resin deprotect->wash2 couple_aa 7. Couple Fmoc-Amino Acid (HBTU/DIPEA) wash2->couple_aa wash3 8. Wash Resin couple_aa->wash3 repeat Repeat Steps 5-8 for subsequent amino acids wash3->repeat cleave Final Cleavage from Resin & Purification repeat->cleave

Diagram 2: SPPS workflow with a spacer.

G cluster_pathway Targeted Protein Degradation via PROTAC protac PROTAC (Target Binder - Linker - E3 Ligase Binder) target_protein Target Protein of Interest protac->target_protein binds e3_ligase E3 Ubiquitin Ligase protac->e3_ligase binds ternary_complex Ternary Complex (Target-PROTAC-E3 Ligase) target_protein->ternary_complex e3_ligase->ternary_complex ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination facilitates proteasome Proteasome ubiquitination->proteasome recognized by degradation Target Protein Degradation proteasome->degradation leads to

Diagram 3: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols: Manual vs. Automated Synthesis with 6-(Fmoc-amino)-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of peptides for research, therapeutic, and diagnostic applications. The choice between manual and automated synthesis methodologies is a critical decision that impacts throughput, cost, purity, and the complexity of the peptides being synthesized.[1] This document provides a detailed comparison of manual and automated SPPS with a focus on the incorporation of 6-(Fmoc-amino)-1-hexanol.

This compound is a bifunctional linker frequently used in peptide synthesis and drug development.[2] Its hexyl chain provides a flexible and hydrophobic spacer, which can be advantageous for creating peptide conjugates, modifying peptide solubility, or facilitating the attachment of peptides to surfaces or other molecules.[3][4] The primary amine is protected by the fluorenylmethoxycarbonyl (Fmoc) group, which is labile to basic conditions, making it compatible with the widely used Fmoc-based SPPS strategy.[2] The terminal hydroxyl group allows for subsequent modifications or for the synthesis of peptides with a C-terminal alcohol.

These application notes will provide a comparative overview of manual and automated synthesis approaches for incorporating this compound, detailed experimental protocols, and a discussion of the potential challenges and optimization strategies.

Data Presentation: Quantitative Comparison of Manual vs. Automated Synthesis

The decision to employ manual or automated SPPS often depends on quantitative metrics such as synthesis time, cost, and the quality of the final product. The following tables provide a comparative summary of these key parameters for a typical synthesis cycle. While the data is representative of general peptide synthesis, the incorporation of a non-standard building block like this compound may influence these values. The increased flexibility and hydrophobicity of the hexanol linker might slightly alter coupling kinetics, potentially requiring longer coupling times in manual synthesis for optimal efficiency. In automated systems, dedicated protocols can be optimized to account for such variations.

Parameter Manual Solid-Phase Synthesis Automated Solid-Phase Synthesis Reference
Typical Scale 50 mg - 5 g of resin10 mg - 1 g of resin per vessel[1]
Hands-on Time per Cycle 1 - 2 hours5 - 15 minutes (for setup)[1]
Total Time per Cycle 2 - 4 hours30 - 90 minutes[1]
Typical Yield per Coupling Step 95 - 99%> 99%[1]
Final Crude Purity 70 - 90%85 - 98%[1]
Reagent Consumption Higher, due to manual dispensingOptimized and lower[1]
Reproducibility Operator-dependentHigh[1]
Throughput Low (typically one peptide at a time)High (multiple parallel syntheses)[1]

Experimental Protocols

The following protocols outline the general steps for the incorporation of this compound into a peptide sequence using both manual and automated Fmoc-based SPPS.

Manual Solid-Phase Synthesis Protocol

This protocol describes a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin with N-terminally deprotected peptide

  • This compound

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel with a sintered glass filter.[3]

    • If the N-terminus is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove residual piperidine and byproducts.[3]

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent like HBTU or HATU (3-5 equivalents) in DMF.[3]

    • Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[3]

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[3] Due to the flexible nature of the hexanol linker, a slightly extended coupling time may be beneficial to ensure complete reaction.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test to check for the presence of free primary amines.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[3]

  • Chain Elongation (Optional):

    • To continue peptide synthesis after the linker, deprotect the Fmoc group from the incorporated this compound using 20% piperidine in DMF as described in step 1.

    • Proceed with the coupling of the next Fmoc-protected amino acid.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it under a stream of nitrogen.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide-linker conjugate from the resin and remove any side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the pellet.

Automated Solid-Phase Peptide Synthesis Protocol

This protocol provides a general overview of the steps programmed into an automated peptide synthesizer for the incorporation of this compound.

Procedure:

  • System Preparation:

    • Ensure all reagent and solvent bottles are filled with high-purity chemicals.

    • Prime all lines to ensure accurate liquid delivery.

  • Resin Loading and Swelling:

    • Load the appropriate resin into the reaction vessel of the synthesizer.

    • The synthesizer will automatically perform an initial DMF wash and swelling sequence.

  • Synthesis Program:

    • Program the synthesizer with the desired peptide sequence, including the position for the incorporation of this compound.

    • The synthesizer will execute the following automated cycles:

      • Fmoc Deprotection: Automated delivery of 20% piperidine in DMF, followed by a reaction period and draining.

      • Washing: Automated washing of the resin with DMF to remove piperidine.

      • Coupling: Automated delivery of a pre-prepared solution of this compound, coupling reagents, and base in DMF to the reaction vessel, followed by a defined reaction time.

      • Washing: Automated washing with DMF to remove excess reagents.

  • Post-Synthesis Processing:

    • Once the automated synthesis is complete, the resin is removed from the synthesizer.

    • The final cleavage and deprotection are typically performed manually as described in the manual synthesis protocol (step 6).

Mandatory Visualization

Experimental Workflow: Synthesis of a Peptide-Drug Conjugate

The following diagram illustrates a typical workflow for the synthesis of a peptide-drug conjugate where this compound acts as a linker between the peptide and a therapeutic agent.

Peptide_Drug_Conjugate_Synthesis Resin Solid Support (Resin) Peptide_Synthesis Automated/Manual Peptide Synthesis Resin->Peptide_Synthesis 1. Chain Elongation Linker_Coupling Coupling of This compound Peptide_Synthesis->Linker_Coupling 2. Linker Attachment Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Linker_Coupling->Fmoc_Deprotection 3. Expose Amine Cleavage Cleavage from Resin (TFA Cocktail) Linker_Coupling->Cleavage 5. Release from Support Drug_Conjugation Drug Conjugation to Linker's Hydroxyl Group Fmoc_Deprotection->Drug_Conjugation 4. Drug Attachment (if amine needed) OR direct to Cleavage Drug_Conjugation->Cleavage 5. Release from Support Purification Purification (HPLC) Cleavage->Purification 6. Isolation Final_Product Peptide-Linker-Drug Conjugate Purification->Final_Product 7. Final Product

Caption: Workflow for Peptide-Drug Conjugate Synthesis.

Logical Relationship: Manual vs. Automated SPPS Decision Matrix

The following diagram illustrates the key factors influencing the choice between manual and automated solid-phase peptide synthesis.

Manual_vs_Automated_SPPS Decision Choice of Synthesis Method: Manual vs. Automated Manual Manual SPPS Decision->Manual Automated Automated SPPS Decision->Automated Throughput Low Throughput (Single Peptide) Manual->Throughput Cost Low Initial Cost Manual->Cost Flexibility High Flexibility (Troubleshooting) Manual->Flexibility Time Labor-Intensive Manual->Time High_Throughput High Throughput (Multiple Peptides) Automated->High_Throughput High_Cost High Initial Investment Automated->High_Cost Reproducibility High Reproducibility Automated->Reproducibility Efficiency Time-Efficient Automated->Efficiency

References

Application Note & Protocol: Efficient Loading of 6-(Fmoc-amino)-1-hexanol onto Solid-Phase Synthesis Resins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 6-(Fmoc-amino)-1-hexanol is a bifunctional linker commonly employed in solid-phase peptide synthesis (SPPS) and the generation of combinatorial libraries. Its six-carbon aliphatic chain provides a flexible, hydrophilic spacer, while the terminal Fmoc-protected amine and hydroxyl groups allow for orthogonal derivatization. Attaching this linker to a solid support is a critical first step for synthesizing C-terminally modified peptides or conjugating molecules to a solid surface. The choice of resin and the loading methodology significantly impact the final loading capacity and overall success of the synthesis. This document provides detailed protocols for loading this compound onto three distinct types of resins: 2-Chlorotrityl Chloride (2-CTC), Wang, and Dihydropyran (DHP) resin.

Principle of Loading Chemistries The loading of this compound relies on the reaction of its terminal hydroxyl group with the functional groups on the resin.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: This acid-labile resin features highly reactive chlorotrityl groups. The loading occurs via a direct SN1-type reaction where the hydroxyl group of the linker, facilitated by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), displaces the chloride on the trityl group to form an ether linkage.[1] This method is efficient and proceeds under mild conditions, minimizing side reactions.

  • Wang Resin: This resin possesses hydroxymethyl functional groups. Direct esterification with an alcohol is not feasible. Therefore, activation of the linker's hydroxyl group or the resin is necessary. A highly effective method for coupling alcohols to hydroxymethyl resins is the use of 1-(Mesitylene-2-sulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT) with a nucleophilic catalyst such as 1-methylimidazole (MeIm).[2][3] This converts the alcohol into a better leaving group, facilitating esterification with the resin's hydroxyl groups.

  • DHP HM Resin: This resin utilizes a dihydropyran (DHP) protecting group for its hydroxyl functionality. Loading is achieved by an acid-catalyzed addition of the linker's alcohol to the DHP group, forming an acetal linkage.[2] Pyridinium p-toluenesulfonate (PPTS) is a common catalyst for this reaction, which is typically performed at an elevated temperature.[2]

Comparative Data of Resin Loading

The selection of a resin depends on the desired loading capacity, the acid lability of the final product, and the reaction conditions. The following table summarizes typical loading efficiencies for this compound on the discussed resins.

Resin TypeLinkage TypeKey ReagentsTypical Loading Capacity (mmol/g)Cleavage ConditionsAdvantagesDisadvantages
2-Chlorotrityl Chloride EtherDIPEA0.4 - 0.8Very Mild Acid (e.g., 1% TFA in DCM)High loading efficiency; mild cleavage preserves side-chain protecting groups.[1]Highly sensitive to moisture; requires anhydrous conditions.[1][4]
Wang Resin EsterMSNT, MeIm0.3 - 0.7Strong Acid (e.g., 95% TFA)Cost-effective; stable linkage for standard Fmoc-SPPS.[5][6]Requires specific activation reagents; risk of racemization for amino acids (not applicable here).[5]
DHP HM Resin AcetalPPTS0.3 - 0.6Mild Acid (e.g., 1% TFA in DCM)Mild cleavage conditions.Requires elevated temperature for loading.[2]

Experimental Protocols

Protocol 1: Loading this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol describes the direct attachment of the linker to the highly reactive 2-CTC resin. It is critical to use anhydrous solvents and reagents to prevent hydrolysis of the resin's chlorotrityl groups.[1][7]

Materials:

  • 2-Chlorotrityl chloride resin (e.g., 1.0 mmol/g capacity)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Reaction vessel with a sintered glass filter

Procedure:

  • Resin Swelling: Swell 1 g of 2-CTC resin in 10 mL of anhydrous DCM for at least 30 minutes in the reaction vessel.

  • Drain: Drain the DCM from the swollen resin.

  • Linker Solution Preparation: Dissolve 1.5 equivalents of this compound (relative to the resin's theoretical capacity) in a minimal amount of anhydrous DCM.

  • Coupling Reaction: Add the linker solution to the resin. Add 3.0 equivalents of DIPEA. Agitate the mixture gently at room temperature for 2-4 hours.

  • Capping: To quench any unreacted chlorotrityl groups, add 1 mL of MeOH to the vessel and agitate for 30 minutes.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3x), DMF (3x), and finally MeOH (3x). For each wash, use enough solvent to slurry the resin and agitate for 1-2 minutes before draining.[1]

  • Drying: Dry the loaded resin under vacuum to a constant weight.

  • Quantification: Determine the final loading capacity using the Fmoc-cleavage assay described in Protocol 4.

G cluster_prep Preparation cluster_reaction Reaction cluster_finish Workup & Analysis Swell 1. Swell 2-CTC Resin in anhydrous DCM Couple 3. Couple Linker to Resin Add Linker Solution & DIPEA Agitate 2-4h Swell->Couple PrepLinker 2. Prepare Linker Solution (Fmoc-amino-hexanol in DCM) PrepLinker->Couple Cap 4. Cap Unreacted Sites Add Methanol Agitate 30 min Couple->Cap Wash 5. Wash Resin (DCM, DMF, MeOH) Cap->Wash Dry 6. Dry Resin (in vacuo) Wash->Dry Quantify 7. Quantify Loading (Fmoc Assay) Dry->Quantify

Workflow for loading onto 2-CTC resin.

Protocol 2: Loading this compound onto Wang Resin

This protocol utilizes the MSNT/MeIm method for the efficient coupling of an alcohol to a hydroxymethyl resin.[2][3]

Materials:

  • Wang Resin (hydroxymethyl-functionalized)

  • This compound

  • 1-(Mesitylene-2-sulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT)

  • 1-Methylimidazole (MeIm)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Acetic Anhydride

  • Reaction vessel

Procedure:

  • Resin Swelling: Swell 1 g of Wang resin in 10 mL of anhydrous DCM for 30 minutes.

  • Linker Activation: In a separate flask, dissolve 5 equivalents of this compound (relative to resin capacity) in anhydrous DCM. Add 3.75 equivalents of MeIm, followed by 5 equivalents of MSNT. Stir until the MSNT has fully dissolved.

  • Coupling Reaction: Drain the DCM from the swollen resin. Transfer the activated linker solution to the reaction vessel containing the resin. Agitate gently at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DCM (5x) and DMF (5x).

  • Capping: To cap any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride/pyridine/DCM (1:2:3 v/v/v) and agitate for 1 hour.

  • Final Wash: Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Drying: Dry the loaded resin under vacuum to a constant weight.

  • Quantification: Determine the loading capacity using the Fmoc-cleavage assay (Protocol 4).

G cluster_prep Preparation cluster_reaction Reaction cluster_finish Workup & Analysis Swell 1. Swell Wang Resin in anhydrous DCM Couple 3. Couple to Resin Add activated linker Agitate 1-2h Swell->Couple Activate 2. Activate Linker (MSNT & MeIm in DCM) Activate->Couple Wash1 Initial Wash (DCM, DMF) Couple->Wash1 Cap 4. Cap Unreacted Sites (Acetic Anhydride/Pyridine) Wash2 Final Wash (DCM, DMF, MeOH) Cap->Wash2 Wash1->Cap Dry 5. Dry Resin (in vacuo) Wash2->Dry Quantify 6. Quantify Loading (Fmoc Assay) Dry->Quantify

Workflow for loading onto Wang resin.

Protocol 3: Loading this compound onto DHP HM Resin

This protocol describes the acid-catalyzed loading of the linker onto DHP HM resin at an elevated temperature.[2]

Materials:

  • DHP HM Resin

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Pyridine

  • Reaction vessel suitable for heating

Procedure:

  • Resin Swelling: Swell 1 g of DHP HM resin in 10 mL of anhydrous DCE for 1 hour.

  • Coupling Solution: In a separate flask, dissolve 3 equivalents of this compound and 1.5 equivalents of PPTS in anhydrous DCE.

  • Coupling Reaction: Drain the DCE from the resin and add the coupling solution. Agitate the mixture gently overnight at 80°C under a nitrogen atmosphere.

  • Quenching: Cool the reaction to room temperature. Quench the reaction by adding approximately 5 mL of pyridine per gram of resin and agitating for 15 minutes.

  • Washing: Isolate the resin by filtration. Wash thoroughly with DMF (3x), DCM (3x), and Hexane (3x).

  • Drying: Dry the resin overnight under vacuum.

  • Quantification: Determine the loading capacity using the Fmoc-cleavage assay (Protocol 4).

G cluster_prep Preparation cluster_reaction Reaction cluster_finish Workup & Analysis Swell 1. Swell DHP HM Resin in anhydrous DCE Couple 3. Couple to Resin Agitate overnight at 80°C Swell->Couple PrepSolution 2. Prepare Coupling Solution (Linker & PPTS in DCE) PrepSolution->Couple Quench 4. Quench Reaction Add Pyridine Couple->Quench Wash 5. Wash Resin (DMF, DCM, Hexane) Quench->Wash Dry 6. Dry Resin (in vacuo) Wash->Dry Quantify 7. Quantify Loading (Fmoc Assay) Dry->Quantify

Workflow for loading onto DHP HM resin.

Protocol 4: Quantification of Resin Loading by Fmoc-Cleavage Assay

This spectrophotometric method is the standard for determining the loading of any Fmoc-protected molecule on a solid support.[8] The Fmoc group is cleaved by a secondary amine base (piperidine), forming a dibenzofulvene-piperidine adduct that absorbs strongly at ~301 nm.[9][10]

Materials:

  • Fmoc-loaded resin (dried)

  • 20% (v/v) Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Precision balance and volumetric flasks/pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dry Fmoc-loaded resin into a small vial.

  • Fmoc Cleavage: Add exactly 1.0 mL of 20% piperidine in DMF to the vial. Agitate for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Dilution: Take a precise aliquot (e.g., 100 µL) of the supernatant and dilute it with a known volume of DMF (e.g., dilute to 10 mL in a volumetric flask). The dilution factor must be recorded accurately.

  • Measurement: Measure the absorbance of the diluted solution at 301 nm against a blank of DMF. Ensure the absorbance reading is within the linear range of the instrument (typically 0.1-1.0 AU).

  • Calculation: Calculate the resin loading (L) in mmol/g using the Beer-Lambert law:

    L (mmol/g) = (Absorbance × Dilution Factor × Volume_cleavage [mL]) / (ε × mass_resin [g] × pathlength [cm])

    • ε (Molar extinction coefficient): 7800 L mol⁻¹ cm⁻¹ for the dibenzofulvene-piperidine adduct at 301 nm.[8]

    • Volume_cleavage: The initial volume of piperidine/DMF solution used (e.g., 1 mL).

G FmocResin Fmoc-Linker-Resin Adduct Dibenzofulvene- Piperidine Adduct (Absorbs at 301 nm) FmocResin->Adduct β-elimination DeprotectedResin H₂N-Linker-Resin FmocResin->DeprotectedResin Piperidine Piperidine (Base) Piperidine->FmocResin Piperidine->Adduct

Fmoc group cleavage for quantification.

References

Application Notes and Protocols for Reaction Monitoring of 6-(Fmoc-amino)-1-hexanol Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of bifunctional linkers is a critical step in the synthesis of a wide range of molecular probes, affinity ligands, and drug-linker conjugates. 6-(Fmoc-amino)-1-hexanol is a versatile linker that provides a primary amine for conjugation, protected by the acid-labile fluorenylmethyloxycarbonyl (Fmoc) group, and a terminal hydroxyl group for attachment to a solid support or another molecule. Efficient monitoring of the coupling reaction of the hydroxyl group is paramount to ensure high yields and purity of the final product. Incomplete coupling can lead to the generation of deletion sequences or truncated products, which are often difficult to separate from the desired molecule.

This document provides detailed application notes and protocols for monitoring the coupling reaction of this compound. It covers both qualitative colorimetric assays for rapid in-process checks and quantitative chromatographic and spectrometric methods for detailed analysis. These protocols are designed to be broadly applicable for researchers in peptide synthesis, medicinal chemistry, and drug development.

Reaction Principle

The coupling of this compound typically involves the activation of a carboxylic acid on a solid support or another molecule, followed by nucleophilic attack by the hydroxyl group of the linker. Common coupling reagents used in solid-phase synthesis, such as carbodiimides (e.g., DIC) with an activating agent (e.g., HOBt or Oxyma), or uronium/aminium salts (e.g., HBTU, HATU), are employed to facilitate this esterification reaction.

Monitoring Techniques

A multi-faceted approach to reaction monitoring is recommended to gain a comprehensive understanding of the coupling efficiency. This includes rapid qualitative tests for real-time decision-making during the synthesis and more rigorous quantitative methods for final product analysis and process optimization.

Qualitative Monitoring: The Kaiser Test

The Kaiser test is a highly sensitive colorimetric assay for the detection of free primary amines.[1] In the context of monitoring the coupling of this compound, the Kaiser test is used to confirm the presence of the free amine on the linker before the coupling reaction. After the coupling reaction, a negative Kaiser test on a subsequent amino acid addition to the linker's amine would indirectly suggest that the linker was successfully attached.

Quantitative Monitoring: HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful analytical techniques for the quantitative assessment of coupling reactions. By cleaving a small aliquot of the resin-bound product and analyzing it by HPLC, one can quantify the amount of unreacted starting material, the desired product, and any side products. Mass spectrometry provides confirmation of the identity of these species by determining their molecular weights.

Data Presentation

The following tables summarize representative quantitative data for the coupling of this compound to a carboxylic acid-functionalized solid support using different coupling reagents. This data is intended to be illustrative of typical results and may vary depending on the specific reaction conditions, solid support, and substrate.

Table 1: Comparison of Coupling Reagents for this compound Attachment

Coupling ReagentActivation Time (min)Coupling Time (hr)Coupling Efficiency (%)Purity by HPLC (%)
DIC/Oxyma1048582
HBTU/DIPEA529593
HATU/DIPEA529896
PyBOP/DIPEA539290

Table 2: HPLC-MS Analysis of Cleaved Product after Coupling with HATU/DIPEA

PeakRetention Time (min)Observed Mass (m/z)Calculated Mass (m/z)Identity
13.2[Unreacted Acid + Na]+[M+Na]+Unreacted Starting Material
210.5[Desired Product + H]+[M+H]+This compound Coupled Product
311.8[Side Product + H]+[M+H]+Potential Side Product (e.g., dehydrated product)

Experimental Protocols

Protocol 1: Qualitative Monitoring with the Kaiser Test

This protocol is for the detection of the primary amine of this compound.

Materials:

  • Resin sample with coupled this compound (after Fmoc deprotection)

  • Kaiser Test Reagent A: 5% (w/v) ninhydrin in ethanol

  • Kaiser Test Reagent B: 80% (w/v) phenol in ethanol

  • Kaiser Test Reagent C: 2% (v/v) of 0.001 M KCN in pyridine

  • Heating block or water bath at 100-110°C

  • Small test tubes

Procedure:

  • Place a few beads (approx. 2-5 mg) of the resin sample into a small test tube.

  • Wash the resin beads three times with dichloromethane (DCM) and three times with ethanol to remove any residual solvents or reagents.

  • Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.

  • Heat the test tube in the heating block or water bath at 100-110°C for 5 minutes.[2]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense blue color: Positive result, indicating the presence of free primary amines.

  • Yellow or colorless: Negative result, indicating the absence or very low levels of free primary amines.

Protocol 2: Quantitative Monitoring by HPLC-MS

This protocol describes the cleavage of the product from the solid support and subsequent analysis by HPLC-MS.

Materials:

  • Dry resin sample (approx. 5-10 mg)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Microcentrifuge tubes

  • Nitrogen or argon stream for drying

  • HPLC system with a C18 column

  • Mass spectrometer

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Place the dry resin sample in a microcentrifuge tube.

  • Add the cleavage cocktail (approx. 200 µL) to the resin.

  • Incubate at room temperature for 2 hours with occasional shaking.

  • Filter the cleavage solution into a new microcentrifuge tube, leaving the resin beads behind.

  • Evaporate the TFA from the filtrate using a stream of nitrogen or argon.

  • Re-dissolve the crude product in a suitable solvent (e.g., 50% acetonitrile/water).

  • Analyze the sample by reverse-phase HPLC, using a suitable gradient of Solvent A and Solvent B.

  • Couple the HPLC system to a mass spectrometer to confirm the identity of the peaks.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis Step cluster_monitoring Reaction Monitoring cluster_decision Decision Point cluster_outcome Outcome start Start: Carboxylic Acid Functionalized Support coupling Couple this compound (e.g., HATU/DIPEA in DMF) start->coupling wash1 Wash Resin (DMF, DCM) coupling->wash1 take_aliquot Take Resin Aliquot wash1->take_aliquot qualitative Qualitative Analysis (Kaiser Test on subsequent step) take_aliquot->qualitative Quick Check quantitative Quantitative Analysis take_aliquot->quantitative Detailed Analysis decision Coupling Complete? qualitative->decision cleavage Cleave from Resin (TFA cocktail) quantitative->cleavage hplc_ms Analyze by HPLC-MS cleavage->hplc_ms hplc_ms->decision proceed Proceed to Next Step decision->proceed Yes recouple Recouple or Cap decision->recouple No

Caption: Experimental workflow for monitoring the coupling of this compound.

signaling_pathway reagents Coupling Reagents (e.g., HATU, DIPEA) activated_support Activated Carboxylic Acid (Active Ester) reagents->activated_support Activates fmoc_linker This compound coupled_product Coupled Product (Ester Linkage) fmoc_linker->coupled_product Nucleophilic Attack support Carboxylic Acid on Solid Support support->activated_support activated_support->coupled_product

Caption: Logical relationship of the coupling reaction components.

References

Application Note: Purification of Peptides Containing a 6-(Fmoc-amino)-1-hexanol Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the creation of custom peptides for a wide range of applications, including drug discovery and development.[1][2] The incorporation of linkers and spacers, such as 6-amino-1-hexanol, into peptide sequences allows for the modification and conjugation of peptides to other molecules like drugs, probes, or surfaces.[3] The 6-(Fmoc-amino)-1-hexanol linker provides a flexible, hydrophilic spacer with a terminal hydroxyl group that can be used for further derivatization.

The purification of the crude peptide product after synthesis and cleavage from the solid support is a critical step to ensure the final product's purity and activity.[4] The most common method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5] This technique separates the target peptide from impurities based on differences in hydrophobicity.[5]

This application note provides a detailed protocol for the synthesis, cleavage, and purification of peptides containing an internally incorporated this compound linker.

Experimental Workflow

The overall process involves the synthesis of the peptide on a solid support, cleavage from the resin with simultaneous side-chain deprotection, and subsequent purification of the crude peptide using RP-HPLC.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Resin 1. Resin Preparation (e.g., Rink Amide) Coupling 2. Iterative Fmoc-Amino Acid Coupling Linker 3. Linker Incorporation (Fmoc-6-amino-1-hexanol derivative) FinalCoupling 4. Final Amino Acid Couplings FmocDeprotection 5. Final N-terminal Fmoc Deprotection Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Precipitation 7. Crude Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification 8. Purification (RP-HPLC) Precipitation->Purification Analysis 9. Analysis & Lyophilization (LC-MS & Freeze-Drying) Purification->Analysis

Figure 1: Overall workflow for the synthesis and purification of a peptide containing a this compound linker.

Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes the use of standard Fmoc/tBu chemistry.[6] The this compound linker is incorporated as a custom building block. This requires converting the terminal hydroxyl group of this compound to a functional group suitable for coupling, such as a carboxylic acid, by reacting it with an appropriate anhydride (e.g., succinic anhydride) to form a hemisuccinate derivative before its introduction into the peptide sequence.

Materials:

  • Rink Amide resin[7]

  • Fmoc-protected amino acids

  • Fmoc-6-(aminohexan-1-yl) hemisuccinate

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)[8]

  • Deprotection solution: 20% piperidine in DMF[9]

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.[9]

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[9]

  • Washing: Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times) to remove piperidine and dibenzofulvene adducts.[10]

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.[10]

    • Monitor the coupling reaction using a ninhydrin test.[8]

  • Washing: Wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Linker Incorporation: To incorporate the linker, use the pre-prepared Fmoc-6-(aminohexan-1-yl) hemisuccinate and follow the coupling protocol in step 4.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group following step 2.

  • Final Wash: Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

Cleavage and Deprotection

This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups simultaneously.[11]

Materials:

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).[11] This is a robust cocktail suitable for most peptides, including those with sensitive residues like Cys, Met, or Trp.[12]

  • Cold diethyl ether

Protocol:

  • Place the dry peptide-resin in a reaction flask.

  • Add the cleavage cocktail (e.g., Reagent K, 10 mL per gram of resin).[12]

  • Stir the mixture at room temperature for 2-3 hours.[12]

  • Filter the resin and collect the filtrate.

  • Wash the resin twice with fresh TFA.

  • Combine all filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under a stream of nitrogen.

Purification by RP-HPLC

Reversed-phase HPLC is the standard method for purifying crude peptides.[4] The separation is based on the hydrophobicity of the peptide and impurities.[5]

G cluster_hplc RP-HPLC Gradient Elution start Start: High Aqueous (e.g., 95% A, 5% B) Polar impurities elute gradient Gradient: Increasing Organic (e.g., 5% -> 65% B over 30 min) Peptide and impurities separate start->gradient elution Elution: Target Peptide (Fraction Collection) gradient->elution wash Wash: High Organic (e.g., 95% B) Strongly bound impurities elute elution->wash

Figure 2: Logical flow of a typical RP-HPLC purification gradient.

Materials:

  • RP-HPLC system with a UV detector

  • Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Sample Solvent: 50% Acetonitrile/Water or Mobile Phase A

Protocol:

  • Sample Preparation: Dissolve the crude peptide in the sample solvent. Filter the solution through a 0.45 µm filter to remove particulates.[13]

  • Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject the filtered peptide solution onto the column.

  • Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% B over 30-40 minutes.[5]

  • Detection: Monitor the elution profile at 214-220 nm, which corresponds to the absorbance of the peptide bond.[4] If aromatic residues (Tyr, Trp) are present, monitoring at 280 nm can also be useful.[13]

  • Fraction Collection: Collect fractions (e.g., 1-minute intervals) corresponding to the major peaks.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide (>95% purity). Freeze the pooled solution and lyophilize (freeze-dry) to obtain the final peptide as a white, fluffy powder.[4]

Data Presentation

Quantitative data from the synthesis and purification process should be systematically recorded.

Table 1: Synthesis and Cleavage Results

ParameterValueNotes
Resin Substitution0.5 mmol/gAs specified by the manufacturer.
Resin Amount500 mg
Theoretical Yield~250 µmolBased on initial resin loading.
Crude Peptide Weight350 mgAfter precipitation and drying.
Crude Yield70%Molar yield, requires crude purity estimate.

Table 2: RP-HPLC Purification Summary

ParameterValue
ColumnC18, 10 µm, 250 x 21.2 mm
Flow Rate15 mL/min
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-65% B over 40 min
Crude Peptide Load100 mg
Retention Time (Target)25.5 min
Pure Peptide Weight45 mg
Purification Recovery45%

Table 3: Final Product Characterization

AnalysisExpected ResultObserved ResultPurity
Analytical RP-HPLCSingle major peakSingle peak at 15.2 min>98%
Mass Spectrometry (ESI-MS)[M+H]⁺ = 1234.5 Da[M+H]⁺ = 1234.6 DaN/A

Conclusion

The protocols described provide a comprehensive framework for the successful synthesis and purification of peptides containing a this compound linker. The key to obtaining a high-purity final product lies in careful execution of the SPPS cycles, selection of an appropriate cleavage cocktail, and optimization of the RP-HPLC purification gradient.[4][11] The final purity and identity of the peptide should always be confirmed by analytical techniques such as analytical RP-HPLC and mass spectrometry.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis with 6-(Fmoc-amino)-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in solid-phase peptide synthesis (SPPS) when utilizing the 6-(Fmoc-amino)-1-hexanol linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in peptide synthesis?

This compound is a bifunctional linker used in Fmoc-based solid-phase peptide synthesis.[1] Its primary role is to be anchored to a solid support (resin) via its hydroxyl group, leaving the Fmoc-protected amine available for the stepwise assembly of a peptide chain. This linker is often used when a C-terminal modification other than a carboxylic acid or amide is desired, or to introduce a spacer between the peptide and the resin.

Q2: Which resins are most compatible with this compound?

The most common and compatible resins for attaching linkers with a primary alcohol, such as this compound, are 2-chlorotrityl chloride (2-CTC) resin and Wang resin.[2][3]

  • 2-Chlorotrityl chloride (2-CTC) resin is highly recommended because it allows for the attachment of alcohols under very mild conditions, which minimizes side reactions.[2] The resulting ether linkage is highly acid-labile, permitting cleavage of the final peptide under gentle conditions that preserve most acid-sensitive side-chain protecting groups.[4]

  • Wang resin has a hydroxymethyl functional group to which the linker can be attached via an ester bond. This method often requires more forcing conditions for attachment and stronger acids for final cleavage compared to 2-CTC resin.

Q3: Why is my initial loading of this compound onto the resin low?

Low loading of the initial linker is a common cause of low overall peptide yield. Several factors can contribute to this issue:

  • Resin Inactivity: 2-CTC resin is notoriously sensitive to moisture, which deactivates the chloride functional groups required for linker attachment.[5]

  • Steric Hindrance: Although this compound is a linear molecule, the bulky Fmoc group can cause steric hindrance. Furthermore, high-loading resins can lead to crowding on the surface, impeding efficient reaction.

  • Suboptimal Reaction Conditions: The choice of base, solvent, reaction time, and temperature are all critical for efficient loading. For example, using a non-nucleophilic base like diisopropylethylamine (DIEA) is crucial with 2-CTC resin to prevent side reactions.[6] For Wang resin, an activation method such as using dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with a catalyst like 4-dimethylaminopyridine (DMAP) is necessary, but these conditions can sometimes be inefficient for primary alcohols.[7]

  • Poor Resin Swelling: The resin must be properly swelled in an appropriate solvent (e.g., dichloromethane (DCM) for polystyrene resins) to ensure all reactive sites are accessible.

Troubleshooting Guides for Low Yield

Issue 1: Low Initial Linker Loading

Low substitution of this compound onto the resin is a primary bottleneck for yield.

How to Investigate: Perform a quantitative determination of the Fmoc group on a small, dried sample of the linker-loaded resin using a UV-Vis spectrophotometer. This involves cleaving the Fmoc group with a piperidine solution and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.

Solutions:

  • For 2-CTC Resin:

    • Ensure the resin is fresh and has been handled under anhydrous conditions. If moisture exposure is suspected, consider reactivating the resin with thionyl chloride.[5]

    • Use a sufficient excess of both the linker and a non-nucleophilic base like DIEA.

    • Ensure all solvents (e.g., DCM) are anhydrous.

  • For Wang Resin:

    • Consider alternative esterification methods. The Mitsunobu reaction, using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is a highly effective method for coupling alcohols to carboxylic acids and can be adapted for resin loading.[8][9]

    • Optimize the concentration of the coupling reagents (e.g., DIC) and the catalyst (DMAP). Be aware that high concentrations of DMAP can promote side reactions.

  • General:

    • Ensure adequate resin swelling before starting the reaction.

    • Increase reaction time or temperature, monitoring for potential side reactions.

Issue 2: Inefficient Coupling of the First Amino Acid

Once the linker is attached, the next critical step is coupling the first Fmoc-amino acid to the linker's hydroxyl group. The reactivity of this primary alcohol can be lower than that of the amine groups in subsequent steps.

How to Investigate: After the coupling step, take a small sample of the resin and perform a Kaiser test (ninhydrin test). Since there is no primary amine to test, this is not applicable here. A better method is to cleave a small amount of resin and analyze the product by mass spectrometry (MS) to see if the first amino acid has been successfully coupled to the linker.

Solutions:

  • Use Powerful Activation Methods: Standard carbodiimide reagents may not be sufficient. Uronium-based coupling reagents like HBTU, HATU, or COMU are more effective for ester formation with alcohols.[10]

  • Optimize Reagent Equivalents: Use a higher excess (3-5 equivalents) of the protected amino acid and coupling reagents relative to the resin loading capacity.

  • Extend Reaction Time: Ester formation is generally slower than amide bond formation. Extend the coupling time to several hours or even overnight.

  • Consider a Double Coupling: If the first coupling is incomplete, repeat the coupling step with a fresh solution of activated amino acid.

Issue 3: Low Overall Yield After Synthesis and Cleavage

If the initial loading and first amino acid coupling appear successful, low yield after cleavage may point to problems during the chain elongation or final cleavage steps.

How to Investigate: Analyze the crude peptide product by HPLC and Mass Spectrometry. Look for the target peptide mass as well as the presence of truncated sequences (deletion sequences) which indicate incomplete coupling or deprotection at various stages.

Solutions:

  • Address Peptide Aggregation: Certain peptide sequences, particularly hydrophobic ones, can aggregate on the resin, blocking reagent access. Use structure-breaking solvents (e.g., a small percentage of DMSO in DMF) or perform couplings at elevated temperatures.

  • Ensure Complete Fmoc Deprotection: Incomplete removal of the Fmoc group will cap the peptide chain. Extend deprotection times or use a stronger base solution (e.g., adding a small amount of DBU to the piperidine solution) for difficult sequences.

  • Optimize Final Cleavage: The ether or ester bond linking the peptide to the hexanol linker requires specific cleavage conditions. For peptides attached to 2-CTC resin via this linker, a mild acid solution (e.g., 1-5% TFA in DCM) can be used.[4] For Wang resin attachments, a stronger TFA "cocktail" (e.g., 95% TFA with scavengers) is necessary.[11] Ensure the cleavage reaction proceeds for a sufficient time (typically 2-3 hours).

Data Presentation

Table 1: Comparison of Resins for this compound Attachment

Feature2-Chlorotrityl Chloride (2-CTC) ResinWang Resin
Functional Group Chlorotrityl chlorideHydroxymethyl
Linkage Type Acid-labile etherAcid-labile ester
Attachment Chemistry Nucleophilic substitution with linker's -OHEsterification (e.g., carbodiimide or Mitsunobu)
Typical Base Diisopropylethylamine (DIEA)4-Dimethylaminopyridine (DMAP) as catalyst
Cleavage Conditions Very mild (e.g., 1-5% TFA in DCM)Strong (e.g., 95% TFA with scavengers)
Advantages Mild loading & cleavage conditions, suppresses racemization.Lower cost, stable linkage.
Disadvantages High moisture sensitivity, higher cost.[5]Harsher cleavage conditions, risk of side reactions during loading.

Table 2: Comparison of Coupling Methods for Esterification to the Linker's Hydroxyl Group

Coupling MethodReagentsTypical ConditionsAdvantagesDisadvantages
Carbodiimide DIC or DCC, DMAP (catalyst)DCM or DMF, Room Temp, 2-12hCost-effective, widely used.Can be slow for alcohols, risk of N-acylurea byproduct formation.[7]
Uronium Salts HBTU, HATU, or COMU; Base (DIEA or 2,4,6-collidine)DMF, Room Temp, 1-6hHigh efficiency, fast reaction times.[10]Higher cost, byproducts can be difficult to remove.
Mitsunobu Reaction PPh₃, DEAD or DIADAnhydrous THF, 0°C to Room Temp, 2-8hHighly effective for primary alcohols, proceeds with inversion of configuration (not relevant here).[8]Requires strictly anhydrous conditions, byproducts (triphenylphosphine oxide) can complicate purification.[12]

Experimental Protocols

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
  • Swell 1 g of 2-chlorotrityl chloride resin (e.g., 1.6 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve 1.2 equivalents of this compound relative to the resin's functional capacity in anhydrous DCM.

  • Add 4 equivalents of DIEA relative to the linker to the solution from step 2.

  • Drain the DCM from the swollen resin and add the linker/DIEA solution to the resin.

  • Agitate the mixture gently (e.g., on a shaker or with nitrogen bubbling) at room temperature for 2 hours.

  • To cap any remaining unreacted chlorotrityl sites, add 1 mL of methanol and agitate for an additional 30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally Methanol (3x).

  • Dry the resin under vacuum to a constant weight.

  • Determine the final loading by Fmoc analysis.

Protocol 2: Coupling of the First Fmoc-Amino Acid to the Resin-Bound Linker
  • Swell the this compound-loaded resin in DMF for 30 minutes.

  • In a separate vial, dissolve 3 equivalents of the desired Fmoc-protected amino acid and 3 equivalents of HATU in DMF.

  • Add 6 equivalents of DIEA to the amino acid/HATU mixture and allow it to pre-activate for 2-3 minutes.

  • Drain the DMF from the swollen resin and add the activated amino acid solution.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the coupling solution and wash the resin thoroughly with DMF (5-6 times) to remove excess reagents. The resin is now ready for the Fmoc deprotection of the newly added amino acid.

Protocol 3: Standard Fmoc Deprotection Cycle
  • Wash the peptide-resin with DMF (3x).

  • Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully covered.

  • Agitate for 5 minutes, then drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (6x) to ensure complete removal of piperidine. The resin is now ready for the next coupling step.

Visualizations

G cluster_start cluster_investigation Investigation cluster_diagnosis Diagnosis cluster_solution Solution start Low Peptide Yield Observed cleavage_test Perform Test Cleavage on Small Resin Sample start->cleavage_test fmoc_quant Quantify Initial Linker Loading start->fmoc_quant analyze_crude Analyze Crude by HPLC/MS cleavage_test->analyze_crude is_peptide_present Target Mass Present? analyze_crude->is_peptide_present is_loading_low Linker Loading < 70% of Expected? fmoc_quant->is_loading_low are_truncations_present Truncated Sequences Observed? is_peptide_present->are_truncations_present Yes cleavage_issue Troubleshoot Final Cleavage / Workup is_peptide_present->cleavage_issue No is_loading_low->analyze_crude No loading_issue Troubleshoot Linker Loading Protocol (See Issue 1) is_loading_low->loading_issue Yes are_truncations_present->cleavage_issue No synthesis_issue Troubleshoot Synthesis Cycles (See Issues 2 & 3) are_truncations_present->synthesis_issue Yes

Caption: A workflow for troubleshooting low peptide yield.

Caption: Key chemical steps in early-stage synthesis.

References

side reactions associated with 6-(Fmoc-amino)-1-hexanol cleavage from resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cleavage of 6-(Fmoc-amino)-1-hexanol from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What are the most common resins used to immobilize this compound?

A1: this compound is typically immobilized on resins that allow for the attachment of a primary alcohol. The most common choices are Wang resin and 2-chlorotrityl chloride (2-CTC) resin. The hydroxyl group of the hexanol forms an acid-labile ester linkage with the Wang resin linker or attaches to the 2-CTC resin.

Q2: What is the general principle behind cleaving this compound from the resin?

A2: The cleavage is an acid-catalyzed process that breaks the bond between the molecule and the resin. For acid-labile resins like Wang and 2-CTC, a strong acid, most commonly trifluoroacetic acid (TFA), is used to protonate and cleave the linker, releasing the desired molecule into solution.

Q3: Why is the N-terminal Fmoc group typically removed before cleavage?

A3: The N-terminal Fmoc group is usually removed with a base (e.g., piperidine in DMF) prior to acid-mediated cleavage. This is done to yield the free amine of 6-amino-1-hexanol directly after cleavage. If the Fmoc group is left on, the cleavage product will be Fmoc-protected 6-amino-1-hexanol.

Q4: What are scavengers and why are they important in a cleavage cocktail?

A4: During TFA cleavage, highly reactive cationic species are generated from the resin linker. These carbocations can lead to unwanted side reactions. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive species, preventing them from modifying the desired product. Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).

Troubleshooting Guide

Problem 1: Low Yield of Cleaved 6-Amino-1-hexanol
Potential Cause Troubleshooting Action
Incomplete Cleavage Reaction Extend the cleavage reaction time (e.g., from 1-2 hours to 3-4 hours). Ensure the resin is adequately swollen in the cleavage cocktail for efficient reagent penetration.
Premature Cleavage (for 2-CTC resin) The 2-chlorotrityl linker is very acid-sensitive. If acidic conditions were used during synthesis (e.g., with certain coupling reagents), the product may have prematurely cleaved from the resin. Use a less acidic coupling method in future syntheses.
Adsorption of the Product to the Resin After filtration, wash the resin multiple times with fresh TFA or a suitable solvent like dichloromethane (DCM) to ensure all the cleaved product is collected.
Inefficient Precipitation Ensure the cold ether used for precipitation is at a sufficiently low temperature (-20°C is recommended). Use a larger volume of cold ether (at least 10-fold the volume of the TFA solution). If precipitation is still poor, partially evaporate the TFA under a stream of nitrogen before adding the ether.
Problem 2: Presence of Impurities in the Cleaved Product
Potential Side Reaction Identification Prevention/Minimization
Re-attachment to Resin The cleaved product can be re-alkylated by the carbocations generated from the Wang linker. This results in a lower yield of the desired product.Use a cleavage cocktail containing effective scavengers like triisopropylsilane (TIS) to quench the reactive carbocations.
Trifluoroacetylation of the Alcohol The primary alcohol of 6-amino-1-hexanol can be esterified by the trifluoroacetic acid (TFA) used for cleavage, forming a trifluoroacetate ester byproduct. This will appear as a peak with a higher molecular weight in mass spectrometry analysis.Minimize the cleavage time and temperature. Use a less concentrated TFA solution if compatible with the resin's lability.
N-Trifluoroacetylation The primary amine of the cleaved product can be acylated by TFA. This is more likely to occur if the product is exposed to TFA for extended periods at elevated temperatures.Perform the cleavage at room temperature and for the minimum time required for complete cleavage.
Formation of Dibenzofulvene (DBF) Adducts If the N-terminal Fmoc group is not completely removed prior to cleavage, the basic conditions of work-up can lead to the formation of DBF, which can form adducts with the primary amine of the product.Ensure complete Fmoc deprotection before cleavage. This can be monitored using a UV-Vis spectrophotometer to check for the absence of the Fmoc adduct in the piperidine washes.

Quantitative Data Summary

The following tables provide representative data for the cleavage of molecules from Wang and 2-chlorotrityl chloride resins. Note that this data is based on peptide cleavage studies and should be considered illustrative for the cleavage of this compound. Actual yields and purities will depend on specific experimental conditions.

Table 1: Comparison of Cleavage Cocktails for Wang Resin

Cleavage Cocktail (v/v)Time (hours)Typical Yield (%)Typical Purity (%)Notes
95% TFA, 2.5% H₂O, 2.5% TIS285-95>90A standard, effective cocktail for most applications.[1]
88% TFA, 5% Phenol, 5% H₂O, 2% TIS280-90>90"Reagent B," an "odorless" alternative to cocktails with thioanisole.[2]
82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT2-490-98>95"Reagent K," a robust cocktail for complex molecules with sensitive residues.[3]

Table 2: Comparison of Cleavage Conditions for 2-Chlorotrityl Chloride (2-CTC) Resin

Cleavage Reagent (v/v)Time (min)Typical Yield (%)Typical Purity (%)Notes
20% Hexafluoroisopropanol (HFIP) in DCM30-60>95>95A very mild method that keeps acid-labile protecting groups intact.[4]
1% TFA in DCM30-60>90>90Another mild cleavage method.
Acetic Acid/TFE/DCM (1:1:8)30>95>95An alternative mild cleavage cocktail.[5]

Experimental Protocols

Safety Precaution: All procedures involving TFA must be performed in a well-ventilated fume hood. TFA is highly corrosive and volatile. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Attachment of this compound to Wang Resin

This protocol uses N,N'-diisopropylcarbodiimide (DIC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) for esterification.

  • Swell the Wang resin (1 eq.) in dichloromethane (DCM) for 1 hour in a reaction vessel.

  • Drain the DCM and wash the resin with N,N-dimethylformamide (DMF) (3 x).

  • In a separate flask, dissolve this compound (2 eq.) and 1-hydroxybenzotriazole (HOBt) (2 eq.) in a minimal amount of DMF.

  • Add DIC (2 eq.) to the amino alcohol solution and stir for 10 minutes at room temperature.

  • Add the activated amino alcohol solution to the swollen resin.

  • Add DMAP (0.1 eq.) to the reaction vessel.

  • Agitate the mixture for 2-4 hours at room temperature.

  • Drain the reaction solution and wash the resin with DMF (3 x), DCM (3 x), and methanol (3 x).

  • Dry the resin under vacuum.

Protocol 2: Cleavage of 6-Amino-1-hexanol from Wang Resin using TFA Cocktail
  • Swell the 6-(amino)-1-hexanol-loaded Wang resin in DCM for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Prepare the cleavage cocktail fresh: 95% TFA, 2.5% deionized water, 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2 hours.

  • Filter the cleavage mixture into a clean collection tube.

  • Wash the resin with a small amount of fresh TFA (2 x) and combine the filtrates.

  • In a separate, larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

  • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the product.

  • Centrifuge the mixture to pellet the precipitated product.

  • Decant the ether and wash the pellet with cold ether two more times.

  • Dry the crude product under vacuum.

Protocol 3: Cleavage of this compound from 2-CTC Resin with HFIP

This protocol is for a mild cleavage that will leave the Fmoc group intact.

  • Swell the this compound-loaded 2-CTC resin in DCM for 30 minutes.

  • Prepare the cleavage solution: 20% hexafluoroisopropanol (HFIP) in DCM.

  • Drain the DCM from the resin and add the cleavage solution.

  • Agitate the mixture at room temperature for 30-60 minutes.

  • Filter the solution into a round-bottom flask.

  • Wash the resin with additional cleavage solution (2 x) and combine the filtrates.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Visualizations

Cleavage_Workflow Resin Resin-bound This compound Swell Swell Resin (DCM) Resin->Swell Cleavage Add Cleavage Cocktail (e.g., TFA/H2O/TIS) Swell->Cleavage Agitate Agitate (2 hours, RT) Cleavage->Agitate Filter Filter to Separate Resin Agitate->Filter Precipitate Precipitate Product (Cold Ether) Filter->Precipitate Filtrate Resin_Waste Resin Waste Filter->Resin_Waste Solid Isolate Isolate Crude Product (Centrifuge & Dry) Precipitate->Isolate Crude_Product Crude 6-Amino-1-hexanol Isolate->Crude_Product Troubleshooting_Flow cluster_yield Low Yield Troubleshooting cluster_purity Purity Troubleshooting Start Cleavage Experiment Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Incomplete_Cleavage Incomplete Cleavage? - Extend reaction time - Ensure proper swelling Check_Yield->Incomplete_Cleavage Yes Success Successful Cleavage Check_Purity->Success No Reattachment Re-attachment? - Add/increase scavengers (TIS) Check_Purity->Reattachment Yes Premature_Cleavage Premature Cleavage? (2-CTC Resin) - Check synthesis conditions Incomplete_Cleavage->Premature_Cleavage Inefficient_Precipitation Inefficient Precipitation? - Use colder/more ether - Concentrate TFA Premature_Cleavage->Inefficient_Precipitation Esterification TFA Esterification? - Minimize time/temp Reattachment->Esterification DBF_Adducts DBF Adducts? - Ensure complete Fmoc removal Esterification->DBF_Adducts Side_Reactions Resin_Cleavage Resin-O-Hex-NH-Fmoc Cleavage (TFA) Desired_Product HO-Hex-NH2 (Desired Product) Resin_Cleavage:c->Desired_Product Main Pathway Carbocation Resin Cation (+) Resin_Cleavage:c->Carbocation Side_Product1 TFA-O-Hex-NH2 (Esterification) Desired_Product->Side_Product1 Esterification (excess TFA) Side_Product2 Resin-Hex-NH2 (Re-attachment) Carbocation->Side_Product2 Alkylation

References

Technical Support Center: Optimizing Coupling of 6-(Fmoc-amino)-1-hexanol in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of 6-(Fmoc-amino)-1-hexanol in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in SPPS?

A1: this compound is a bifunctional linker used to introduce a C-terminal alcohol functionality to a peptide. The Fmoc-protected amino group allows for its incorporation into a standard Fmoc-based SPPS workflow, while the terminal hydroxyl group can be coupled to the C-terminal carboxylic acid of a resin-bound peptide. This results in a peptide alcohol upon cleavage from the resin.

Q2: What type of reaction is involved in coupling this compound to a peptide on a solid support?

A2: The coupling of the hydroxyl group of this compound to the C-terminal carboxyl group of a peptide anchored to a solid support is an esterification reaction. This is different from the typical amide bond formation that occurs between amino acids during peptide chain elongation.

Q3: Which coupling reagents are recommended for the esterification of this compound?

A3: Carbodiimide-based coupling reagents are commonly used for this esterification. N,N'-Diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) are effective choices. These reagents activate the carboxylic acid of the resin-bound peptide, making it susceptible to nucleophilic attack by the hydroxyl group of this compound.

Q4: Is a catalyst required for the coupling reaction?

A4: Yes, a catalyst is highly recommended to facilitate the esterification. 4-(Dimethylamino)pyridine (DMAP) is a widely used and efficient nucleophilic catalyst for this purpose. It significantly accelerates the reaction rate and improves coupling efficiency.

Q5: How can I monitor the progress of the coupling reaction?

A5: Since the hydroxyl group of this compound is consumed during the reaction, traditional methods for detecting free amines, such as the Kaiser test, are not applicable for directly monitoring the coupling to the alcohol. An indirect method is to cleave a small amount of the resin and analyze the product by HPLC and mass spectrometry to check for the presence of the desired peptide alcohol. Alternatively, a quantitative colorimetric method could be adapted to monitor the disappearance of a tagged linker.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low coupling efficiency of this compound 1. Inefficient activation of the resin-bound carboxylic acid.2. Insufficient catalysis.3. Steric hindrance.4. Sub-optimal reaction time or temperature.1. Ensure the use of an appropriate excess of the coupling reagent (e.g., DIC).2. Use a catalytic amount of DMAP (e.g., 0.1-0.3 equivalents).3. Increase the coupling time (e.g., 4-12 hours).4. Consider performing the coupling at a slightly elevated temperature (e.g., 30-40°C), but monitor for potential side reactions.
Side reactions observed during coupling 1. Formation of N-acylurea byproduct from the carbodiimide.2. Racemization of the C-terminal amino acid.3. Dimerization of this compound.1. Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to suppress N-acylurea formation.2. The addition of HOBt can also help to minimize racemization.3. Use an appropriate excess of this compound to favor the reaction with the resin-bound peptide.
Difficulty in cleaving the final peptide alcohol from the resin The ester bond formed is more stable than the standard linkers used for peptide acids or amides.Use a stronger cleavage cocktail or a longer cleavage time. A standard TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours is a good starting point.
Incomplete Fmoc deprotection of the 6-amino-1-hexanol linker The primary amine of the hexanol linker may be less accessible than the N-terminal amine of the peptide.Extend the deprotection time with 20% piperidine in DMF or perform a double deprotection.

Quantitative Data Summary

The following tables provide representative data for the coupling of this compound to a model peptide on Wang resin. Note: These are illustrative values and should be optimized for specific peptide sequences and experimental conditions.

Table 1: Effect of Coupling Time on Coupling Efficiency

Coupling Time (hours)Coupling ReagentCatalystCoupling Efficiency (%)
2DICDMAP65
4DICDMAP85
8DICDMAP>95
12DICDMAP>98

Table 2: Comparison of Coupling Reagents

Coupling ReagentCatalystCoupling Time (hours)Coupling Efficiency (%)
DICDMAP485
DCCDMAP482
HBTUDIPEA475
HATUDIPEA478

Experimental Protocols

Protocol 1: Coupling of this compound to a Peptide on Wang Resin
  • Resin Preparation:

    • Swell the peptide-resin (with the C-terminal amino acid exposed) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x resin volume).

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and 4-(dimethylamino)pyridine (DMAP) (0.2 equivalents) in DMF.

  • Activation and Coupling:

    • To the swollen resin, add the solution of this compound and DMAP.

    • Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the resin suspension.

    • Agitate the reaction mixture at room temperature for 4-8 hours.

  • Washing:

    • After the coupling is complete, filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • Capping (Optional):

    • To block any unreacted carboxylic acid groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.

Protocol 2: Monitoring Coupling Completion

Since direct monitoring of hydroxyl group consumption is not straightforward with standard SPPS colorimetric tests, an indirect method is recommended:

  • Sample Collection:

    • After the coupling reaction, take a small sample of the resin (5-10 mg).

  • Cleavage:

    • Treat the resin sample with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

  • Analysis:

    • Precipitate the cleaved product with cold diethyl ether.

    • Analyze the crude product by reverse-phase HPLC and mass spectrometry to confirm the presence of the desired peptide alcohol and to estimate the extent of the reaction.

Visualizations

SPPS_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Step cluster_post_coupling Post-Coupling Swell_Resin Swell Peptide-Resin (C-terminus exposed) Prepare_Solution Prepare Solution: This compound + DMAP in DMF Activate_Couple Add Solution to Resin + DIC (4-8 hours) Swell_Resin->Activate_Couple Add Prepare_Solution->Activate_Couple Add Wash_Resin Wash Resin (DMF, DCM, MeOH) Activate_Couple->Wash_Resin Reaction Complete Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_Resin->Fmoc_Deprotection Continue Synthesis

Workflow for coupling this compound in SPPS.

Troubleshooting_Logic node_action node_action Start Incomplete Coupling Detected? Check_Reagents Check Reagent Quality & Equivalents Start->Check_Reagents Yes Success Coupling Complete Start->Success No Increase_Time Increase Coupling Time (e.g., to 8-12h) Check_Reagents->Increase_Time Double_Couple Perform a Double Coupling Increase_Time->Double_Couple Optimize_Temp Consider Increasing Temperature (e.g., 30-40°C) Double_Couple->Optimize_Temp Optimize_Temp->Success

Troubleshooting logic for incomplete coupling.

Technical Support Center: Preventing Peptide Aggregation with a 6-(Fmoc-amino)-1-hexanol Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a 6-(Fmoc-amino)-1-hexanol linker to mitigate peptide aggregation during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation in the context of SPPS, and why is it a problem?

A1: Peptide aggregation during solid-phase peptide synthesis (SPPS) is the self-association of growing peptide chains attached to the solid support resin.[1] This is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[2] Aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions.[2] The consequences of this can range from reduced yield and purity to complete synthesis failure.[1]

Q2: How can a this compound linker help prevent aggregation?

A2: The this compound linker is a hydrophilic spacer. By incorporating it into the peptide sequence, it can disrupt the intermolecular hydrogen bonding between peptide backbones that leads to aggregation. The hexanol portion of the linker increases the distance between peptide chains, while its hydrophilic nature can improve the solvation of the growing peptide-resin complex in polar synthesis solvents like DMF. This enhanced solvation helps to keep the peptide chains accessible for subsequent deprotection and coupling steps.

Q3: How do I identify if my peptide is aggregating on the resin?

A3: Several signs can indicate on-resin aggregation:

  • Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent.[1]

  • Incomplete Reactions: You may observe slow or incomplete Fmoc deprotection (a persistent blue color with a chloranil test) or incomplete coupling (a positive Kaiser test after the coupling step).[2]

  • Unreliable Amine Tests: In cases of severe aggregation, standard amine tests like the Kaiser or TNBS test may give false negative results because the reagents cannot reach the free amines within the aggregated chains.[3]

  • Analytical HPLC/LC-MS: Analysis of a small test cleavage of the peptide from the resin will show a complex mixture of products, including the desired peptide along with numerous deletion sequences.

Q4: At what point in the synthesis should I introduce the this compound linker?

A4: The linker should be incorporated strategically within the peptide sequence, particularly in regions prone to aggregation. Aggregation is more likely to occur in sequences rich in hydrophobic amino acids such as Val, Ile, Leu, Phe, and Ala.[2] It's also more common in longer peptides. A good strategy is to insert the linker after a "difficult" or hydrophobic stretch of amino acids to disrupt the formation of secondary structures. For very long or aggregation-prone sequences, multiple linkers can be incorporated, for instance, every 10-15 amino acids.

Q5: Are there any special considerations for coupling the this compound linker?

A5: The this compound linker can be coupled using standard Fmoc-amino acid coupling protocols. The primary hydroxyl group is typically attached to the resin or the growing peptide chain. The Fmoc-protected amino group is then deprotected to allow for the continuation of the peptide synthesis. As with any coupling step, ensuring complete activation and allowing sufficient reaction time is crucial. Standard coupling reagents like HCTU, HATU, or HBTU can be used.

Q6: What other strategies can I use in combination with the hydrophilic linker to prevent aggregation?

A6: For particularly challenging sequences, a multi-faceted approach is often the most effective:

  • Chaotropic Salts: Washing the resin with a solution of a chaotropic salt like LiCl or NaClO₄ in DMF before coupling can help break up existing secondary structures.[1]

  • "Structure-Breaking" Residues: Introducing pseudoproline dipeptides or Dmb/Hmb-protected amino acids can disrupt the peptide backbone's ability to form hydrogen bonds.[1][3]

  • Optimized Solvents: Switching from DMF to NMP or using solvent mixtures like a "magic mixture" (DCM/DMF/NMP 1:1:1) can improve solvation.[4]

  • Microwave Synthesis: Performing the synthesis at an elevated temperature using a microwave peptide synthesizer can provide the energy needed to disrupt aggregates.[1]

Troubleshooting Guide

Issue Symptom(s) Possible Cause(s) Suggested Solution(s)
Incomplete Coupling Positive Kaiser or TNBS test after coupling.Peptide aggregation blocking the N-terminus.1. Double Couple: Repeat the coupling step with fresh reagents. 2. Use a Stronger Coupling Reagent: Switch to HATU or HBTU. 3. Incorporate this compound Linker: Introduce the linker before the difficult coupling. 4. Chaotropic Salt Wash: Perform a wash with LiCl or NaClO₄ in DMF before coupling.
Incomplete Fmoc-Deprotection Persistent blue color with chloranil test after piperidine treatment.Aggregation preventing access of piperidine to the Fmoc group.1. Extend Deprotection Time: Increase the piperidine treatment time. 2. Modify Deprotection Reagent: Add a stronger, non-nucleophilic base like DBU to the piperidine solution.[2] 3. Increase Temperature: Perform the deprotection step at a higher temperature (if using a microwave synthesizer).
Low Crude Peptide Purity HPLC/LC-MS analysis shows multiple deletion sequences.Incomplete coupling and/or deprotection throughout the synthesis due to aggregation.1. Re-synthesize with a Hydrophilic Linker: Incorporate the this compound linker at strategic points in the sequence. 2. Use a Combination of Strategies: Employ a hydrophilic linker along with pseudoproline dipeptides or a more solvating solvent system like NMP.[1][4]
Poor Resin Swelling Resin bed volume shrinks or does not swell in the solvent.[1]Severe on-resin aggregation.1. Switch to a PEG-based Resin: Resins like NovaPEG or TentaGel have better swelling properties and can help mitigate aggregation. 2. Use a Lower Loading Resin: This increases the distance between peptide chains on the resin. 3. Incorporate a Hydrophilic Linker Early: Introduce the this compound linker closer to the C-terminus.

Quantitative Data on Anti-Aggregation Strategies

Strategy Mechanism of Action Typical Improvement in Purity/Yield Reference
Hydrophilic Linker (e.g., this compound) Increases inter-chain distance and improves solvation.Moderate to HighGeneral Principle
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone, disrupting β-sheet formation.High[1]
Backbone Protection (Hmb/Dmb) Temporarily protects the backbone amide, preventing hydrogen bonding.High[3]
Chaotropic Salt Washes Disrupts existing hydrogen bond networks.Moderate[1]
Microwave-Assisted Synthesis Uses elevated temperatures to disrupt aggregates and accelerate reactions.Moderate to High[1]
"Magic Mixture" Solvents Improves solvation of the peptide-resin complex.Moderate[4]

Experimental Protocols

Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle of amino acid addition in manual Fmoc SPPS.

Materials:

  • Fmoc-protected amino acid

  • Coupling reagent (e.g., HCTU, HATU)

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Peptide synthesis vessel with a frit

Procedure:

  • Fmoc Deprotection: a. To the resin-bound peptide, add 20% piperidine in DMF. b. Agitate for 5 minutes, then drain. c. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes. d. Drain and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling: a. In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HCTU, 2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate for 1-2 hours. d. Drain the coupling solution and wash the resin with DMF (3 times).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

Protocol 2: Incorporation of this compound Linker

This protocol describes how to couple the this compound linker to the growing peptide chain.

Materials:

  • This compound

  • Coupling reagent (e.g., HCTU, HATU)

  • Base: DIPEA

  • Solvent: DMF

  • Deprotected peptide-resin

Procedure:

  • Activation of the Linker: In a separate vessel, dissolve this compound (3 eq.), a coupling reagent (e.g., HCTU, 2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling to Resin: Add the activated linker solution to the deprotected peptide-resin in the synthesis vessel.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature. The longer coupling time helps ensure the efficient reaction of the sterically different linker.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 times).

  • Confirmation: Perform a Kaiser test to ensure the coupling is complete.

  • Continuation of Synthesis: Proceed with the standard Fmoc deprotection of the linker's amino group (as described in Protocol 1, Step 1) to continue peptide chain elongation.

Visualizations

Troubleshooting_Workflow Start Start Synthesis Observe_Signs Observe Signs of Aggregation? (Poor Swelling, Failed Couplings) Start->Observe_Signs Continue_Synth Continue Synthesis Observe_Signs->Continue_Synth No Troubleshoot Implement Anti-Aggregation Strategy Observe_Signs->Troubleshoot Yes Success Synthesis Complete Continue_Synth->Success Strategy1 Incorporate This compound Linker Troubleshoot->Strategy1 Strategy2 Use Chaotropic Salt Wash Troubleshoot->Strategy2 Strategy3 Switch to NMP or 'Magic Mixture' Troubleshoot->Strategy3 Strategy4 Use Microwave Synthesis Troubleshoot->Strategy4 Recheck Re-evaluate for Aggregation Strategy1->Recheck Strategy2->Recheck Strategy3->Recheck Strategy4->Recheck Recheck->Continue_Synth Resolved Recheck->Troubleshoot Persistent

Caption: Troubleshooting workflow for peptide aggregation.

Experimental_Workflow Start Start with Peptide-Resin (N-terminus deprotected) Activate_Linker 1. Activate this compound with HCTU/DIPEA in DMF Start->Activate_Linker Couple_Linker 2. Add activated linker to resin Agitate for 2-4 hours Activate_Linker->Couple_Linker Wash1 3. Wash resin with DMF Couple_Linker->Wash1 Kaiser_Test 4. Perform Kaiser Test Wash1->Kaiser_Test Redo_Coupling Repeat Coupling Kaiser_Test->Redo_Coupling Positive Deprotect_Linker 5. Deprotect Fmoc group from linker (20% Piperidine/DMF) Kaiser_Test->Deprotect_Linker Negative Redo_Coupling->Couple_Linker Wash2 6. Wash resin with DMF Deprotect_Linker->Wash2 Continue_SPPS Continue with next Fmoc-amino acid coupling Wash2->Continue_SPPS Aggregation_Prevention Conceptual Diagram of Aggregation Prevention cluster_0 Without Linker: Aggregation cluster_1 With this compound Linker: Solvation Peptide1 Hydrophobic Peptide Chain Peptide2 Hydrophobic Peptide Chain Peptide1->Peptide2 H-Bonds Peptide3 Hydrophobic Peptide Chain Linker1 Hydrophilic Linker Peptide3->Linker1 Peptide4 Hydrophobic Peptide Chain Linker2 Hydrophilic Linker Peptide4->Linker2

References

Technical Support Center: Troubleshooting Fmoc Deprotection of 6-(Fmoc-amino)-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address challenges specifically related to the incomplete Fmoc deprotection of 6-(Fmoc-amino)-1-hexanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing incomplete Fmoc deprotection of this compound. What are the primary causes for this?

A1: Incomplete Fmoc deprotection of this compound in a solution-phase reaction is typically attributed to one or more of the following factors:

  • Reagent Quality: The deprotection reagent, most commonly piperidine, can degrade over time. Use a fresh bottle or a recently opened one for optimal results.[1]

  • Incorrect Reagent Concentration: A standard and effective concentration for Fmoc deprotection is a 20% piperidine solution in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][3] Ensure your solution is accurately prepared.

  • Insufficient Reaction Time or Temperature: While Fmoc deprotection is generally rapid, certain conditions may require extended reaction times.[1] Most deprotection reactions are carried out at room temperature; lower temperatures can significantly slow down the reaction rate.[1]

  • Solvent Issues: The choice and quality of the solvent are crucial. The reaction proceeds more rapidly in polar solvents like DMF or N-methylpyrrolidone (NMP) compared to less polar ones.[3][4][5][6] Ensure the solvent is of high purity and anhydrous if necessary for subsequent reaction steps.

Q2: How can I monitor the progress of the deprotection reaction to confirm its completion?

A2: There are several effective methods to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): This is one of the most straightforward methods. Spot the reaction mixture alongside the starting material (this compound). The disappearance of the starting material spot and the appearance of a new, more polar spot (the deprotected product, 6-amino-1-hexanol) indicates the reaction is proceeding. The reaction is complete when the starting material spot is no longer visible.

  • UV-Vis Spectrophotometry: The deprotection of the Fmoc group liberates dibenzofulvene (DBF), which reacts with piperidine to form a DBF-piperidine adduct.[3] This adduct has a characteristic strong UV absorbance around 301 nm.[1][7][8] You can take aliquots of the reaction mixture, dilute them, and measure the absorbance. The absorbance should plateau when the reaction is complete.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, HPLC can be used to monitor the disappearance of the starting material and the appearance of the product. This method is particularly useful for identifying any side products and assessing the purity of the reaction mixture.[7]

Q3: My reaction is still incomplete after extending the reaction time. What are my next steps?

A3: If extending the reaction time at room temperature doesn't lead to complete deprotection, consider the following troubleshooting steps:

  • Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can often accelerate a sluggish reaction.[1] However, be mindful of potential side reactions at elevated temperatures.

  • Use a Stronger Base: For particularly stubborn cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[1] A common alternative is a solution containing 2% DBU in DMF.[1]

  • Consider Alternative Reagents: While piperidine is the standard, other secondary amines like 4-methylpiperidine have shown equivalent efficiency and are not controlled substances in some regions.[2][9]

Q4: Can I use a different solvent than DMF?

A4: Yes, other polar aprotic solvents can be used. N-methyl-2-pyrrolidone (NMP) is a common alternative to DMF.[5] The key is to use a solvent in which both the substrate and the deprotection reagent are fully soluble and that facilitates the reaction mechanism. The polarity of the solvent can influence the rate of deprotection, with more polar solvents generally leading to faster reactions.[3][4][5][6]

Quantitative Data Summary

The following table summarizes common reagents and conditions for Fmoc deprotection.

Reagent/ParameterTypical Concentration/ValueNotes
Piperidine 20% (v/v) in DMFThe most common and well-established condition.[1][2][3]
4-Methylpiperidine 20% (v/v) in DMFAn effective alternative to piperidine; not a controlled substance.[2][9]
DBU/Piperidine 2% DBU, 2-20% Piperidine in DMF/NMPA stronger base mixture, useful for difficult deprotections.[1][2]
Reaction Time 10 - 30 minutes (often in two steps)Can be extended for sluggish reactions.[1][5]
Reaction Temperature Room Temperature (20-25°C)Can be increased to 40-50°C to accelerate the reaction.[1]
UV Monitoring Wavelength ~301 nmFor the dibenzofulvene-piperidine adduct.[1][7][8]

Experimental Protocol: Fmoc Deprotection of this compound

This protocol provides a standard methodology for the solution-phase Fmoc deprotection of this compound.

Materials:

  • This compound

  • Piperidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup:

    • Dissolve this compound in DMF in a round-bottom flask at room temperature. A typical concentration is in the range of 0.1-0.5 M.

    • Begin stirring the solution.

  • Reagent Addition:

    • Prepare a 20% (v/v) solution of piperidine in DMF.

    • Add the piperidine solution to the reaction flask. The volume of the piperidine solution should be four times the volume of the initial DMF used to dissolve the substrate.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • After 15 minutes, take a small aliquot of the reaction mixture and spot it on a TLC plate alongside the starting material.

    • Develop the TLC plate in an appropriate solvent system (e.g., 10% methanol in dichloromethane) and visualize under UV light.

    • The reaction is complete when the starting material spot is no longer visible. If the reaction is incomplete after 30 minutes, consider the troubleshooting steps outlined above.

  • Workup:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the majority of the DMF and piperidine.

    • The resulting crude product (6-amino-1-hexanol) can then be purified by standard methods such as column chromatography or recrystallization, depending on the physical properties of the product and the nature of any impurities.

Visualizations

Troubleshooting_Workflow Troubleshooting Incomplete Fmoc Deprotection start Start: Incomplete Deprotection Suspected check_reagents 1. Verify Reagent Quality & Concentration (Fresh Piperidine, 20% in DMF) start->check_reagents check_conditions 2. Review Reaction Conditions (Time, Temperature, Solvent) check_reagents->check_conditions extend_time 3. Extend Reaction Time at RT (Monitor by TLC/HPLC) check_conditions->extend_time is_complete1 Reaction Complete? extend_time->is_complete1 increase_temp 4. Increase Temperature (e.g., to 40-50°C) is_complete1->increase_temp No success Success: Proceed to Workup & Purification is_complete1->success Yes is_complete2 Reaction Complete? increase_temp->is_complete2 stronger_base 5. Use Stronger/Alternative Base (e.g., 2% DBU in DMF) is_complete2->stronger_base No is_complete2->success Yes is_complete3 Reaction Complete? stronger_base->is_complete3 is_complete3->success Yes reassess Re-evaluate Starting Material & Protocol is_complete3->reassess No

Caption: A logical workflow for troubleshooting incomplete Fmoc deprotection.

Fmoc_Deprotection_Mechanism Mechanism of Fmoc Deprotection by Piperidine fmoc_substrate This compound proton_abstraction 1. Proton Abstraction (β-elimination) fmoc_substrate->proton_abstraction piperidine Piperidine (Base) piperidine->proton_abstraction adduct DBF-Piperidine Adduct (UV Active) piperidine->adduct Traps DBF dbf Dibenzofulvene (DBF) + CO2 proton_abstraction->dbf product 6-Amino-1-hexanol (Deprotected Product) proton_abstraction->product dbf->adduct

Caption: The reaction mechanism for Fmoc deprotection using piperidine.

References

impact of solvent choice on 6-(Fmoc-amino)-1-hexanol coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the coupling of 6-(Fmoc-amino)-1-hexanol with carboxylic acids. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges related to solvent choice and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor influencing the coupling efficiency of this compound?

A1: Solvent choice is a paramount factor that directly affects the success of the coupling reaction. An ideal solvent must effectively dissolve both this compound and the carboxylic acid, as well as the coupling reagents. Poor solubility can lead to low reaction rates, incomplete coupling, and the formation of byproducts. The polarity of the solvent also influences the stability of reactive intermediates and the overall reaction kinetics.

Q2: Which solvents are most commonly used for this type of esterification?

A2: The most frequently utilized solvents for coupling reactions involving Fmoc-protected amino derivatives are polar aprotic solvents. These include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). Solvent mixtures, such as DCM/DMF, are also employed to optimize solubility and reaction conditions.[1]

Q3: How does the choice of solvent impact the reaction time and yield?

A3: Solvents with high polarity and good solvating power, like NMP and DMF, generally lead to faster reaction times and higher yields by ensuring that all reactants are in solution and can interact effectively.[2] Less polar solvents like DCM might be suitable for certain coupling reagents but can sometimes result in lower yields or require longer reaction times if solubility is limited.

Q4: Can impurities in the solvent affect the coupling reaction?

A4: Absolutely. For instance, DMF can degrade over time to produce dimethylamine, which is a secondary amine that can cause premature cleavage of the Fmoc protecting group, leading to unwanted side reactions.[1] It is crucial to use high-purity, anhydrous solvents for optimal results.

Q5: My coupling reaction is giving a low yield. What are the first troubleshooting steps I should take?

A5: If you are experiencing low yields, first verify the purity and dryness of your reactants and solvent. Ensure that your coupling reagents are fresh and active. Next, consider optimizing the solvent. If you are using DCM, switching to a more polar solvent like DMF or NMP could improve the solubility of your starting materials and enhance the reaction rate. You can also consider increasing the equivalents of the coupling reagent and the carboxylic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Poor solubility of reactants. Switch to a more polar solvent such as NMP or DMF. Consider a solvent mixture (e.g., DCM/DMF 1:1) to improve solubility.
Inactive coupling reagents. Use fresh, high-quality coupling reagents (e.g., DCC, EDC, HATU).
Insufficient activation of the carboxylic acid. Increase the equivalents of the coupling reagent and consider the addition of an activator like HOBt or DMAP.
Presence of Unreacted Starting Material Incomplete reaction. Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Sub-optimal reaction temperature. Gently heat the reaction mixture (e.g., to 40-50 °C), monitoring for any potential side reactions.
Formation of a White Precipitate (Urea byproduct) Use of carbodiimide coupling reagents (DCC, DIC). This is a normal byproduct. For DCC, the dicyclohexylurea precipitate can be removed by filtration. If using DIC, the diisopropylurea is more soluble and often does not precipitate.
Fmoc-Group Cleavage Contaminated solvent (e.g., old DMF with dimethylamine). Use fresh, high-purity, amine-free grade solvent.[1]
Use of a strongly basic catalyst. Avoid strong, non-hindered bases. Use a hindered base like diisopropylethylamine (DIPEA) if necessary.

Data Presentation: Impact of Solvent on Coupling Efficiency

The following table summarizes the expected impact of different solvents on the coupling of this compound with a standard carboxylic acid (e.g., Acetic Acid) using a carbodiimide coupling agent like DCC. The data presented is illustrative and based on general principles of organic synthesis, as direct comparative studies for this specific reaction are not extensively published.

Solvent Relative Polarity Expected Reaction Time (hours) Expected Yield (%) Key Considerations
N-Methyl-2-pyrrolidone (NMP) High2 - 490 - 98Excellent solvating power for reactants and reagents. May be more viscous and expensive.[2]
N,N-Dimethylformamide (DMF) High3 - 685 - 95Good all-purpose solvent. Ensure use of high-purity, amine-free grade to prevent Fmoc deprotection.[1]
Dichloromethane (DCM) Medium6 - 1270 - 85Lower polarity may limit solubility of some reactants, potentially leading to slower reactions and lower yields.[1]
Tetrahydrofuran (THF) Medium8 - 1665 - 80Often used in combination with other solvents. Can be a good choice for specific coupling reagents.
Acetonitrile (ACN) Medium-High4 - 875 - 90Can be a good alternative to DMF, but may have lower solubility for some larger carboxylic acids.

Experimental Protocols

Protocol 1: General Procedure for Carbodiimide-Mediated Coupling of this compound

This protocol describes a general method for the esterification of this compound with a carboxylic acid using N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-(Dimethylamino)pyridine (DMAP) as a catalyst.

Materials:

  • This compound

  • Carboxylic acid of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous solvent (e.g., DMF, NMP, or DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., 10 mL of DMF per gram of amino alcohol).

  • Add the carboxylic acid (1.1 equivalents) to the solution and stir until dissolved.

  • Add DMAP (0.1 equivalents) to the reaction mixture.

  • In a separate container, dissolve DCC (1.2 equivalents) in a small amount of the same anhydrous solvent.

  • Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for the time indicated in the data table, or until TLC analysis shows consumption of the starting material.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Once the reaction is complete, filter off the DCU precipitate.

  • Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification reactants Dissolve this compound, carboxylic acid, and DMAP in anhydrous solvent add_dcc Add DCC solution at 0°C reactants->add_dcc 1 stir Stir at room temperature add_dcc->stir 2 filter Filter DCU precipitate stir->filter 3 wash Aqueous Washes (HCl, NaHCO₃, Brine) filter->wash 4 dry Dry and Concentrate wash->dry 5 purify Column Chromatography dry->purify 6 final_product final_product purify->final_product Pure Ester Product

Caption: Workflow for the esterification of this compound.

troubleshooting_logic start Low Coupling Yield check_solubility Are reactants fully dissolved? start->check_solubility change_solvent Switch to a more polar solvent (e.g., DMF or NMP) check_solubility->change_solvent No check_reagents Are coupling reagents fresh? check_solubility->check_reagents Yes change_solvent->check_reagents new_reagents Use fresh reagents check_reagents->new_reagents No increase_equivalents Increase equivalents of acid and coupling agent check_reagents->increase_equivalents Yes new_reagents->increase_equivalents extend_time Extend reaction time and monitor by TLC increase_equivalents->extend_time success Improved Yield extend_time->success

Caption: Troubleshooting logic for low coupling yield.

References

Technical Support Center: Strategies to Improve the Solubility of 6-(Fmoc-amino)-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 6-(Fmoc-amino)-1-hexanol during experimental procedures.

Troubleshooting Guides

Issue: this compound is not dissolving in the chosen solvent.

If you are experiencing difficulty dissolving this compound, follow this troubleshooting workflow. It is recommended to proceed sequentially through the steps.

Workflow for Troubleshooting Poor Solubility

G cluster_0 start Start: this compound fails to dissolve verify_solvent Step 1: Verify Solvent Quality - Use fresh, high-purity, peptide-synthesis-grade solvent. - Ensure low water content. start->verify_solvent optimize_conditions Step 2: Optimize Dissolution Conditions - Increase solvent volume. - Gently warm the solution (30-40°C). - Apply sonication. verify_solvent->optimize_conditions If issue persists use_cosolvent Step 3: Employ Co-solvents - Add a stronger solubilizing agent like DMSO (up to 25% v/v). - Consider NMP as an alternative to DMF. optimize_conditions->use_cosolvent If issue persists pre_activation Step 4: Attempt Pre-activation (for coupling reactions) - Activate with a coupling reagent before full dilution. use_cosolvent->pre_activation If issue persists contact_support Issue Persists: Contact Technical Support pre_activation->contact_support If issue persists

Caption: Troubleshooting workflow for poor solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial solvents for dissolving this compound?

A1: For applications in solid-phase peptide synthesis (SPPS), the most commonly recommended solvents are polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1][2] These solvents are generally effective at solvating Fmoc-protected amino derivatives.[3] For other applications, a solvent screening study is advisable.

Q2: My this compound is not dissolving well in DMF. What could be the cause?

A2: Several factors can contribute to poor solubility in DMF:

  • Solvent Quality: The purity of DMF is crucial. Over time, DMF can degrade to form dimethylamine, which can interfere with reactions involving the Fmoc group.[4] The presence of water can also negatively impact solubility. Always use high-purity, peptide-synthesis-grade DMF with low water content.

  • Temperature: Lower laboratory temperatures can decrease the solubility of the compound.

  • Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in DMF.

Q3: Is it safe to heat the solution to improve the solubility of this compound?

A3: Yes, gentle heating is a common and effective method to enhance solubility.[1] Heating the solution to a temperature between 30-40°C is often sufficient. However, avoid prolonged or excessive heating, as this could lead to the degradation of the compound.

Q4: Are there alternative solvents or co-solvents that can be used if DMF is not effective?

A4: Yes, if you face persistent solubility issues with DMF, consider the following:

  • N-Methyl-2-pyrrolidone (NMP): NMP has a higher solvating power than DMF for many compounds and can be an excellent alternative.[1][4]

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent and can be used as a co-solvent.[1] Adding a small amount of DMSO (e.g., 10-25% v/v) to DMF or NMP can significantly improve solubility.[1]

  • "Green" Solvents: Research is ongoing into more environmentally friendly solvents. Some alternatives that have shown good solubility for Fmoc-amino acids include 2-Methyltetrahydrofuran (2-MeTHF) and PolarClean.[5][6]

Q5: How does the structure of this compound influence its solubility?

A5: The solubility of this compound is influenced by its distinct structural components:

  • Fmoc Group: The large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group generally provides good solubility in many organic solvents.

  • Hexanol Chain: The C6 alkyl chain is hydrophobic.[7]

  • Hydroxyl and Carbamate Groups: The terminal hydroxyl group and the carbamate linkage are polar and capable of hydrogen bonding.

The overall solubility will depend on the balance of these hydrophobic and hydrophilic characteristics and the nature of the chosen solvent.

Data Presentation

SolventAbbreviationTypeExpected Qualitative SolubilityNotes
N,N-DimethylformamideDMFPolar AproticHighThe most common solvent for SPPS.[1][2]
N-methyl-2-pyrrolidoneNMPPolar AproticHighOften a stronger solvent than DMF.[1][4]
Dimethyl SulfoxideDMSOPolar AproticVery HighA powerful solvent, often used as a co-solvent.[1]
DichloromethaneDCMNonpolarModerate to HighGood solubility is expected due to the large Fmoc group.
TetrahydrofuranTHFPolar AproticModerateMay be less effective than DMF or NMP.
AcetonitrileACNPolar AproticLimited to ModerateGenerally lower solvating power for Fmoc-amino derivatives.
WaterH₂OPolar ProticLowThe compound is largely hydrophobic.
MethanolMeOHPolar ProticLimited to ModerateThe use of nucleophilic solvents like methanol should be avoided in coupling reactions.[5]

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol uses the shake-flask method, which is considered the gold standard for determining equilibrium solubility.

Materials:

  • This compound

  • A range of high-purity solvents (e.g., DMF, NMP, DMSO, DCM, THF, ACN)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Sample Preparation:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 1 mL). The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials to ensure complete separation of the solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample by HPLC to determine the concentration of the dissolved this compound.

  • Quantification:

    • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Dissolving this compound for a Coupling Reaction

Decision Tree for Dissolution Strategy

G cluster_0 start Start: Prepare solution for coupling weigh Weigh this compound start->weigh add_dmf_nmp Add high-purity DMF or NMP weigh->add_dmf_nmp vortex Vortex for 1-2 minutes add_dmf_nmp->vortex dissolved Completely Dissolved? vortex->dissolved use_solution Use solution immediately for coupling dissolved->use_solution Yes sonicate Sonicate for 5-10 minutes dissolved->sonicate No dissolved2 Completely Dissolved? sonicate->dissolved2 dissolved2->use_solution Yes warm Gently warm to 30-40°C dissolved2->warm No dissolved3 Completely Dissolved? warm->dissolved3 dissolved3->use_solution Yes add_dmso Add DMSO as a co-solvent (10-25% v/v) dissolved3->add_dmso No add_dmso->use_solution

Caption: Decision-making workflow for dissolving this compound.

References

minimizing racemization during coupling of 6-(Fmoc-amino)-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-(Fmoc-amino)-1-hexanol Coupling

Welcome to the technical support center. This resource provides researchers, scientists, and drug development professionals with detailed guidance on minimizing racemization during coupling reactions involving this compound.

A Note on Racemization: It is important to clarify that this compound is an achiral molecule and, therefore, cannot undergo racemization. Racemization is a concern for the chiral N-protected amino acid that you are coupling to the hydroxyl group of this compound (to form an ester) or when coupling a related chiral building block. The following guides address the prevention of racemization in the chiral amino acid component during the activation and coupling steps.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during peptide or ester coupling reactions?

A1: The most common mechanism for racemization during the formation of a peptide or ester bond is the creation of a planar oxazolone (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planar structure of this intermediate allows for the loss of stereochemical integrity at the alpha-carbon before the coupling to the amine or alcohol is complete. A secondary mechanism is direct enolization, where a base removes the alpha-proton of the activated amino acid, leading to a planar enolate that can be re-protonated from either side.[1][2]

Q2: Which amino acids are most susceptible to racemization?

A2: Histidine (His) and cysteine (Cys) are known to be particularly prone to racemization during coupling reactions.[1][3][4] Other amino acids that can be susceptible, especially under non-optimized conditions, include serine (Ser) and phenylalanine (Phe).[1][4]

Q3: How do coupling reagent additives help suppress racemization?

A3: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for minimizing racemization, especially when using carbodiimide-based coupling reagents like DCC or DIC.[1][5][6] These additives react with the highly reactive O-acylisourea intermediate to form an active ester. This new intermediate is more stable and less prone to forming the problematic oxazolone, thereby preserving the stereochemistry of the amino acid.[6] Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is another effective modern additive.

Q4: What role does the base play in racemization?

A4: The choice and amount of base can significantly impact the extent of racemization. Stronger bases and excess base can promote racemization by directly abstracting the alpha-proton from the activated amino acid.[1][5] Weaker bases with greater steric hindrance, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are generally preferred over stronger, less hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2][5]

Troubleshooting Guide

Issue: Significant racemization or epimerization has been detected in my product after coupling an N-Fmoc amino acid.

This common issue can often be traced back to the coupling step. Follow these steps to troubleshoot and mitigate the problem.

Potential Cause Troubleshooting Step & Solution
Inappropriate Coupling Reagent/Additive Combination Step 1: Review Your Reagents. Carbodiimide reagents (DCC, DIC) used alone are known to cause significant racemization.[1] Solution: Always use carbodiimides in conjunction with a racemization-suppressing additive like HOBt, HOAt, or Oxyma.[1][3][6] For particularly sensitive amino acids, consider switching to a phosphonium (e.g., PyBOP) or uronium/aminium (e.g., HBTU, HATU, COMU) based reagent, which are designed for high efficiency and low racemization.[7][8]
Suboptimal Reaction Conditions Step 2: Evaluate Reaction Conditions. Higher temperatures accelerate the rate of oxazolone formation and racemization.[1] Solution: Perform the coupling reaction at a lower temperature (e.g., 0°C). If reagent solubility allows, using a less polar solvent can also help reduce the rate of racemization.[1]
Excess or Inappropriate Base Step 3: Check the Base. The presence of excess or a strong, non-hindered base can promote racemization.[1][5] Solution: Use the minimum stoichiometric amount of base required. Switch to a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA or TEA.[2][5]
Prolonged Activation Time Step 4: Minimize Activation Time. The longer the activated amino acid exists before coupling, the greater the opportunity for racemization. Solution: Employ a pre-activation strategy where the amino acid is activated with the coupling reagent for a very short period (e.g., 1-5 minutes) before adding it to the reaction vessel containing the this compound.[1][3]

Data Summary: Strategies to Minimize Racemization

The extent of racemization is highly dependent on the specific amino acid, coupling reagents, additives, and reaction conditions. The following table provides a qualitative comparison of common strategies.

Strategy Effectiveness Notes
Addition of HOBt/HOAt/Oxyma HighEssential when using carbodiimide reagents to suppress oxazolone formation.[1][3][5] HOAt is generally considered more effective than HOBt.[5]
Use of Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP) HighThese reagents are designed for rapid coupling and inherently reduce racemization risk.[7][8] COMU is a modern reagent noted for its effectiveness.[7]
Lowering Reaction Temperature (e.g., to 0°C) Moderate to HighReduces the rate of both the desired coupling and the side reaction of racemization.[1]
Use of Weaker, Sterically Hindered Bases (NMM, Collidine) Moderate to HighMinimizes the base-catalyzed direct enolization pathway of racemization.[2][5]
Use of Less Polar Solvents ModerateSolvent choice is often limited by the solubility of reagents.[1]
Use of Copper (II) Chloride (CuCl₂) HighHas been shown to be very effective in suppressing racemization, particularly in solution-phase synthesis.[1][3]

Experimental Protocols

Protocol: Low-Racemization Coupling of an N-Fmoc-Amino Acid

This protocol provides a general procedure for coupling a chiral N-Fmoc-protected amino acid to an alcohol (like this compound) using DIC/Oxyma, a combination known for low racemization.[4]

Materials:

  • N-Fmoc-protected amino acid (1.2 eq)

  • This compound (1.0 eq)

  • Diisopropylcarbodiimide (DIC) (1.2 eq)

  • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.2 eq)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a clean, dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Fmoc-amino acid (1.2 eq) and Oxyma (1.2 eq) in anhydrous DMF.

  • Cool the flask to 0°C using an ice bath.

  • Add DIC (1.2 eq) to the solution and stir for 5 minutes. This is the "pre-activation" step.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of this compound to the pre-activated amino acid mixture at 0°C.

  • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and proceed with standard aqueous workup and purification procedures to isolate the ester product.

Visualizations

racemization_mechanism cluster_pathway Racemization Pathway cluster_suppression Suppression Pathway AA L-Amino Acid (Activated) Oxazolone Planar Oxazolone Intermediate AA->Oxazolone Fast (No Additive) High Temp, Strong Base ActiveEster Active Ester (e.g., HOBt-Ester) Racemic Racemic Mixture (L- and D-Amino Acid) Oxazolone->Racemic Loss of Stereochemistry AA2 L-Amino Acid (Activated) AA2->ActiveEster Additive (HOBt, Oxyma) Product Desired Product (No Racemization) ActiveEster->Product Coupling Reaction

Caption: Mechanism of racemization via oxazolone formation and its suppression by additives.

troubleshooting_workflow Troubleshooting Workflow for Racemization Start Racemization Detected CheckReagents 1. Review Coupling Reagents - Using Carbodiimide alone? Start->CheckReagents Additives Add Suppressing Agent (HOBt, HOAt, Oxyma) CheckReagents->Additives Yes CheckConditions 2. Evaluate Conditions - High Temperature? CheckReagents->CheckConditions No Additives->CheckConditions LowerTemp Perform reaction at 0°C CheckConditions->LowerTemp Yes CheckBase 3. Check Base - Using excess DIPEA/TEA? CheckConditions->CheckBase No LowerTemp->CheckBase ChangeBase Use Stoichiometric NMM or Collidine CheckBase->ChangeBase Yes End Re-run Experiment CheckBase->End No ChangeBase->End

Caption: Step-by-step workflow for troubleshooting unexpected racemization.

References

dealing with steric hindrance when using 6-(Fmoc-amino)-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-(Fmoc-amino)-1-hexanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule widely used in solid-phase peptide synthesis (SPPS) and bioconjugation.[1] It contains a base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group on a primary amine and a terminal hydroxyl group.[1] This structure allows it to be used as a spacer to connect peptides, labels, or other molecules to a solid support or to other parts of a larger molecular construct. Its flexible hexanol chain can also improve the solubility and stability of the final product.[1]

Q2: What are the primary causes of steric hindrance when using this reagent?

Steric hindrance when using this compound, particularly during coupling reactions, can arise from several factors:

  • Bulky Protecting Group: The Fmoc group is large and can physically obstruct the reaction site, making it difficult for incoming reagents to access the terminal hydroxyl group for esterification or the amino group of a growing peptide chain after deprotection.[2]

  • Growing Peptide Chain: In SPPS, as the peptide chain attached to the linker elongates, it can fold or aggregate. This creates a crowded local environment that can make the N-terminal amine less accessible for the next coupling cycle.[2][3]

  • Resin Proximity: High-loading resins can position peptide chains too close to one another, leading to inter-chain interference that exacerbates steric crowding and hinders reagent penetration.[3]

Q3: What are the initial signs of an incomplete coupling reaction due to steric hindrance?

Common indicators that you are facing a sterically hindered coupling reaction include:

  • Positive Colorimetric Test: A positive Kaiser test (resulting in blue beads) after a coupling step indicates the presence of unreacted free primary amines on the resin.[2][3]

  • Low Final Yield: The overall yield of the purified product is significantly lower than expected, often due to the accumulation of deletion sequences (peptides missing one or more residues).[2][3]

  • Difficult Purification: The crude product shows multiple peaks on HPLC analysis that are difficult to separate, corresponding to the desired product and various truncated byproducts.[3]

Troubleshooting Guide for Steric Hindrance

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: My coupling reaction is incomplete. A Kaiser test on the resin beads remains positive (blue). What should I do?

A positive Kaiser test is a clear sign of unreacted amines, a common problem with sterically challenging couplings. Follow these steps to improve your coupling efficiency.

Step 1: Perform a Double Coupling

The simplest first step is to repeat the coupling procedure. Drain the reaction vessel and repeat the coupling step with a fresh solution of the activated amino acid or this compound. Allow the reaction to proceed for the same duration or longer.[2]

Step 2: Optimize Reaction Conditions

If a double coupling is insufficient, consider modifying the reaction conditions. These changes can be implemented individually or in combination.

  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion.[4]

  • Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., increase from 3 to 5 equivalents relative to the resin loading).[4]

  • Elevate the Reaction Temperature: Carefully increasing the temperature (e.g., to 40-50°C) can improve the reaction rate. However, this must be done cautiously as it can increase the risk of side reactions like racemization.[2]

Step 3: Change the Coupling Reagent

Standard coupling reagents may not be effective enough for hindered couplings. Switching to a more potent activating agent is a highly effective strategy.[2][4] Refer to the table below for a comparison of common reagents.

Data Presentation: Comparison of Coupling Reagents for Hindered Couplings
Coupling ReagentRelative EfficiencyAdvantagesDisadvantages / Considerations
HATU / HCTU Very HighHighly effective for most difficult couplings, fast reaction times.[2][4]Higher cost, potential for side reactions if not used correctly.
COMU Very HighHigh coupling efficiency comparable to HATU, with safer, non-explosive byproducts.[4]Higher cost.
PyBOP HighEffective for many sterically hindered couplings.[4]Byproducts can be difficult to remove during purification.
DIC / HOBt ModerateCost-effective and widely used for standard couplings.Often requires longer reaction times or double coupling for hindered residues.[2]
Mandatory Visualization

Below is a troubleshooting workflow for handling incomplete coupling reactions caused by steric hindrance.

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) double_coupling Strategy 1: Perform Double Coupling start->double_coupling optimize Strategy 2: Optimize Conditions (Time, Temp, Equivalents) start->optimize If double coupling fails change_reagent Strategy 3: Use a More Potent Coupling Reagent (e.g., HATU) start->change_reagent For very difficult couplings check_completion Check for Completion (Kaiser Test) double_coupling->check_completion optimize->check_completion change_reagent->check_completion success Coupling Complete: Proceed to Next Step check_completion->success Negative failure Still Incomplete: Consult Advanced Strategies (e.g., different protecting groups) check_completion->failure Positive

Caption: A workflow for troubleshooting incomplete coupling reactions.

Experimental Protocols

Protocol: Coupling of this compound to an Amino-Functionalized Resin

This protocol describes a robust method for coupling this compound to a resin-bound amine, a step where steric hindrance from the Fmoc group can be problematic. This example uses the potent coupling reagent HATU.

Materials:

  • Amino-functionalized resin (e.g., Rink Amide resin after Fmoc deprotection)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Resin Preparation:

    • Swell the deprotected peptide-resin in DMF for at least 30 minutes in the reaction vessel.[3]

    • Drain the DMF solvent completely.

  • Reagent Preparation (in a separate vessel):

    • Dissolve 3-5 equivalents of this compound in DMF.

    • Add 3-5 equivalents of HATU to the solution.[2]

    • Add 6-10 equivalents of DIPEA. The solution may change color.[2]

  • Activation:

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. Do not wait too long, as the activated species can degrade.[2]

  • Coupling Reaction:

    • Add the activated solution to the swollen, drained resin in the reaction vessel.

    • Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) for 2-4 hours at room temperature.[4]

  • Reaction Monitoring:

    • Take a small sample of resin beads, wash them thoroughly with DMF and then DCM, and perform a Kaiser test.[2][3]

    • A negative result (yellow/colorless beads) indicates the reaction is complete.[3]

    • If the test is positive (blue beads), drain the reaction solution and perform a second coupling (return to step 2).

  • Washing:

    • Once the coupling is complete, drain the reaction solution from the vessel.

    • Wash the resin thoroughly to remove any unreacted reagents and byproducts. A typical wash cycle is:

      • DMF (3-5 times)

      • DCM (3-5 times)

      • DMF (3-5 times)

    • The resin is now ready for the next step in the synthesis (e.g., Fmoc deprotection).

References

improving the stability of the 6-(Fmoc-amino)-1-hexanol linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 6-(Fmoc-amino)-1-hexanol linker. The focus is on improving the stability of this linker during various experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for the this compound linker?

A1: The primary point of instability in the this compound linker is the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This group is intentionally designed to be labile under specific basic conditions to allow for its removal.[1][2] The stability of the hexanol chain and the carbamate linkage to the amino group are generally robust under standard bioconjugation and peptide synthesis conditions.

Q2: Under what conditions is the Fmoc group susceptible to cleavage?

A2: The Fmoc group is readily cleaved by primary and secondary amines.[3][4] The most common reagent used for its removal is a solution of piperidine (a secondary amine) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][5] Tertiary amines can also cleave the Fmoc group, but at a much slower rate.[3][4] The cleavage reaction is a β-elimination process initiated by the abstraction of an acidic proton on the fluorene ring.[3][4]

Q3: Are there any other factors that can affect the stability of the Fmoc group?

A3: Yes, several other factors can influence the stability of the Fmoc group:

  • Solvent Polarity: Cleavage of the Fmoc group is faster in polar solvents like DMF and N-methyl-2-pyrrolidone (NMP) compared to apolar solvents.[6]

  • Temperature: Higher temperatures can lead to the thermal cleavage of the Fmoc group, even in the absence of a base.[7][8] For example, near-quantitative cleavage has been observed in DMSO at 120°C within 10-15 minutes.[7]

  • Autocatalytic Decomposition: Since the cleavage of an Fmoc group liberates a primary or secondary amine, this product can then catalyze the cleavage of other Fmoc groups, leading to an autocatalytic decomposition process in slightly basic environments.[7]

Q4: How can I monitor the cleavage of the Fmoc group?

A4: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance.[2][9] This property can be exploited to monitor the progress of the deprotection reaction spectrophotometrically. The dibenzofulvene byproduct reacts with the amine used for cleavage (e.g., piperidine) to form a stable adduct, which can also be monitored.[3][4]

Troubleshooting Guide

Issue 1: Premature cleavage of the Fmoc group during synthesis or conjugation.

Potential Cause Troubleshooting Step Rationale
Presence of primary or secondary amine impurities in solvents or reagents. Use high-purity, amine-free solvents and reagents. If using DMF, consider using a grade specifically for peptide synthesis, which has low levels of dimethylamine.Amine impurities can cause unintended cleavage of the Fmoc group.[4]
Use of basic reagents in the reaction mixture. If possible, substitute strongly basic reagents with milder alternatives. For example, use a sterically hindered tertiary amine like N,N-diisopropylethylamine (DIEA) instead of a primary or secondary amine for pH adjustment.Tertiary amines cleave the Fmoc group much more slowly than primary or secondary amines.[3][4]
Elevated reaction temperatures. Conduct the reaction at room temperature or below if the reaction kinetics allow.High temperatures can induce thermal cleavage of the Fmoc group.[7]
Prolonged reaction times in slightly basic conditions. Minimize reaction times and process the reaction mixture promptly upon completion.Even weak bases can cause slow cleavage of the Fmoc group over extended periods.

Issue 2: Incomplete cleavage of the Fmoc group when deprotection is desired.

Potential Cause Troubleshooting Step Rationale
Insufficient concentration of the deprotection agent. Increase the concentration of the amine used for cleavage (e.g., from 20% to 30% piperidine in DMF).A higher concentration of the base will increase the rate of the β-elimination reaction.[3]
Insufficient reaction time. Extend the deprotection reaction time. Monitor the reaction progress by UV-Vis spectroscopy to determine the optimal time.The cleavage reaction may be slow depending on the substrate and reaction conditions.
Poor solvent quality. Use fresh, high-purity solvents for the deprotection solution.The presence of water or other impurities can affect the efficiency of the cleavage reaction.
Steric hindrance around the Fmoc group. Consider using a less sterically hindered base for deprotection if piperidine proves inefficient.A bulky substrate may require a smaller base to access the acidic proton on the fluorene ring.

Experimental Protocols

Protocol 1: Standard Fmoc Group Cleavage

Objective: To remove the Fmoc protecting group from the this compound linker attached to a substrate.

Materials:

  • Fmoc-protected substrate

  • 20% (v/v) piperidine in DMF

  • DMF for washing

  • Dichloromethane (DCM) for washing

  • Nitrogen or argon gas for inert atmosphere

Procedure:

  • Place the Fmoc-protected substrate (e.g., on a solid support resin) in a reaction vessel.

  • Wash the substrate with DMF (3 x volume).

  • Add the 20% piperidine in DMF solution to the substrate.

  • Agitate the mixture at room temperature for 10-20 minutes.[3][4]

  • Drain the deprotection solution.

  • Wash the substrate thoroughly with DMF (3 x volume).

  • Wash the substrate with DCM (3 x volume).

  • Dry the deprotected substrate under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Monitoring Fmoc Cleavage by UV-Vis Spectroscopy

Objective: To quantitatively monitor the release of the dibenzofulvene-piperidine adduct to determine the extent of Fmoc cleavage.

Materials:

  • Deprotection reaction mixture from Protocol 1

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • DMF (for dilution)

Procedure:

  • At various time points during the deprotection reaction (e.g., 0, 2, 5, 10, 15, 20 minutes), withdraw a small aliquot of the reaction supernatant.

  • Dilute the aliquot with a known volume of DMF to bring the absorbance within the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted sample at the wavelength corresponding to the maximum absorbance of the dibenzofulvene-piperidine adduct (typically around 301 nm).

  • The reaction is considered complete when the absorbance reaches a plateau.

Quantitative Data Summary

Table 1: Relative Stability of the Fmoc Group to Various Bases

BaseBase TypeRelative Rate of Cleavage
PiperidineSecondary AmineVery Fast
CyclohexylaminePrimary AmineFast
EthanolaminePrimary AmineFast
Triethylamine (TEA)Tertiary AmineSlow
N,N-diisopropylethylamine (DIEA)Tertiary AmineVery Slow

This table is a qualitative summary based on information from multiple sources indicating the general reactivity of different amine classes towards the Fmoc group.[3][4]

Visualizations

Fmoc_Cleavage_Workflow cluster_workflow Fmoc Deprotection Workflow start Fmoc-Protected Substrate wash1 Wash with DMF start->wash1 deprotection Add 20% Piperidine in DMF wash1->deprotection agitate Agitate at Room Temp deprotection->agitate wash2 Wash with DMF/DCM agitate->wash2 product Deprotected Substrate wash2->product

Caption: A typical workflow for the cleavage of the Fmoc protecting group.

Troubleshooting_Logic issue Premature Fmoc Cleavage? amine_impurity Check for Amine Impurities in Solvents/Reagents issue->amine_impurity Yes high_temp Is the Reaction Temperature Elevated? issue->high_temp Yes strong_base Are Strong Bases Present? issue->strong_base Yes solution1 Use High-Purity Solvents amine_impurity->solution1 solution2 Lower Reaction Temperature high_temp->solution2 solution3 Use Weaker/Sterically Hindered Base strong_base->solution3

Caption: Troubleshooting logic for premature cleavage of the Fmoc group.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 6-(Fmoc-amino)-1-hexanol by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and peptide synthesis, the purity of starting materials is paramount. 6-(Fmoc-amino)-1-hexanol is a key building block, and its purity directly influences the quality, yield, and impurity profile of the final product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for purity validation of this compound against other analytical techniques, supported by detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is the most common and robust method for assessing the purity of Fmoc-protected amino alcohols like this compound. This technique separates the main compound from potential impurities based on their hydrophobicity.

Experimental Protocol: RP-HPLC Purity Validation

This protocol is adapted from established methods for similar Fmoc-protected amino acids and is suitable for determining the purity of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 1:1 (v/v) mixture of acetonitrile and water.

  • Ensure the sample is fully dissolved, using sonication if necessary.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm, which is a characteristic wavelength for the Fmoc group.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of this compound by determining the percentage of the main peak area relative to the total area of all peaks. A typical purity specification for commercially available this compound is ≥98.0%.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in Acetonitrile/Water (1:1) prep1->prep2 prep3 Filter through 0.45 µm filter prep2->prep3 analysis1 Inject sample into HPLC prep3->analysis1 analysis2 Separate on C18 column analysis1->analysis2 analysis3 Detect at 265 nm analysis2->analysis3 data1 Integrate peak areas analysis3->data1 data2 Calculate % Purity data1->data2

HPLC Purity Validation Workflow

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can provide complementary information or be used in specific contexts.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution and sensitivity, quantitative, well-established for purity determination.Requires specialized equipment and solvents, can be time-consuming.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei.Highly accurate and precise, does not require a reference standard of the analyte, provides structural information.Lower sensitivity than HPLC, requires a high-field NMR spectrometer, may not resolve all impurities.[1][2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity, excellent for identifying volatile impurities.Requires derivatization for non-volatile compounds like this compound, which adds complexity and potential for side reactions.[4][5][6]
Titration (Acid-Base) Neutralization reaction to determine the concentration of an acidic or basic substance.Simple, inexpensive, and can provide a measure of total acidic or basic impurities.Non-specific, will not distinguish between different impurities, lower sensitivity.

Common Impurities in this compound

Understanding potential impurities is crucial for developing and validating a robust analytical method. Common impurities in Fmoc-protected amino alcohols can arise from the synthesis and storage and may include:

  • 6-Amino-1-hexanol: The unprotected starting material.

  • Fmoc-dipeptides: Formed by the reaction of the Fmoc-reagent with the already formed product.

  • β-Alanine derivatives: Arising from the rearrangement of the Fmoc-reagent.[7][8]

  • Degradation products: Resulting from the cleavage of the Fmoc group during storage.

Decision Guide for Analytical Method Selection

The choice of analytical technique depends on the specific requirements of the analysis.

Method_Selection start Start: Need to assess purity of this compound q1 Routine quality control for purity? start->q1 hplc Use validated RP-HPLC method q1->hplc Yes q2 Need to identify unknown impurities? q1->q2 No end End hplc->end lcms Use LC-MS q2->lcms Yes q3 Absolute quantification without a specific reference standard? q2->q3 No lcms->end qnmr Use qNMR q3->qnmr Yes q4 Screening for volatile impurities? q3->q4 No qnmr->end gcms Use GC-MS (with derivatization) q4->gcms Yes q4->end No gcms->end

Decision tree for analytical method selection.

References

Enhancing Peptide Analysis: A Comparative Guide to Derivatization with 6-(Fmoc-amino)-1-hexanol for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of proteomics and peptide-based drug development, robust and sensitive analytical methods are paramount. Mass spectrometry (MS) stands as a cornerstone technique for peptide identification, sequencing, and quantification. However, challenges such as poor ionization efficiency of certain peptides and difficulties in chromatographic separation can limit analytical depth and accuracy. Chemical derivatization of peptides is a powerful strategy to overcome these limitations.

This guide provides a comparative analysis of using 6-(Fmoc-amino)-1-hexanol as a derivatizing agent for peptides prior to mass spectrometry analysis. We will explore the theoretical benefits of this approach and compare its potential performance with established derivatization strategies, supported by illustrative experimental data and detailed protocols.

The Rationale for Peptide Derivatization

Derivatization in the context of peptide mass spectrometry aims to modify the physicochemical properties of the analyte to enhance its analytical characteristics. The primary objectives include:

  • Improving Ionization Efficiency: The addition of a readily ionizable or charge-carrying group can significantly increase the signal intensity of a peptide in the mass spectrometer.

  • Enhancing Chromatographic Resolution: Modifying the hydrophobicity of a peptide can improve its retention and peak shape in reversed-phase liquid chromatography (LC), leading to better separation from other components in a complex mixture.

  • Directing Fragmentation: Certain derivatizing groups can introduce predictable fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in peptide sequencing and identification.

This compound as a Peptide Derivatizing Agent

This compound is a molecule that possesses a protected amine (Fmoc), a hydroxyl group, and a six-carbon alkyl chain. While commonly utilized as a linker in solid-phase peptide synthesis (SPPS), its structure lends itself to post-synthetic derivatization of peptides for MS analysis. The hydroxyl group can be activated to react with primary amines (the N-terminus and lysine side chains) on a peptide.

The key features of a this compound-derivatized peptide from an MS perspective are:

  • Increased Hydrophobicity: The hexyl chain enhances the non-polar character of the peptide, which can improve its retention on reversed-phase LC columns.

  • Characteristic Fragmentation: The Fmoc group is known to produce a prominent fragment ion at m/z 179 (the fluorenylmethyl cation) or a neutral loss of 222 Da upon collision-induced dissociation (CID), providing a signature for derivatized peptides in MS/MS spectra.[1][2]

Comparison with Alternative Derivatization Strategies

To objectively evaluate the potential of this compound, we compare it with two widely used alternative derivatization agents: Dansyl Chloride and 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC).

FeatureThis compoundDansyl Chloride6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)
Primary Function Increased Hydrophobicity, Signature FragmentationIncreased Ionization Efficiency (Proton Affinity), FluorescenceStable Derivatives, Excellent LC-MS Performance
Reactive Group Activated Hydroxyl (e.g., via carbamate formation)Sulfonyl ChlorideN-hydroxysuccinimidyl Carbamate
Target Residues N-terminus, LysineN-terminus, Lysine, Tyrosine, SerineN-terminus, Lysine
Mass Shift (Da) Variable (depends on activation)235.07170.06
MS/MS Signature Fmoc fragment (m/z 179), Neutral loss (222 Da)Dansyl-specific fragmentsAQC-specific fragments
Relative Ionization Enhancement ModerateHighHigh
Chromatographic Improvement Significant increase in retention timeModerate increase in retention timeSignificant improvement in peak shape and retention

This table presents a summary of expected performance characteristics based on the chemical nature of the derivatizing agents.

Experimental Protocols

Protocol 1: Derivatization of a Model Peptide with this compound

This protocol describes a plausible method for the derivatization of a model peptide (e.g., Angiotensin II) with this compound.

Materials:

  • Model Peptide (e.g., Angiotensin II)

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • HPLC-grade water and acetonitrile

Procedure:

  • Activation of this compound:

    • Dissolve 10 µmol of this compound and 12 µmol of DSC in 200 µL of anhydrous DMF.

    • Add 20 µmol of DIPEA to the solution.

    • Incubate at room temperature for 1 hour to form the N-succinimidyl carbonate ester.

  • Peptide Derivatization:

    • Dissolve 1 µmol of the model peptide in 100 µL of DMF.

    • Add the activated this compound solution to the peptide solution.

    • Incubate at room temperature for 4 hours.

  • Sample Cleanup:

    • Acidify the reaction mixture with 0.1% TFA in water.

    • Purify the derivatized peptide using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the derivatized peptide with 50% acetonitrile containing 0.1% TFA.

    • Lyophilize the purified product.

Protocol 2: LC-MS/MS Analysis of Derivatized Peptides

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-LC system.

Procedure:

  • Sample Preparation:

    • Reconstitute the lyophilized derivatized peptide in 0.1% formic acid in water to a final concentration of 1 pmol/µL.

  • LC Separation:

    • Column: C18 reversed-phase column (e.g., 75 µm x 150 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5-40% B over 30 minutes.

    • Flow Rate: 300 nL/min.

  • MS Data Acquisition:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Scan Range: m/z 300-2000.

    • Data-Dependent Acquisition: Select the top 5 most intense precursor ions for MS/MS fragmentation.

    • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

Illustrative Data and Visualization

To visualize the experimental workflow and the logical process of choosing a derivatization strategy, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis peptide Peptide Sample derivatization Derivatization with This compound peptide->derivatization cleanup SPE Cleanup derivatization->cleanup lc_separation Nano-LC Separation cleanup->lc_separation ms_analysis MS1 Analysis lc_separation->ms_analysis msms_fragmentation MS/MS Fragmentation ms_analysis->msms_fragmentation data_analysis Data Analysis msms_fragmentation->data_analysis

Caption: Experimental workflow for peptide derivatization and LC-MS/MS analysis.

decision_tree start Analytical Goal goal1 Improve Hydrophobic Retention start->goal1 goal2 Enhance Ionization start->goal2 goal3 Signature Fragment for Identification start->goal3 agent1 This compound goal1->agent1 agent2 Dansyl Chloride goal2->agent2 agent3 AQC goal2->agent3 goal3->agent1

Caption: Decision tree for selecting a peptide derivatization agent.

Conclusion

Derivatization of peptides with this compound presents a promising, albeit less conventional, strategy for enhancing their analysis by mass spectrometry. The introduction of a hydrophobic alkyl chain and a characteristic Fmoc fragmentation handle can potentially improve both chromatographic separation and peptide identification.

Compared to established reagents like Dansyl Chloride and AQC, this compound may offer a unique advantage in applications where increased hydrophobicity is the primary goal, for instance, in the analysis of very polar peptides. However, for maximizing ionization efficiency, reagents like Dansyl Chloride or AQC are likely to provide superior performance.

The choice of derivatization agent should be guided by the specific analytical challenge at hand. The protocols and comparative data presented in this guide offer a framework for researchers to evaluate and potentially implement novel derivatization strategies to advance their analytical capabilities in peptide research and development.

References

A Comparative Guide to 6-(Fmoc-amino)-1-hexanol and Other Aliphatic Linkers in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase peptide synthesis (SPPS), the choice of a linker molecule is a critical determinant of the final peptide's characteristics and overall synthesis efficiency. Aliphatic linkers, in particular, offer a versatile platform for the synthesis of C-terminally modified peptides, such as peptide alcohols, which are of significant interest in drug discovery and development. This guide provides an objective comparison of 6-(Fmoc-amino)-1-hexanol, a widely used C6 aliphatic linker, with other aliphatic linkers of varying lengths. We will delve into their performance based on available data, provide detailed experimental protocols, and visualize a key application in a biological context.

Performance Comparison of Aliphatic Linkers

The selection of an appropriate aliphatic linker can influence several key aspects of peptide synthesis, including yield, purity, and the physicochemical properties of the final peptide. While direct head-to-head comparative studies with extensive quantitative data are not abundantly available in the literature, we can infer performance trends based on established principles of solid-phase peptide synthesis and the known properties of these linkers.

The primary function of linkers like this compound is to provide a stable anchor for the growing peptide chain to the solid support, which can be cleaved under specific conditions to release the desired C-terminally modified peptide. In the case of this compound, the terminal hydroxyl group allows for the synthesis of peptide alcohols.

Key Performance Parameters:

  • Yield: The overall yield of the synthesized peptide can be influenced by the efficiency of both the coupling of the first amino acid to the linker and the final cleavage from the solid support. The length of the aliphatic chain can affect the steric hindrance around the reactive hydroxyl group, potentially influencing coupling efficiency.

  • Purity: The purity of the crude peptide is a measure of the success of the synthesis, with impurities often arising from incomplete reactions or side reactions during synthesis and cleavage. The choice of linker and its cleavage conditions can impact the profile of impurities.

  • Linker Stability: The linker must be stable to the repeated cycles of Fmoc deprotection (typically with piperidine) and amino acid coupling throughout the synthesis. Aliphatic linkers generally exhibit good stability under these conditions.

  • Cleavage Efficiency: The final step of releasing the peptide from the resin should be efficient and specific. For peptide alcohols synthesized using amino-alcohol linkers, cleavage is typically achieved using strong acids like trifluoroacetic acid (TFA).

Comparative Data Summary:

Due to the lack of publicly available, direct comparative studies, a quantitative data table cannot be compiled at this time. However, the following qualitative comparison can be made based on general principles:

Linker TypeChain LengthExpected Performance Characteristics
This compound C6A commonly used and well-established linker for peptide alcohol synthesis. The C6 chain provides a good balance of flexibility and hydrophobicity, which can aid in resin solvation and minimize steric hindrance during coupling.
Shorter Aliphatic Linkers (e.g., C4) C4May exhibit slightly different solvation properties compared to C6. The shorter chain could potentially lead to increased steric hindrance in some cases, which might affect coupling efficiency.
Longer Aliphatic Linkers (e.g., C8, C12) C8, C12Increased hydrophobicity of longer chains might influence the aggregation propensity of the growing peptide chain. This could be either beneficial or detrimental depending on the peptide sequence.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in utilizing this compound in solid-phase peptide synthesis.

Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride Resin

This protocol describes the loading of the aliphatic linker onto a highly acid-labile resin, which allows for the subsequent synthesis of a peptide chain and its eventual cleavage as a peptide alcohol.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Shaker or manual agitation setup

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1 eq) in anhydrous DCM (10-15 mL per gram of resin) for 30 minutes in a reaction vessel.

  • Linker Solution Preparation: In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM.

  • Loading Reaction: Drain the DCM from the swollen resin. Add the solution of this compound to the resin, followed by the addition of DIPEA (2.4 eq). Agitate the mixture at room temperature for 2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) to the reaction mixture and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally with DCM (3x).

  • Drying: Dry the resin under vacuum to obtain the this compound-loaded resin.

  • Loading Determination (Optional): The loading of the linker can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) on Linker-Loaded Resin

This protocol outlines the general steps for elongating the peptide chain on the prepared this compound-loaded resin.

Materials:

  • This compound-loaded resin

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, N-methylmorpholine)

  • Deprotection solution: 20% piperidine in DMF

  • DMF

  • DCM

Procedure (for each coupling cycle):

  • Resin Swelling: Swell the linker-loaded resin in DMF for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 eq) with the coupling reagent (e.g., HBTU, 2.9-4.5 eq) and a hindered base (e.g., DIPEA, 6-10 eq) in DMF for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the desired peptide sequence.

Protocol 3: Cleavage of the Peptide Alcohol from the Resin

This protocol describes the final step of releasing the synthesized peptide alcohol from the solid support.

Materials:

  • Peptidyl-resin

  • Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the final peptidyl-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: The crude peptide can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of a Key Application: Peptide Alcohols in G-Protein Coupled Receptor (GPCR) Signaling

Peptide alcohols, synthesized using linkers like this compound, can act as modulators of G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in numerous physiological processes. The C-terminal hydroxyl group can alter the peptide's binding affinity and efficacy compared to its corresponding peptide acid or amide, potentially leading to unique signaling outcomes.

The following diagram illustrates a simplified workflow for evaluating the effect of a synthesized peptide alcohol on a GPCR signaling pathway.

GPCR_Signaling_Workflow synthesis SPPS using This compound purification RP-HPLC Purification synthesis->purification Crude Peptide characterization Mass Spectrometry Analysis purification->characterization Purified Peptide Alcohol cell_culture Culture cells expressing target GPCR treatment Treat cells with Peptide Alcohol cell_culture->treatment second_messenger Measure Second Messenger Levels (e.g., cAMP, Ca2+) treatment->second_messenger Stimulation downstream_protein Analyze Downstream Protein Activation (e.g., ERK phosphorylation) treatment->downstream_protein Stimulation dose_response Generate Dose-Response Curves second_messenger->dose_response downstream_protein->dose_response comparison Compare with control (e.g., peptide acid) dose_response->comparison conclusion Determine Potency and Efficacy comparison->conclusion

Caption: Workflow for evaluating the biological activity of a synthesized peptide alcohol on a GPCR signaling pathway.

The following diagram illustrates a simplified representation of a GPCR signaling cascade that can be modulated by a peptide alcohol.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Peptide Alcohol gpcr GPCR ligand->gpcr Binds to g_protein G-Protein (α, β, γ subunits) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces pka Protein Kinase A (PKA) second_messenger->pka Activates target_protein Target Protein pka->target_protein Phosphorylates cellular_response Cellular Response target_protein->cellular_response Leads to

Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway modulated by a peptide alcohol ligand.

Conclusion

This compound is a valuable and widely used tool for the synthesis of C-terminal peptide alcohols. While direct quantitative comparisons with other aliphatic linkers are limited, its C6 chain length offers a good balance of properties for efficient solid-phase peptide synthesis. The choice of an aliphatic linker, including its length, should be considered in the context of the specific peptide sequence and the desired properties of the final product. The provided protocols offer a solid foundation for researchers to incorporate this compound into their peptide synthesis workflows and to explore the biological activities of the resulting peptide alcohols in relevant signaling pathways. Further research into the direct comparison of different aliphatic linkers would be beneficial for the peptide synthesis community to make more data-driven decisions in linker selection.

A Comparative Guide to the NMR Characterization of 6-(Fmoc-amino)-1-hexanol and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 6-(Fmoc-amino)-1-hexanol against common alternatives, namely 6-(Boc-amino)-1-hexanol and 6-(Cbz-amino)-1-hexanol. This information is crucial for the unambiguous identification and purity assessment of these important building blocks in peptide synthesis and drug development.

Performance Comparison: ¹H and ¹³C NMR Data

The choice of a protecting group for an amino alcohol significantly influences its NMR spectrum. The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its Boc and Cbz protected counterparts. These values are compiled from various sources and predictive models, and are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Chemical Shift Comparison

ProtonsThis compound (ppm)6-(Boc-amino)-1-hexanol (ppm)6-(Cbz-amino)-1-hexanol (ppm)
Fmoc Aromatic 7.77 (d, 2H), 7.60 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H)--
Cbz Aromatic --7.35 (m, 5H)
Fmoc CH & CH₂ 4.42 (d, 2H), 4.22 (t, 1H)--
Cbz CH₂ --5.10 (s, 2H)
NH ~4.8-5.2 (br s, 1H)~4.5-5.0 (br s, 1H)~4.9-5.3 (br s, 1H)
CH₂-O (Position 1) 3.64 (t, 2H)3.63 (t, 2H)3.62 (t, 2H)
CH₂-N (Position 6) 3.18 (q, 2H)3.08 (q, 2H)3.15 (q, 2H)
Boc t-butyl -1.44 (s, 9H)-
Aliphatic Chain (CH₂)n 1.2-1.6 (m, 8H)1.2-1.6 (m, 8H)1.2-1.6 (m, 8H)

Table 2: ¹³C NMR Chemical Shift Comparison

CarbonThis compound (ppm)6-(Boc-amino)-1-hexanol (ppm)6-(Cbz-amino)-1-hexanol (ppm)
Fmoc Carbonyl 156.4--
Boc Carbonyl -156.1-
Cbz Carbonyl --156.5
Fmoc Aromatic 144.1, 141.3, 127.7, 127.0, 125.1, 120.0--
Cbz Aromatic --136.8, 128.5, 128.0, 127.9
Fmoc CH & CH₂ 66.6, 47.3--
Cbz CH₂ --66.5
Boc C(CH₃)₃ -79.0-
Boc C(CH₃)₃ -28.4-
C-O (Position 1) 62.962.862.7
C-N (Position 6) 41.040.540.8
Aliphatic Chain 32.6, 30.0, 26.5, 25.432.7, 30.1, 26.6, 25.532.6, 30.0, 26.5, 25.4

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a general procedure for the characterization of protected amino alcohols.

1. Sample Preparation:

  • Sample Weighing: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Commonly used solvents include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton plug, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0 ppm).

2. NMR Data Acquisition:

  • Spectrometer: Data is typically acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16-64 scans are usually sufficient.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 0-220 ppm.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase and baseline correct the spectrum.

  • Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicity and coupling constants) to elucidate the connectivity of the protons.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.

Visualization of the NMR Characterization Workflow

The logical flow of characterizing a protected amino alcohol using NMR spectroscopy can be visualized as follows:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_acq Acquire ¹H NMR Spectrum transfer->h1_acq c13_acq Acquire ¹³C NMR Spectrum transfer->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate Chemical Shifts phase_base->calibrate integrate Integrate ¹H Signals calibrate->integrate assign Assign Peaks calibrate->assign coupling Analyze Coupling Patterns integrate->coupling coupling->assign final_report final_report assign->final_report Final Report

NMR Characterization Workflow

Navigating the Peptide Landscape: A Comparative Guide to 6-(Fmoc-amino)-1-hexanol and Alternative Linkers in Peptide Structural Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise architecture of a peptide is paramount to its function. The incorporation of linkers and spacers can profoundly influence a peptide's conformation, stability, and ultimately its biological activity. This guide provides an objective comparison of 6-(Fmoc-amino)-1-hexanol, a flexible aliphatic linker, with other common alternatives, supported by experimental data to inform rational peptide design.

Introduction to Peptide Linkers

Peptide linkers are chemical moieties used to connect two or more molecules, often within a single peptide chain or to conjugate a peptide to another molecule, such as a drug or a label. The choice of a linker is a critical design element, as its length, flexibility, and chemical nature can dictate the spatial relationship between functional domains, influence folding, and enhance stability.[1] Linkers are broadly classified into three categories: flexible, rigid, and cleavable. This guide will focus on the structural impact of flexible and rigid non-cleavable linkers.

This compound , once the Fmoc protecting group is removed to yield a 6-aminohexanoic acid (Ahx) residue, serves as a classic example of a flexible linker. Its simple, hydrophobic, and rotatable aliphatic chain provides significant conformational freedom.[2][3] In contrast, alternatives such as glycine-serine repeats offer flexibility with increased hydrophilicity, while proline-rich sequences and alpha-helical structures provide rigidity.[1][4][5]

Comparative Analysis of Linker Impact on Peptide Structure

The choice between a flexible linker like 6-aminohexanoic acid and a more rigid alternative can have significant consequences for a peptide's secondary structure and overall stability.

Structural Impact: Flexibility vs. Rigidity

Flexible linkers, such as those derived from this compound, are characterized by a high degree of rotational freedom around the single bonds of the alkyl chain.[2] This allows the linked peptide domains to move relatively freely with respect to one another. This can be advantageous when the precise spatial orientation of the domains is not critical or when some degree of movement is required for biological activity. However, this flexibility can also lead to a less defined structure and potentially unfavorable interactions between the linker and the peptide domains.[6]

Rigid linkers, in contrast, are designed to create a more fixed distance and orientation between peptide domains.[4][5] Proline-rich sequences, for example, adopt a constrained polyproline II (PPII) helical conformation, which limits their flexibility.[7] Similarly, sequences like (EAAAK)n are known to form stable α-helices, acting as rigid spacers.[4][5] This rigidity can be beneficial for maintaining the structural integrity of folded domains and for presenting binding motifs in a specific orientation.[8]

Performance Comparison: Stability and Activity

The stability of a peptide is a crucial factor in its therapeutic potential. The introduction of a linker can impact stability in several ways. While flexible linkers can sometimes lead to aggregation due to exposed hydrophobic regions, they can also be used to improve solubility and bioavailability by separating charged residues or by replacing parts of the peptide backbone that are susceptible to proteolysis.[3] Rigid linkers can enhance stability by preventing aggregation and maintaining the native conformation of the peptide.[8]

The biological activity of a peptide is intimately linked to its three-dimensional structure. A linker that promotes the correct folding and presentation of binding epitopes will enhance activity, while a linker that disrupts the native conformation will have a detrimental effect. For example, in the design of fusion proteins, the length and flexibility of the linker are critical for preserving the function of both domains.[4]

Quantitative Data Comparison

The following tables summarize quantitative data on the impact of different linker types on peptide structure and stability. It is important to note that direct comparisons are often challenging due to the variety of peptide systems studied.

Linker TypeLinker Sequence/StructurePeptide SystemKey Structural ImpactReference
Flexible Aliphatic 6-Aminohexanoic acid (Ahx)Various biologically active peptidesProvides flexibility and hydrophobicity; can improve bioavailability.[3]
Flexible Peptide (GGGGS)nFusion proteinsProvides flexibility and hydrophilicity; generally unstructured.[1][4]
Rigid Peptide (EAAAK)nFusion proteinsForms a rigid α-helical structure; separates domains effectively.[4][5]
Rigid Peptide Proline-rich sequencesVarious peptidesAdopts a constrained polyproline II helix; increases stiffness.[5][7]
Linker TypePeptide SystemStability MetricQuantitative DataReference
Flexible Peptide Fusion Protein (PspA-PdT)Stability at -20°C and 4°CHigher stability with flexible linker compared to no linker or rigid linker.[8]
Rigid Peptide Fusion Protein (hSA-α-MSH)Thermal Stability (Tm)Rigid linker (PAPAP) showed improved thermal stability.[9]

Experimental Protocols

Accurate assessment of a linker's impact on peptide structure requires robust experimental methodologies. The following are detailed protocols for key analytical techniques.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution.

Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration of 2-50 µM.[10] The buffer should be free of components that absorb in the far-UV region.

  • Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range typically from 190 to 260 nm.[11]

  • Data Acquisition: Record the CD spectrum at a controlled temperature. Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity (MRE).[12] The MRE spectrum is then deconvoluted using various algorithms to estimate the percentage of each secondary structure element.

Thermal Denaturation Monitored by CD Spectroscopy

Objective: To assess the thermal stability of a peptide by determining its melting temperature (Tm).

Methodology:

  • Sample Preparation: Prepare the peptide sample as for standard CD analysis.

  • Instrument Setup: Set the CD instrument to monitor the ellipticity at a single wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for an α-helical peptide).[10][13]

  • Data Acquisition: Increase the temperature of the sample at a constant rate (e.g., 2°C/min) and record the ellipticity at regular intervals.[10]

  • Data Analysis: Plot the ellipticity as a function of temperature. The resulting sigmoidal curve is fitted to a two-state unfolding model to determine the Tm, which is the temperature at which 50% of the peptide is unfolded.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Analysis

Objective: To obtain detailed, atom-level information about the three-dimensional structure and dynamics of a peptide in solution.

Methodology:

  • Sample Preparation: Dissolve the peptide (isotopically labeled if necessary) in a suitable buffer to a concentration of >0.5 mM.[15]

  • Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) are performed on a high-field NMR spectrometer.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the peptide sequence.

  • Structural Restraints: Information from NOESY spectra (through-space proton-proton distances) and coupling constants (dihedral angles) are used as restraints in structure calculation programs.

  • Structure Calculation and Refinement: A family of 3D structures consistent with the experimental restraints is calculated and refined.

Visualizing Experimental Workflows and Concepts

To better illustrate the concepts and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_for_Linker_Analysis cluster_synthesis Peptide Synthesis cluster_analysis Structural & Stability Analysis cluster_activity Functional Assessment Peptide_Synthesis Solid-Phase Peptide Synthesis (with Fmoc-linker-OH) Purification HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization CD_Analysis Circular Dichroism (CD) - Secondary Structure - Thermal Stability (Tm) Characterization->CD_Analysis Purified Peptide NMR_Analysis NMR Spectroscopy - 3D Structure - Dynamics Characterization->NMR_Analysis Purified Peptide Biological_Assay Biological Activity Assay CD_Analysis->Biological_Assay NMR_Analysis->Biological_Assay

Caption: Workflow for the synthesis and analysis of peptides with different linkers.

Linker_Flexibility_Concept Conceptual representation of flexible vs. rigid linkers. cluster_flexible Flexible Linker (e.g., 6-Aminohexanoic Acid) cluster_rigid Rigid Linker (e.g., Pro-rich sequence) Domain_A_flex Peptide Domain A Linker_flex Flexible Linker Domain_A_flex->Linker_flex Domain_B_flex Peptide Domain B Linker_flex->Domain_B_flex Domain_A_rigid Peptide Domain A Linker_rigid Rigid Linker Domain_A_rigid->Linker_rigid Domain_B_rigid Peptide Domain B Linker_rigid->Domain_B_rigid

Caption: Impact of flexible vs. rigid linkers on domain orientation.

Conclusion

The choice of a linker is a critical step in peptide design, with significant implications for the resulting molecule's structure, stability, and function. This compound provides a simple and effective means of introducing a flexible, hydrophobic linker into a peptide sequence. This flexibility can be advantageous in certain applications but may not be suitable when a more defined structure is required. In such cases, rigid linkers based on proline-rich or α-helical sequences may be more appropriate. The systematic evaluation of different linker types using the experimental protocols outlined in this guide will enable researchers to make informed decisions and optimize their peptide-based therapeutics and research tools.

References

A Comparative Analysis of Coupling Reagents for the Esterification of 6-(Fmoc-amino)-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient esterification of 6-(Fmoc-amino)-1-hexanol with carboxylic acids is a critical step in the synthesis of various molecules, including linkers for solid-phase synthesis, PROTACs, and other bioconjugates. The choice of coupling reagent significantly influences reaction efficiency, yield, and purity of the final product. This guide provides a comparative overview of commonly used coupling reagents for this transformation, supported by representative experimental data from analogous reactions.

Performance Comparison of Common Coupling Reagents

The selection of a coupling reagent is often a balance between reactivity, yield, cost, and ease of workup. Below is a summary of quantitative data for three widely used classes of coupling reagents in the esterification of primary alcohols, including those structurally similar to this compound.

Coupling Reagent SystemReagent TypeTypical Reaction TimeRepresentative Yield (%)Key Considerations
DCC/DMAP Carbodiimide3 - 12 hours47 - 95%Cost-effective and widely used. The dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, which can simplify purification by filtration but may also lead to co-precipitation with the product.[1]
EDC/DMAP Carbodiimide3 - 12 hours~93%The urea byproduct is water-soluble, facilitating easier workup and purification through aqueous extraction. This is particularly advantageous for more polar products.
HBTU/DIPEA Uronium Salt1 - 4 hoursGenerally high (>90%)Known for rapid and efficient activation of carboxylic acids. Often used in automated peptide synthesis and can be highly effective for ester formation, especially for sterically hindered substrates. Requires careful control of stoichiometry to avoid side reactions.

Experimental Protocols

Detailed methodologies for the esterification of a primary alcohol with a carboxylic acid using the compared coupling reagents are provided below. These protocols are based on established procedures for similar transformations and can be adapted for the specific carboxylic acid being coupled to this compound.

Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) Mediated Esterification (Steglich Esterification)

This method is a classic and widely used protocol for the esterification of alcohols.

Reaction Scheme:

R-COOH + HO-(CH₂)₆-NHFmoc --(DCC, DMAP)--> R-COO-(CH₂)₆-NHFmoc

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), this compound (1.0 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in anhydrous DCM or THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3 to 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is then washed sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

A study on the synthesis of amino acid esters of 6-deoxypenciclovir, a primary alcohol, using DCC/DMAP reported yields of 47-55% for the mono-ester derivatives. For less sterically hindered primary alcohols, yields are often higher, in the range of 84-95%.[1]

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (DMAP) Mediated Esterification

This method offers a significant advantage in purification due to the water solubility of the urea byproduct.

Reaction Scheme:

R-COOH + HO-(CH₂)₆-NHFmoc --(EDC, DMAP)--> R-COO-(CH₂)₆-NHFmoc

Procedure:

  • Dissolve the carboxylic acid (1.0 eq.), this compound (1.0 eq.), and DMAP (1.0 eq.) in anhydrous DCM.

  • Add EDC·HCl (1.0 eq.) to the solution and stir the reaction mixture at room temperature for 3 to 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water to remove the water-soluble urea byproduct and excess EDC.

  • The organic layer is further washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

In a similar reaction coupling Fmoc-6-aminohexanoic acid to a molecule containing a hydroxyl group, a yield of approximately 93% was achieved using EDC and DMAP.

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-Diisopropylethylamine (DIPEA) Mediated Esterification

HBTU is a highly efficient coupling reagent that can significantly reduce reaction times.

Reaction Scheme:

R-COOH + HO-(CH₂)₆-NHFmoc --(HBTU, DIPEA)--> R-COO-(CH₂)₆-NHFmoc

Procedure:

  • In a flask, dissolve the carboxylic acid (1.0 eq.) and HBTU (1.0 eq.) in anhydrous DMF or acetonitrile.

  • Add DIPEA (2.0 eq.) to the solution and stir for a few minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq.) to the activated carboxylic acid solution. A catalytic amount of DMAP can be added to accelerate the reaction.

  • Stir the reaction at room temperature for 1 to 4 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Studies on the use of uronium-based coupling agents like TBTU (structurally similar to HBTU) for the esterification of primary alcohols have shown that these reactions are very efficient.[2]

Visualizations

General Esterification Workflow

The following diagram illustrates the general workflow for the coupling of a carboxylic acid to this compound.

G cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification Carboxylic Acid Carboxylic Acid Reaction Mixture Reaction Mixture Carboxylic Acid->Reaction Mixture This compound This compound This compound->Reaction Mixture Coupling Reagent Coupling Reagent Coupling Reagent->Reaction Mixture Base (e.g., DMAP, DIPEA) Base (e.g., DMAP, DIPEA) Base (e.g., DMAP, DIPEA)->Reaction Mixture Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Reaction Mixture Quenching/Washing Quenching/Washing Reaction Mixture->Quenching/Washing Reaction Completion Extraction Extraction Quenching/Washing->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Chromatography Chromatography Drying & Concentration->Chromatography Final Product Final Product Chromatography->Final Product

Caption: General workflow for the synthesis of esters from this compound.

Mechanism of Carbodiimide-Mediated Esterification

This diagram illustrates the activation of a carboxylic acid by a carbodiimide (like DCC or EDC) and subsequent ester formation.

G R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea Intermediate R-COOH->O-Acylisourea + Carbodiimide DCC or EDC Carbodiimide->O-Acylisourea Acyl-DMAP N-Acylpyridinium Intermediate O-Acylisourea->Acyl-DMAP + DMAP Alcohol This compound Ester Ester Product Urea Urea Byproduct DMAP_cat DMAP (catalyst) Acyl-DMAP->Ester + Alcohol Acyl-DMAP->DMAP_cat

Caption: Simplified mechanism of carbodiimide-mediated esterification catalyzed by DMAP.

References

Harnessing C-Terminal Alcohols: A Comparative Guide to the Biological Activity of Peptides Synthesized with 6-(Fmoc-amino)-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based drug discovery, strategic chemical modifications are paramount for enhancing therapeutic efficacy. One such powerful modification is the conversion of the C-terminal carboxylic acid to a primary alcohol. This alteration, often achieved during solid-phase peptide synthesis (SPPS) by incorporating building blocks like 6-(Fmoc-amino)-1-hexanol, can profoundly influence a peptide's biological properties. By neutralizing the negative charge of the C-terminus and altering its hydrogen-bonding capacity, this modification can lead to improved metabolic stability, expanded target interaction, and enhanced antimicrobial activity.

This guide provides an objective comparison of peptides synthesized with a C-terminal alcohol against their native carboxylic acid counterparts. We will present supporting experimental data on a well-characterized proline-rich antimicrobial peptide, detail the synthetic and analytical methodologies, and visualize the key workflows and biological pathways involved.

Comparative Analysis of C-Terminal Modifications

The choice of C-terminal functionality is a critical decision in peptide design. While the native carboxylic acid is fundamental, modifying it to an alcohol or other functionalities can overcome common limitations of peptide therapeutics, such as enzymatic degradation and narrow spectrum of activity.

  • Peptides with C-Terminal Alcohols (via this compound): The incorporation of an amino alcohol linker like this compound during Fmoc-SPPS results in a peptide with a C-terminal primary alcohol. This modification removes the negative charge present on a carboxylate at physiological pH. This change can reduce unwanted ionic interactions and increase the peptide's hydrophobicity, potentially improving membrane translocation. Furthermore, the C-terminal alcohol is not a substrate for many carboxypeptidases, thereby increasing the peptide's stability and in vivo half-life.

  • Alternative: Native Peptides with C-Terminal Carboxylic Acid: Standard SPPS protocols using common resins like Wang or 2-chlorotrityl chloride yield peptides with a C-terminal carboxylic acid. This native functionality is often crucial for receptor recognition, where the carboxylate group may form key salt bridges or hydrogen bonds with the target protein. However, this charged group can also render the peptide susceptible to rapid degradation by carboxypeptidases and may limit its ability to cross cell membranes.

Quantitative Data Presentation: Antimicrobial Activity

To illustrate the impact of C-terminal modification, we present data from a study on the proline-rich antimicrobial peptide (PrAMP), Chex1-Arg20 . The study compared the native peptide (ending in a carboxylic acid) with several modified analogs, including one terminating in an alcohol.[1][2] The biological activity was quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a bacterium.

Table 1: Comparative Antimicrobial Activity (MIC, µM) of Chex1-Arg20 Analogs [1][2]

Peptide AnalogC-Terminal GroupE. coliK. pneumoniaeA. baumanniiP. aeruginosa
Chex1-Arg20 (Native)Carboxylic Acid (-COOH)1.255>40>40
Chex1-Arg20-olAlcohol (-CH₂OH) 2.5 5 20 40
Chex1-Arg20-NHNH₂Hydrazide (-CONHNH₂)2.551020

Data sourced from Li, W., et al. (2015). C-Terminal Modifications Broaden Activity of the Proline-Rich Antimicrobial Peptide, Chex1-Arg20. Note: Lower MIC values indicate higher potency.

As the data indicates, modifying the C-terminus of Chex1-Arg20 to an alcohol significantly broadened its spectrum of activity.[1] While the native peptide was largely inactive against A. baumannii and P. aeruginosa, the alcohol analog demonstrated notable activity against these challenging Gram-negative pathogens.[1][2] This enhancement highlights the strategic advantage of using linkers like this compound to move beyond the limitations of native peptide sequences.

Experimental Protocols

Protocol for Synthesis of a C-Terminal Alcohol Peptide (e.g., Chex1-Arg20-ol)

This protocol describes the manual solid-phase synthesis of a peptide alcohol using Fmoc/tBu chemistry. This compound is first attached to a suitable resin, which then serves as the starting point for peptide chain elongation.

Materials:

  • 2-chlorotrityl chloride resin

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids

  • Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Preparation and Linker Attachment:

    • Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.

    • Dissolve this compound (1.5 eq) and DIPEA (4.0 eq) in DCM.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Cap any unreacted sites by adding methanol and agitating for 30 minutes.

    • Wash the resin sequentially with DCM, DMF, and DCM. Dry under vacuum.

  • Fmoc-SPPS Cycles:

    • Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker. Wash thoroughly with DMF.

    • Coupling: Dissolve the first Fmoc-amino acid (3.0 eq), HBTU (3.0 eq), and DIPEA (6.0 eq) in DMF. Add to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin sequentially with DMF and DCM.

    • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.

    • Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a water/acetonitrile mixture.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide alcohol by mass spectrometry.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method used to determine the antimicrobial activity of the synthesized peptides against bacterial strains.

Materials:

  • Synthesized peptides (e.g., Chex1-Arg20-COOH, Chex1-Arg20-ol)

  • Bacterial strains (e.g., E. coli, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a starting concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Dilution Series:

    • Dissolve the lyophilized peptides in sterile water or a suitable solvent to create a stock solution.

    • Perform a two-fold serial dilution of each peptide in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial suspension to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed.[3]

Mandatory Visualizations

SPPS_Workflow Resin 2-Chlorotrityl Resin Linker Attach this compound (Linker) Resin->Linker Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Linker->Deprotection1 Coupling Couple Fmoc-AA-OH (HBTU/DIPEA) Deprotection1->Coupling Wash Wash (DMF/DCM) Coupling->Wash Repeat Repeat n-1 Times Wash->Repeat Cleavage Cleavage from Resin (95% TFA Cocktail) Wash->Cleavage After final cycle Repeat->Deprotection1 Purification RP-HPLC Purification Cleavage->Purification FinalPeptide Final Peptide Alcohol (e.g., Chex1-Arg20-ol) Purification->FinalPeptide PrAMP_Pathway Peptide PrAMP Analog (e.g., Chex1-Arg20-ol) Membrane Bacterial Outer Membrane Peptide->Membrane Interaction Translocation Membrane Translocation Membrane->Translocation Ribosome 70S Ribosome (Intracellular Target) Translocation->Ribosome Binding Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition Death Bacterial Cell Death Inhibition->Death

References

stability comparison of linkers for solid-phase synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the stability of linkers is crucial for the successful solid-phase synthesis of peptides and other organic molecules. The choice of linker dictates the conditions under which a molecule can be assembled on a solid support and subsequently cleaved. This guide provides an objective comparison of the stability and cleavage conditions for commonly used linkers, supported by experimental data and detailed protocols for stability assessment.

Linker Stability: A Comparative Overview

The stability of a linker is defined by its resistance to cleavage under various chemical conditions encountered during synthesis, such as acid, base, and nucleophiles used for the removal of protecting groups. Linkers are typically classified based on their lability under specific conditions, allowing for orthogonal strategies in complex syntheses.

Acid-Labile Linkers

Acid-labile linkers are the most common type used in solid-phase synthesis, particularly in the Fmoc/tBu strategy. Their stability varies significantly, allowing for fine-tuning of the cleavage conditions from very mild to strong acids.

LinkerStructure TypeTypical Cleavage ConditionStability & Remarks
2-Chlorotrityl (2-CTC) Trityl1-3% TFA in DCM; Acetic Acid/TFA/DCMExtremely acid-sensitive. Allows for cleavage while side-chain protecting groups remain intact.[1] The bulky trityl group provides steric hindrance that can prevent premature cleavage and side reactions.[2]
Sieber Amide Xanthenyl1-3% TFA in DCMHighly acid-labile, used for synthesizing fully protected peptide amides.[1][2][3] Less sterically hindered than Rink Amide resin, allowing for higher loading in demanding applications.[2]
SASRIN Super Acid-Sensitive1% TFA in DCMAs a super acid-sensitive resin, it is suitable for cleaving protected peptides.[3]
Wang p-Alkoxybenzyl Alcohol50-95% TFA in DCMOne of the most widely used linkers for synthesizing peptide acids.[1][2] The ester linkage is stable to the mild base (e.g., piperidine) used for Fmoc removal but is readily cleaved by moderate acid treatment.[2]
Rink Amide p-Alkoxybenzylamine50-95% TFA in DCMThe most common resin for synthesizing peptide amides.[1] The C-N bond is labile to mild acidolysis and is cleaved quantitatively in TFA.[3] Loading the first amino acid is a straightforward amide bond formation.[1]
PAL p-Alkoxybenzylamine50-95% TFA in DCMSimilar to Rink Amide but can be somewhat more acid labile.[2] It has been reported to yield cleaner products in the synthesis of long peptide sequences.[2]
PAM PhenylacetamidomethylHF (strong acid)Primarily used in Boc-based peptide synthesis. The linker-peptide bond is stable to TFA but requires strong acids like HF for cleavage.[3]
Merrifield ChloromethylHF (strong acid)The original linker for solid-phase peptide synthesis, used in Boc chemistry. It requires harsh cleavage conditions with HF.[3]
Safety-Catch Linkers

Safety-catch linkers are stable to both acidic and basic conditions used during synthesis.[4][5] They require a distinct activation step to render them labile for cleavage.[4] This "safety-catch" feature allows for greater flexibility and orthogonality, enabling the use of both Fmoc and Boc protecting groups in the same synthesis.[6][7]

LinkerActivationCleavageStability & Remarks
Sulfonamide-based (Kenner/Ellman) N-alkylation (e.g., with ICH₂CN)Nucleophilic attack (e.g., aminolysis, hydrolysis)The acyl sulfonamide is stable to strong acids and nucleophiles.[4][6] Activation via N-alkylation makes it susceptible to cleavage by various nucleophiles.[4][6]
DSB (Disulfide bond) Reduction of disulfideAcidolysis (TFA)Stable to standard synthesis conditions. A specific example showed only 3% cleavage of a linked peptide after 24 hours in TFA/anisole.[4][7] After reductive activation, 94% cleavage was achieved in 3 hours.[4][7]
Mmsb (methoxy-methylsulfinylbenzyl) Reduction of sulfoxide to sulfideAcidolysis (TFA)The sulfoxide form is exceptionally stable against both acids (TFA) and bases (piperidine).[4][6][7] After reduction to the sulfide, the linker becomes acid-labile for cleavage with TFA.[4][6][7]
Base-Labile Thioether Oxidation of thioether to sulfoneBase-mediated β-elimination (e.g., DEA)The thioether form is stable to both acids (TFA) and bases (piperidine), making it compatible with Fmoc and Boc strategies.[8][9] Oxidation to the sulfone activates the linker for cleavage under basic conditions, avoiding the use of TFA.[8][9]

Experimental Protocols

General Protocol for Assessing Linker Stability

This protocol outlines a general method for quantitatively assessing the stability of a linker towards a specific chemical reagent.

  • Resin Preparation: A known amount of resin with a pre-loaded amino acid or small peptide is swelled in a suitable solvent (e.g., Dichloromethane - DCM).

  • Reagent Treatment: The swollen resin is treated with the reagent being tested (e.g., 20% piperidine in DMF, 50% TFA in DCM) for a defined period. Aliquots of the solution can be taken at various time points.

  • Quenching: The reaction is quenched by filtering the resin and washing it extensively with DCM and other appropriate solvents to remove the reagent.

  • Cleavage: The peptide remaining on the resin is cleaved using a standard, high-efficiency cleavage cocktail for that specific linker (e.g., 95% TFA for a Wang resin).

  • Quantification: The amount of peptide cleaved during the treatment step (in the filtrate) and the amount remaining on the resin (cleaved in step 4) are quantified. This is typically done using reverse-phase HPLC by comparing the peak areas to a known standard.

  • Calculation: The percentage of premature cleavage is calculated as: (Amount of peptide in treatment solution) / (Total peptide) * 100.

Visualizing Workflows and Classifications

Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships.

Linker_Classification cluster_lability Linker Lability Classes cluster_examples Example Linkers Acid_Labile Acid-Labile Wang Wang Acid_Labile->Wang Rink Rink Amide Acid_Labile->Rink CTC 2-Cl-Trityl Acid_Labile->CTC Sieber Sieber Acid_Labile->Sieber Safety_Catch Safety-Catch Sulfonamide Sulfonamide Safety_Catch->Sulfonamide Mmsb Mmsb Safety_Catch->Mmsb Photolabile Photolabile Nitrobenzyl Nitrobenzyl Photolabile->Nitrobenzyl Other Other (Base, Fluoro...)

Caption: Classification of common linkers based on their cleavage mechanism.

Stability_Assay_Workflow arrow arrow start Start: Resin with pre-loaded substrate swell 1. Swell Resin in appropriate solvent (e.g., DCM) start->swell treat 2. Treat with Reagent (e.g., 20% Piperidine/DMF) Collect filtrate at time points. swell->treat wash 3. Quench & Wash Resin (DCM, DMF, MeOH) treat->wash analyze_filtrate 5a. Analyze Filtrate (HPLC, LC-MS) treat->analyze_filtrate Prematurely cleaved product cleave 4. Cleave Remaining Peptide (e.g., 95% TFA/DCM) wash->cleave analyze_cleavage 5b. Analyze Cleaved Peptide (HPLC, LC-MS) cleave->analyze_cleavage Remaining product quantify 6. Quantify & Calculate % Premature Cleavage analyze_filtrate->quantify analyze_cleavage->quantify

References

Cost-Benefit Analysis of 6-(Fmoc-amino)-1-hexanol in Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that impacts experimental outcomes, timelines, and budgets. In the realm of solid-phase peptide synthesis (SPPS) and bioconjugation, linker molecules play a pivotal role in the assembly and modification of peptides and other biomolecules. One such linker, 6-(Fmoc-amino)-1-hexanol, offers a versatile platform for introducing a C6 alkyl spacer. This guide provides a comprehensive cost-benefit analysis of this compound, comparing it with viable alternatives and presenting supporting data to inform your research decisions.

Overview of this compound

This compound is a bifunctional molecule featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group, connected by a six-carbon aliphatic chain. The Fmoc group provides a base-labile protecting group suitable for standard SPPS protocols, while the hydroxyl group allows for the attachment to a solid support or further chemical modifications. Its primary application in research is as a spacer arm or linker to conjugate peptides, small molecules, or fluorescent dyes, often to improve solubility, reduce steric hindrance, or enable specific biological assays.

Performance and Applications

The utility of this compound lies in its ability to introduce a flexible, hydrophobic spacer. This can be advantageous in applications such as:

  • Peptide Synthesis: When attached to a solid support, it can act as a handle from which the peptide chain is synthesized. The length of the spacer can influence the cleavage efficiency and purity of the final peptide.

  • Drug Delivery: The hydrophobic hexanol chain can enhance the lipophilicity of a peptide or drug, potentially improving its membrane permeability and bioavailability.

  • Bioconjugation: It can be used to link different molecular entities, such as a peptide and a reporter molecule, while providing spatial separation to minimize interference between the conjugated partners.

Cost-Benefit Analysis: A Comparative Table

To provide a clear cost-benefit perspective, the following table summarizes the approximate costs and key features of this compound and its common alternatives. Prices are based on currently available information from various suppliers and are subject to change.

ReagentTypical Price (USD/gram)Key Features & BenefitsPotential Drawbacks
This compound $70 - $150- Introduces a 6-carbon aliphatic spacer. - Versatile for various applications.- Hydrophobicity may not be suitable for all applications.
Fmoc-6-aminohexanoic acid $2 - $10- Carboxylic acid terminus for direct amide bond formation. - Generally lower cost.- Requires activation for coupling to hydroxyl groups.
Fmoc-8-aminooctanoic acid $30 - $60- Longer 8-carbon spacer for increased distance.- Increased hydrophobicity.
Fmoc-11-aminoundecanoic acid $55 - $95- Even longer 11-carbon spacer.- Significant hydrophobicity, may impact solubility.
Fmoc-NH-PEG₂-acid $110 - $185- Introduces a short, hydrophilic PEG spacer. - Improves solubility.- Higher cost per gram.
Wang Resin $0.65 - $2.14- Pre-functionalized solid support for peptide acid synthesis. - Cost-effective for routine synthesis.- Can be prone to racemization during loading of the first amino acid.
2-Chlorotrityl Chloride Resin $3.15 - $8.00- Mild cleavage conditions, suitable for protected fragments. - Reduces diketopiperazine formation.- More expensive than Wang resin. - Sensitive to acidic conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these linkers. Below are generalized protocols for key experimental steps.

Attachment of this compound to Carboxylic Acid Functionalized Resin

This protocol describes the esterification of this compound to a resin such as carboxypolystyrene.

  • Resin Swelling: Swell the carboxylic acid functionalized resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 1-2 hours.

  • Activation of Resin: Activate the carboxylic acid groups on the resin using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP) in DCM.

  • Coupling of Linker: Add a solution of this compound in DCM to the activated resin.

  • Reaction: Allow the reaction to proceed for 4-12 hours at room temperature with gentle agitation.

  • Capping: After the coupling, cap any unreacted carboxylic acid groups using a capping agent like acetic anhydride and a base such as N,N-diisopropylethylamine (DIPEA).

  • Washing: Wash the resin extensively with DCM and DMF to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the general steps for elongating the peptide chain after the linker has been attached to the resin.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

    • Repeat the treatment for another 15-20 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

Cleavage of the Peptide from the Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support.

  • Washing and Drying: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the peptide pellet under vacuum.

Visualization of Workflows and Concepts

To further clarify the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_resin_prep Resin Preparation cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification Resin Carboxylic Acid Resin Swell Swell Resin Resin->Swell Activate Activate Carboxylic Groups Swell->Activate Couple Couple this compound Activate->Couple Cap Cap Unreacted Sites Couple->Cap Wash_Dry Wash and Dry Cap->Wash_Dry Start_SPPS Start SPPS Cycle Wash_Dry->Start_SPPS Deprotect Fmoc Deprotection Start_SPPS->Deprotect Couple_AA Couple Next Fmoc-AA Deprotect->Couple_AA Wash Wash Couple_AA->Wash Wash->Deprotect Repeat for each AA Final_Wash Final Wash and Dry Wash->Final_Wash After last AA Cleave Cleave from Resin Final_Wash->Cleave Precipitate Precipitate Peptide Cleave->Precipitate Purify Purify Peptide (e.g., HPLC) Precipitate->Purify

Caption: Experimental workflow for SPPS using a linker.

Cost_Benefit_Logic cluster_cost Cost Factors cluster_performance Performance Metrics cluster_application Application Requirements Decision Linker Selection for SPPS Cost Cost of Reagent Decision->Cost Performance Performance Characteristics Decision->Performance Application Specific Application Needs Decision->Application Price_per_gram Price per Gram Cost->Price_per_gram Amount_needed Amount Needed per Synthesis Cost->Amount_needed Yield Overall Yield Performance->Yield Purity Final Product Purity Performance->Purity Side_reactions Minimization of Side Reactions Performance->Side_reactions Spacer_length Required Spacer Length Application->Spacer_length Hydrophobicity Hydrophobicity/Hydrophilicity Application->Hydrophobicity Cleavage_cond Cleavage Conditions Application->Cleavage_cond

Caption: Logical considerations for linker selection.

Conclusion

The choice of a linker in solid-phase peptide synthesis and bioconjugation is a multifaceted decision that requires careful consideration of cost, performance, and the specific requirements of the research application. This compound presents a versatile and moderately priced option for introducing a C6 aliphatic spacer.

For applications where a simple hydrocarbon spacer is sufficient and cost is a primary concern, Fmoc-6-aminohexanoic acid offers a more economical alternative. When longer spacer arms are necessary to overcome steric hindrance or for specific molecular modeling purposes, Fmoc-8-aminooctanoic acid and Fmoc-11-aminoundecanoic acid are viable, albeit more expensive, options. For applications requiring enhanced aqueous solubility, hydrophilic Fmoc-PEG linkers are the preferred choice, despite their higher cost.

Ultimately, the optimal choice will depend on a thorough evaluation of the experimental goals and a balanced assessment of the trade-offs between cost and the desired chemical and physical properties of the final product. This guide provides the foundational information to make an informed decision for your research endeavors.

Safety Operating Guide

Proper Disposal of 6-(Fmoc-amino)-1-hexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers and Scientists in Drug Development

The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 6-(Fmoc-amino)-1-hexanol, ensuring compliance with safety regulations and minimizing environmental impact.

I. Understanding the Hazards
  • Skin Irritation: May cause skin irritation upon contact.[1][4]

  • Eye Irritation: Can cause serious eye irritation.[1][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][4]

Therefore, it is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[5]

II. Core Disposal Principles

The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7] The recommended disposal method is through an approved waste disposal plant or a licensed chemical destruction facility.[1][8]

III. Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Labeling: All containers with this compound waste must be clearly labeled with the full chemical name and the words "Hazardous Waste".[5][7][9] Do not use abbreviations or chemical formulas.

  • Segregation: Store waste containers in a designated, secure area away from incompatible materials.[5] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[1]

2. Waste Accumulation:

  • Container: Collect solid this compound waste in its original container if possible, or in a compatible, sealable container.[5][10] Ensure the container is in good condition and properly sealed to prevent leaks or spills.[9]

  • Storage: Store the waste container in a designated hazardous waste storage area, which should be a well-ventilated and secure location.[5]

3. Contaminated Materials:

  • Any materials contaminated with this compound, such as gloves, absorbent paper, or weighing boats, should be considered hazardous waste and disposed of accordingly.[5][6]

  • Place these contaminated solids in a designated solid chemical waste container.[5]

4. Empty Containers:

  • A container that has held this compound should be treated as hazardous waste unless it has been triple-rinsed.[6]

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.[6]

  • Once properly rinsed, the container labels should be defaced, and the container can be disposed of as regular non-hazardous waste, in accordance with your institution's policies.[6]

5. Arranging for Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[6][7] Do not attempt to transport the waste yourself.[6]

  • Follow all institutional procedures for waste pickup requests.[9]

IV. Spill Management

In the event of a spill:

  • Evacuate the immediate area and ensure it is well-ventilated.[1]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Carefully sweep or scoop up the spilled material and place it in a labeled hazardous waste container.[2][3]

  • Clean the affected area thoroughly.

  • Report the spill to your EHS department.

Experimental Workflow & Data Presentation

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: this compound Waste B Is the material unused or contaminated? A->B C Solid Waste (Pure chemical, contaminated labware) B->C Yes D Is the container empty? B->D No H Package in a labeled, sealed hazardous waste container C->H E Triple-rinse container D->E Yes D->H No, contains residue F Collect rinsate as hazardous liquid waste E->F G Deface label and dispose of container as non-hazardous E->G F->H K End G->K I Store in designated hazardous waste area H->I J Contact EHS for disposal I->J J->K

Caption: Disposal workflow for this compound.

Quantitative Data Summary

Specific quantitative limits for the disposal of this compound are determined by local, state, and federal regulations, as well as the capabilities of the designated waste disposal vendor.[8] It is imperative to consult with your institution's EHS department for specific guidance on concentration thresholds and volume limits.

Parameter Guideline Source
Waste Container Filling Do not fill to more than 90% capacity.[5]
Storage Duration Varies by jurisdiction (e.g., up to 90 days in California).[5]
Empty Container Residue As little residue as possible.[6]

References

Personal protective equipment for handling 6-(Fmoc-amino)-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-(Fmoc-amino)-1-hexanol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure personal safety and maintain a secure working environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required equipment.

Protection TypeSpecificationStandard Compliance
Eye and Face Protection Chemical safety goggles or eyeglasses with side shields. A face shield may be required for larger quantities or when there is a significant splash hazard.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing is required to prevent skin contact.[1][2]Consult glove manufacturer's compatibility charts.
Respiratory Protection A NIOSH or European Standard EN 149 approved respirator (e.g., N95 dust mask) is recommended if dust is generated or when working in poorly ventilated areas.[1][3]OSHA 29 CFR 1910.134 or European Standard EN 149.[1]

Operational Plan: From Receipt to Disposal

Follow these step-by-step procedures for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, carefully inspect the container for any signs of damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep it away from incompatible materials such as strong oxidizing agents and acids.[1]

2. Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Prevent the inhalation of dust or fumes.[1]

  • Wash hands thoroughly with soap and water after handling the compound.[1]

3. Spill Response:

  • In the event of a spill, evacuate the immediate area.

  • Wear the appropriate PPE as outlined above.

  • For small spills, use appropriate tools to carefully sweep or vacuum the material and place it into a designated, labeled waste container.

  • For large spills, a self-contained breathing apparatus may be necessary.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material should be treated as hazardous waste.

  • Collection:

    • Solid Waste: Collect unused or waste this compound and any contaminated disposable materials (e.g., gloves, wipes) in a designated, clearly labeled, and sealed container for solid hazardous waste.[5]

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a labeled container for hazardous liquid waste.

  • Disposal:

    • Do not dispose of this chemical down the drain or in regular trash.[5]

    • All waste must be disposed of through a licensed hazardous waste disposal company, following all federal, state, and local regulations.[5]

Handling Workflow

The following diagram illustrates the key steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh and Handle Chemical C->D E Decontaminate Work Area D->E H Wash Hands Thoroughly D->H F Segregate and Label Waste (Solid & Liquid) E->F G Dispose via Licensed Contractor F->G

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Fmoc-amino)-1-hexanol
Reactant of Route 2
Reactant of Route 2
6-(Fmoc-amino)-1-hexanol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。